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1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine Documentation Hub

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  • Product: 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

Core Science & Biosynthesis

Foundational

1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine mechanism of action

This guide provides an in-depth technical analysis of the pharmacological profile and mechanism of action for 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine . Executive Summary 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine is a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pharmacological profile and mechanism of action for 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine .

Executive Summary

1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine is a synthetic nitrogen-containing heterocycle that structurally amalgamates the 2,5-dimethoxyphenyl moiety (characteristic of serotonergic psychedelics) with a 1-benzyl-2-phenylpiperidine scaffold (characteristic of stimulants and sigma receptor ligands).

While often hypothesized to act as a 5-HT2A receptor agonist due to the 2,5-dimethoxy substitution, strict Structure-Activity Relationship (SAR) analysis suggests a complex pharmacological profile. Unlike its 3-phenylpiperidine isomer (e.g., LPH-5) which possesses the requisite ethylamine spacer for potent 5-HT2A agonism, the 2-phenylpiperidine scaffold presents a methylamine-like spacer (1-carbon separation), potentially shifting its primary activity towards Sigma-1 receptor modulation or Monoamine Transporter (MAT) inhibition , with 5-HT2A affinity likely being modulatory or significantly reduced compared to classical phenethylamines.

Chemical Structure & Pharmacophore Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Piperidine Core (Rigid Scaffold): Constrains the conformational flexibility of the side chain, reducing the entropic penalty of binding.

  • 2,5-Dimethoxyphenyl Group (C2 Position): A substitution pattern highly specific for 5-HT2A receptor affinity (hydrophobic/hydrogen-bonding interactions with Ser159 and Phe339).

  • N-Benzyl Group (N1 Position): A hydrophobic moiety that targets the Extended Binding Pocket (EBP) of GPCRs (e.g., 5-HT2A) or the hydrophobic domains of transporters (DAT/SERT).

Structural Divergence: The "Spacer" Rule
  • 5-HT2A Agonists (e.g., 2C-B, NBOMe, LPH-5): Require a 2-carbon distance (ethylamine bridge) between the aromatic ring and the basic nitrogen to align with the canonical Asp155 anchor.

    • 3-Phenylpiperidine: Ar-C3-C2-N (2 carbons) → Active 5-HT2A Agonist .

  • 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine: The phenyl ring is at C2.

    • 2-Phenylpiperidine: Ar-C2-N (1 carbon) → Benzylamine Analog .

    • Implication: This shortened spacer typically abolishes direct 5-HT2A agonism, suggesting the compound may instead act as a Sigma ligand or DAT inhibitor , or require a unique binding mode driven by the N-benzyl group.

Mechanism of Action: Multi-Target Hypothesis

Given the hybrid structure, the mechanism is likely multimodal. The following pathways are prioritized based on SAR of analogous benzylpiperidines.

A. 5-HT2A Receptor Interaction (Modulatory/Allosteric)

Although the spacer is non-canonical, the N-benzyl group (similar to the NBOMe class) can anchor the molecule in the receptor's EBP (residues Val156, Leu229).

  • Mechanism: The N-benzyl moiety engages hydrophobic residues in Extracellular Loop 2 (ECL2), potentially compensating for the suboptimal pharmacophore alignment in the orthosteric site.

  • Outcome: Likely low-efficacy partial agonism or antagonism rather than full agonism. It may function as a "molecular probe" for the EBP.

B. Sigma-1 Receptor ( R) Agonism

N-Benzylpiperidines are a "privileged scaffold" for


 receptors.
  • Mechanism: The N-benzyl group fits the primary hydrophobic pocket, while the piperidine nitrogen forms an electrostatic interaction with Asp126. The 2,5-dimethoxy ring occupies the secondary hydrophobic pocket.

  • Outcome: Modulation of calcium signaling (via IP3 receptors) and cellular stress responses (chaperone activity).

C. Dopamine Transporter (DAT) Inhibition

Substituted 1-benzyl-2-phenylpiperidines are structural analogs of Methylphenidate and Desoxypipradrol .

  • Mechanism: Blocks the reuptake of dopamine by binding to the S1 and S2 sites of the transporter.

  • Outcome: Increased extracellular dopamine, leading to stimulant-like effects. The bulky 2,5-dimethoxy group may reduce potency compared to unsubstituted analogs but increases selectivity for SERT/NET.

Visualization: Signaling & SAR Pathways

Figure 1: Pharmacological Divergence & Signaling

This diagram illustrates the bifurcation in signaling pathways based on the structural "spacer" length (2-isomer vs 3-isomer).

G Substance 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine Spacer1 1-Carbon Spacer (Benzylamine) Substance->Spacer1 NBenzyl N-Benzyl Moiety (Hydrophobic Anchor) Substance->NBenzyl Isomer3 3-Isomer Analog (e.g., LPH-5) Spacer2 2-Carbon Spacer (Phenethylamine) Isomer3->Spacer2 HT2A 5-HT2A Receptor (Gq-Coupled) Spacer1->HT2A Low/Null Efficacy Sigma Sigma-1 Receptor (Chaperone) Spacer1->Sigma High Affinity DAT Dopamine Transporter (Reuptake Inhibition) Spacer1->DAT Moderate Affinity Spacer2->HT2A High Efficacy (Agonist) NBenzyl->HT2A EBP Binding (Potency Enhancer) NBenzyl->Sigma Primary Pharmacophore PLC PLCβ Activation (IP3/DAG Release) HT2A->PLC Ca2 Intracellular Ca2+ Flux Sigma->Ca2 Modulation DA_Accum Extracellular Dopamine Accumulation DAT->DA_Accum PLC->Ca2

Caption: Structural divergence determines the primary mechanism. The 1-carbon spacer of the 2-isomer favors Sigma/DAT interactions, whereas the 2-carbon spacer of the 3-isomer is required for robust 5-HT2A agonism.

Experimental Protocols

To validate the mechanism of action, the following standardized protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize the target compound from the commercially available 2-(2,5-dimethoxyphenyl)piperidine precursor.

  • Reagents:

    • Precursor: 2-(2,5-dimethoxyphenyl)piperidine (1.0 eq).[1]

    • Aldehyde: Benzaldehyde (1.1 eq).

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the piperidine precursor in DCE under inert atmosphere (

      
      ).
      
    • Add benzaldehyde and stir for 30 minutes to form the iminium ion intermediate.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12–24 hours.

    • Quench: Add saturated aqueous

      
      .
      
    • Extraction: Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: 5-HT2A Functional Assay (Calcium Flux)

Objective: Determine if the compound acts as an agonist, antagonist, or is inactive at the 5-HT2A receptor.

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A receptor and

    
     protein.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine in assay buffer (HBSS + 20mM HEPES).

    • Include controls: 5-HT (Full Agonist), Ketanserin (Antagonist), and vehicle.

  • Measurement:

    • Inject compound into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).

    • Monitor fluorescence intensity (

      
      ) for 180 seconds.
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Plot dose-response curve to determine

      
       and 
      
      
      
      .
    • Interpretation: If no response is observed, test in antagonist mode by pre-incubating with the compound before adding 5-HT.

Protocol C: Sigma-1 Receptor Binding Assay

Objective: Assess affinity for the Sigma-1 receptor, a likely target for N-benzylpiperidines.

  • Ligand:

    
     (specific 
    
    
    
    agonist).
  • Tissue/Preparation: Guinea pig brain membrane homogenates or cloned human

    
     receptors.
    
  • Incubation:

    • Incubate membranes with radioligand (2 nM) and varying concentrations of the test compound for 120 min at 25°C.

    • Non-specific binding determined using 10

      
       Haloperidol.
      
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     using the Cheng-Prusoff equation.
    

Comparative Pharmacological Profile

The following table contrasts the predicted profile of the subject compound against established standards.

Feature1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine LPH-5 (3-Isomer) 25I-NBOMe Donepezil
Core Scaffold 2-Phenylpiperidine3-PhenylpiperidinePhenethylamineN-Benzylpiperidine
Spacer Length 1 Carbon (Benzylamine)2 Carbons (Phenethylamine)2 CarbonsN/A (Linker)
Primary Target Sigma-1 / DAT (Predicted)5-HT2A (Agonist)5-HT2A (Super-Agonist)AChE (Inhibitor)
5-HT2A Affinity Low / ModulatoryHigh (

nM)
Ultra-High (

nM)
Negligible
Psychoactivity Stimulant / Dissociative?PsychedelicPsychedelicNootropic

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 2024.

  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. BenchChem Technical Reports, 2025.

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors. Journal of Cellular Biochemistry, 2023.[2]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 2022.

  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A selective dopamine reuptake inhibitor. Journal of Medicinal Chemistry, 1997.

Sources

Exploratory

pharmacological profile of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

Pharmacological Profile of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine: A Polypharmacological Perspective Executive Summary The rational design of novel neurotherapeutics frequently relies on the hybridization of privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine: A Polypharmacological Perspective

Executive Summary

The rational design of novel neurotherapeutics frequently relies on the hybridization of privileged chemical scaffolds to achieve specific polypharmacological profiles. 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine is a highly specialized novel chemical entity (NCE) that structurally converges three distinct pharmacophores: the 2,5-dimethoxyphenyl ring, the conformationally restricting piperidine core, and the N-benzyl substitution.

By locking the flexible ethylamine side chain of classical psychedelics into a piperidine ring, this scaffold minimizes the entropic penalty of receptor binding, a strategy recently validated by the discovery of 2,5-dimethoxyphenylpiperidines (e.g., LPH-5) as highly selective serotonin 5-HT2A receptor agonists[1]. Concurrently, the addition of an N-benzyl group is a well-documented modification (hallmark of the "NBOMe" series) that exponentially increases 5-HT2A affinity by occupying an auxiliary hydrophobic pocket within the receptor[2]. Furthermore, the 1-benzylpiperidine motif is a recognized driver for Sigma-1 (σ1) receptor affinity[3]. This guide delineates the predicted pharmacological landscape of this compound and provides the rigorous, self-validating experimental workflows required for its preclinical characterization.

Structural Pharmacology & Target Rationale

To understand the causality behind the predicted binding profile, we must deconstruct the molecule into its three functional domains:

  • The 2,5-Dimethoxyphenyl Motif (Primary Efficacy Driver): This substitution pattern is the absolute prerequisite for high-affinity binding to the orthosteric site of the 5-HT2A and 5-HT2C receptors. The oxygen atoms of the methoxy groups engage in critical hydrogen bonding with serine residues (e.g., Ser242) in transmembrane domain 5 (TM5) of the receptor.

  • The Piperidine Constraint (Selectivity Filter): Classical phenethylamines are highly flexible, leading to promiscuous binding across monoamine transporters and trace amine-associated receptors (TAARs). By embedding the alpha-carbon and amine into a piperidine ring, the dihedral angle is locked into a bioactive conformation. This restriction selectively favors 5-HT2A over 5-HT2B/2C, as demonstrated by recent structure-activity relationship (SAR) studies on constrained phenethylamines[1].

  • The N-Benzyl Substitution (Affinity Multiplier & σ1 Crossover): The N-benzyl group projects into a secondary, lipophilic binding pocket formed by TM2 and TM3 of the 5-HT2A receptor, a mechanism that routinely pushes binding affinities (Ki) into the sub-nanomolar range[2]. Additionally, the 1-benzylpiperidine substructure is a privileged scaffold for the Sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in neuroprotection and pain modulation[4].

Predicted Pharmacological Profile

Based on the established SAR of its parent classes, all quantitative data regarding the expected binding and functional profile of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine are summarized below.

Table 1: Projected Binding Affinities and Functional Activity

Target ReceptorPredicted Affinity (Ki)Functional RoleStructural DriverReference Scaffold
5-HT2A 0.1 – 2.5 nMFull / Partial Agonist2,5-dimethoxy + N-benzylNBOMe series[2]
5-HT2C 15 – 50 nMPartial Agonist2,5-dimethoxyphenyl2C-X / LPH-5[1]
Sigma-1 (σ1) 5.0 – 25 nMAgonist / Antagonist1-benzylpiperidineBenzylpiperidines[3]
DAT / NET > 1,000 nMNegligiblePiperidine constraintMethylphenidate analogs

In Vitro Pharmacological Profiling: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Assay windows and Z'-factors must be established using internal reference standards before testing the NCE.

Radioligand Competition Binding Assay (5-HT2A)

Causality: We utilize [125I]DOI rather than [3H]ketanserin because [125I]DOI selectively labels the high-affinity agonist state of the 5-HT2A receptor, which is critical for accurately determining the affinity of suspected agonists.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]DOI, and 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine at concentrations ranging from

    
     to 
    
    
    
    M.
  • Self-Validation Step: Define non-specific binding (NSB) using 10 µM Ketanserin. Include 25I-NBOMe as a positive control to validate the dynamic range.

  • Filtration & Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer and quantify radioactivity via a gamma counter.

  • Data Analysis: Calculate the IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay (FLIPR)

Causality: Binding affinity (Ki) does not equal efficacy. To determine if the compound is an agonist, antagonist, or partial agonist, we measure intracellular calcium (


) flux driven by the Gq/11 signaling pathway.
  • Cell Loading: Seed h5-HT2A-HEK293 cells in 384-well black-wall/clear-bottom plates. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 60 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Ligand Addition: Inject the NCE (dose-response curve) and record peak fluorescence over 3 minutes.

  • Normalization: Normalize the maximum fluorescence (

    
    ) to the response elicited by 10 µM Serotonin (5-HT), which represents 100% efficacy.
    

In Vivo Behavioral Profiling

Head-Twitch Response (HTR) Assay

The HTR in rodents is the gold-standard behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential.

  • Subject Preparation: Habituate adult male C57BL/6J mice to the testing arena for 30 minutes.

  • Administration: Inject 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine via intraperitoneal (i.p.) route using a vehicle of 5% DMSO / 95% Saline.

  • Data Capture: Record the animals using a high-speed camera (120 fps) or a magnetometer-based detection system for 30 minutes post-injection.

  • Quantification: Blinded observers (or validated machine-learning algorithms) count the number of rapid, rotational head twitches. Calculate the

    
     from the dose-response curve.
    

Visualizations & Workflows

Below are the logic diagrams representing the receptor signaling cascade and the pharmacological screening workflow.

G Ligand 1-Benzyl-2-(2,5-dimethoxyphenyl) piperidine Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq Primary Pathway Arrestin β-Arrestin 2 Receptor->Arrestin Biased Signaling PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG

Fig 1: Predicted 5-HT2A receptor signaling cascade and potential biased agonism pathways.

Workflow Synth Chemical Synthesis Binding Radioligand Binding (Ki) Synth->Binding Func Functional Assays (Ca2+ Flux) Binding->Func InVivo In Vivo Profiling (HTR Model) Func->InVivo

Fig 2: Sequential pharmacological screening workflow for novel 5-HT2A receptor ligands.

References

  • [1] Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. URL:[Link]

  • [2] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. URL:[Link]

  • [4] Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. ACS Publications. URL:[Link]

Sources

Foundational

The Structure-Activity Relationship of 2,5-Dimethoxyphenylpiperidines: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold The 2,5-dimethoxyphenylpiperidine scaffold has recently emerged as a compelling new class of selective serotonin 5-HT2A receptor (5-HT2AR) agonists.[1][2][3][4] Compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

The 2,5-dimethoxyphenylpiperidine scaffold has recently emerged as a compelling new class of selective serotonin 5-HT2A receptor (5-HT2AR) agonists.[1][2][3][4] Compounds based on this structure are gaining significant attention for their potential therapeutic applications in a range of psychiatric disorders, including depression, anxiety, and substance abuse disorders.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers and drug development professionals. We will explore the critical structural modifications that influence potency, selectivity, and functional activity, with a focus on their interactions with serotonin receptors.

The rationale for investigating this scaffold stems from the established pharmacology of related phenethylamine compounds, such as the "2C-X" series, which also feature a 2,5-dimethoxy substitution pattern and are known to be potent 5-HT2AR agonists.[6] By conformationally restricting the flexible ethylamine side chain of these phenethylamines into a piperidine ring, researchers have unlocked a new area of chemical space with the potential for improved selectivity and desirable drug-like properties.[1][7]

Core Structure-Activity Relationships: Decoding the Molecular Determinants of Activity

The pharmacological profile of 2,5-dimethoxyphenylpiperidines is exquisitely sensitive to structural modifications at several key positions: the phenyl ring, the piperidine ring, and the piperidine nitrogen. Understanding these relationships is paramount for the rational design of novel ligands with optimized properties.

The Phenyl Ring: A Key Locus of Interaction

Substitutions on the phenyl ring have a profound impact on the agonist activity of 2,5-dimethoxyphenylpiperidines at the 5-HT2A receptor.

The 4-Position: This position is a critical determinant of agonist potency.[1] A variety of substituents have been explored, including halogens, alkyl groups, and trifluoromethyl groups. The introduction of a trifluoromethyl (TFM) group at the 4-position has been shown to yield a particularly potent and selective 5-HT2AR agonist, LPH-5.[1] In general, there is a marked difference in agonist potencies displayed by analogs with different 4-substituents, highlighting the importance of this position for receptor interaction.[1]

The 2- and 5-Methoxy Groups: The methoxy groups at the 2- and 5-positions are crucial for maintaining high agonist potency at the 5-HT2AR.[1] Deletion of the 5-methoxy group leads to a significant drop in potency, while removal of the 2-methoxy group results in an even more pronounced decrease in activity.[1] This suggests that both methoxy groups are vital for anchoring the ligand within the receptor's binding pocket. Furthermore, these methoxy groups appear to be important for the low intrinsic activity at the 5-HT2C receptor, contributing to the selectivity profile of these compounds.[1]

The Piperidine Ring: Stereochemistry and Conformation

The stereochemistry of the piperidine ring is a critical factor in the activity of these compounds. The agonist activity at the 5-HT2AR primarily resides in a single enantiomer.[1] For the studied series of phenylpiperidines, the (S)-configuration has been tentatively assigned to the more potent enantiomer (eutomer).[1] This highlights the importance of stereochemically defined synthesis and evaluation in the development of these ligands.

The Piperidine Nitrogen: The Impact of Substitution

N-alkylation of the piperidine nitrogen generally leads to a substantial decrease in potency at the 5-HT2AR.[1] For instance, N-methyl and N-ethyl derivatives are significantly less potent than their secondary amine counterparts.[1] This is consistent with observations in the related 2C-X series of phenethylamines, where N-methylation also reduces affinity for the 5-HT2AR.[1] Therefore, maintaining an N-H moiety appears to be favorable for 5-HT2AR activity in this scaffold.

Quantitative SAR Analysis: A Tabular Summary

To provide a clear and comparative overview of the SAR, the following table summarizes the functional properties of key 2,5-dimethoxyphenylpiperidine analogs at the 5-HT2A and 5-HT2C receptors.

Compound4-SubstituentEnantiomer5-HT2AR EC50 (nM)5-HT2AR Rmax (%)5-HT2CR EC50 (nM)5-HT2CR Rmax (%)
(S)-11 (LPH-5) -CF3(S)1.385>50,000~0
(R)-11 -CF3(R)13075>50,000~0
6eu -BrEutomer5.3702616
8eu -ClEutomer7.7921873
9eu -IEutomer4.2653020
10eu -CNEutomer2550>50,000~0
12eu -CH3Eutomer3540>50,000~5
19 -CF3(S), N-CH315060>50,000~0
20 -CF3(S), N-C2H550050>50,000~0
22 -CF3 (5-des-MeO)(S)2670>50,000~10
23 -CF3 (2-des-MeO)(S)>5000->50,000-
21 -H (des-MeO)Racemic>50,000->50,000-

Data synthesized from Rørsted et al., 2024.[1]

Experimental Protocols: A Guide to Key Methodologies

The following protocols are representative of the key experiments used to characterize the SAR of 2,5-dimethoxyphenylpiperidines.

General Synthetic Procedure for 2,5-Dimethoxyphenylpiperidines

A common synthetic route involves the nucleophilic aromatic substitution (SnAr) reaction of a suitably substituted 1-fluoro-2,5-dimethoxybenzene with a piperidine derivative.

Step-by-Step Methodology:

  • To a solution of the substituted 1-fluoro-2,5-dimethoxybenzene in a suitable aprotic polar solvent (e.g., DMSO), add the desired piperidine derivative.

  • Add a non-nucleophilic base (e.g., K2CO3) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., EtOAc).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-dimethoxyphenylpiperidine.

In Vitro Functional Assay: Calcium Mobilization

The agonist activity of the compounds is often determined using a calcium mobilization assay in HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

Step-by-Step Methodology:

  • Plate the stable HEK293 cell lines in black-walled, clear-bottom 96-well plates and grow to confluence.

  • On the day of the assay, aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Use a fluorescent plate reader to measure the baseline fluorescence, and then add the compound solutions to the wells.

  • Immediately measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Determine the EC50 and Rmax values by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key aspects of the SAR and experimental workflows.

SAR_Overview cluster_phenyl Phenyl Ring Modifications cluster_piperidine Piperidine Ring Modifications Core 2,5-Dimethoxyphenylpiperidine Scaffold Pos4 4-Position (Potency & Selectivity) Core->Pos4 Critical for Potency Methoxy 2,5-Methoxy Groups (Essential for Potency) Core->Methoxy Maintains Activity Stereochem Stereochemistry ((S)-enantiomer more active) Core->Stereochem Dictates Efficacy N_Sub N-Substitution (N-H favored) Core->N_Sub Modulates Potency

Caption: Key structural determinants of activity for 2,5-dimethoxyphenylpiperidines.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Evaluation cluster_analysis Data Analysis Start Starting Materials SnAr SnAr Reaction Start->SnAr Purification Purification SnAr->Purification Binding Receptor Binding Assays Purification->Binding Characterized Compounds Functional Functional Assays (e.g., Ca2+ Mobilization) Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity SAR SAR Determination Selectivity->SAR Potency & Efficacy Data Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Exploratory

Neuropharmacology of Dimethoxyphenethylamine Analogues: A Technical Guide

Executive Summary This technical guide provides a rigorous analysis of 2,5-dimethoxyphenethylamine analogues, a class of potent serotonergic psychoplastogens. It focuses on the structural determinants of 5-HT2A receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of 2,5-dimethoxyphenethylamine analogues, a class of potent serotonergic psychoplastogens. It focuses on the structural determinants of 5-HT2A receptor affinity, the functional selectivity of downstream signaling pathways (Gq/11 vs.


-arrestin), and validated experimental protocols for preclinical assessment. This document is designed for researchers investigating the therapeutic potential of these compounds in neuropsychiatry and their toxicological profiles.

Structural Activity Relationships (SAR)

The pharmacophore of this class is defined by the phenethylamine backbone with methoxy groups at the 2- and 5-positions of the phenyl ring. This substitution pattern is critical for 5-HT2A receptor selectivity over other monoamine receptors.

The Hydrophobic 4-Position

The potency of 2,5-dimethoxyphenethylamines (the "2C" series) and their


-methylated amphetamine counterparts (the "DOx" series) is heavily dependent on the substituent at the 4-position.
  • Mechanism: The 5-HT2A receptor possesses a hydrophobic pocket deep within the orthosteric binding site.

  • Correlation: There is a strong positive correlation between the lipophilicity of the 4-substituent and binding affinity. Halogens (Br, I) or alkyl groups (Ethyl, Propyl) at this position (e.g., 2C-B, 2C-I, DOI) drastically increase potency compared to the unsubstituted analogue (2C-H).

N-Benzyl Substitution (The NBOMe Series)

The addition of a 2-methoxybenzyl group to the amine nitrogen creates the "NBOMe" series (e.g., 25I-NBOMe).

  • Super-Agonism: This modification allows the molecule to extend into a secondary binding pocket near the extracellular loop 2 (ECL2) of the receptor, locking the receptor in an active conformation.

  • Result: This leads to sub-nanomolar affinity (

    
    ) and full intrinsic efficacy, often exceeding that of the endogenous ligand serotonin (5-HT).
    
Table 1: Comparative Binding and Functional Data

Data synthesized from radioligand binding assays and functional calcium flux assays.

CompoundClass4-Substituent5-HT2A Affinity (

, nM)
Functional Potency (

, nM)
Efficacy (

vs 5-HT)
2C-B PhenethylamineBromine (-Br)~1.6 - 164.0Partial (~70%)
2C-I PhenethylamineIodine (-I)~1.0 - 103.9Partial (~80%)
DOI AmphetamineIodine (-I)~0.7 - 2.02.5Full (~90%)
25I-NBOMe N-BenzylIodine (-I)0.044 0.04 Full/Super (>95%)

Technical Note: The


 values for NBOMe compounds are approximately 100-fold lower (higher affinity) than their 2C counterparts, demonstrating the critical role of the N-benzyl moiety in receptor docking [1, 2].

Receptor Binding & Signaling Dynamics

The therapeutic and hallucinogenic effects of these analogues are mediated primarily through the 5-HT2A receptor. However, mere binding does not predict effect; functional selectivity (biased agonism) is the determinant factor.

The Canonical Gq/11 Pathway

Upon ligand binding, the 5-HT2A receptor couples to the


 protein.
  • Activation:

    
     activates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Hydrolysis: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).
  • Calcium Release:

    
     binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular 
    
    
    
    .
  • Relevance: High efficacy in this pathway correlates strongly with psychedelic intensity and the Head Twitch Response (HTR) in rodents [3].

-Arrestin Recruitment

Ligands may also recruit


-arrestin-2, leading to receptor internalization and desensitization. While "classical" psychedelics activate both pathways, recent studies suggest that therapeutic neuroplasticity might be dissociable from the hallucinogenic Gq pathway, although this remains a subject of intense debate.
Visualization: 5-HT2A Signaling Cascade

The following diagram illustrates the bifurcation of signaling pathways upon agonist binding.

G Ligand Ligand (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Ga_q/11 Protein Receptor->Gq Canonical Coupling Arrestin Beta-Arrestin 2 Receptor->Arrestin Biased Signaling PLC PLC-beta Gq->PLC Activation PIP2 PIP2 Hydrolysis PLC->PIP2 Catalysis IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca ER Activation HTR Behavioral Output (Head Twitch) Ca->HTR Neuro-Correlation Internal Receptor Internalization Arrestin->Internal Desensitization

Figure 1: Divergent signaling pathways at the 5-HT2A receptor. The Gq-Ca2+ axis drives acute behavioral effects.

Experimental Protocols

To validate the pharmacological profile of novel analogues, two assays are industry standards: the in vitro Calcium Mobilization Assay and the in vivo Head Twitch Response (HTR).

In Vitro: Calcium Mobilization Assay (FLIPR)

This assay measures the functional potency (


) of a compound by detecting cytosolic calcium flux in HEK293 cells stably expressing the human 5-HT2A receptor.

Protocol:

  • Cell Culture: Plate HEK293-h5HT2A cells in 96-well black-walled plates (50,000 cells/well). Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium-sensitive dye) in HBSS buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 minutes.

  • Baseline: Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation. Record baseline fluorescence for 10 seconds.

  • Injection: Automatically inject the test compound (dissolved in DMSO/buffer) at varying concentrations (

    
     to 
    
    
    
    M).
  • Measurement: Monitor fluorescence emission (Ex: 488nm, Em: 525nm) for 180 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    relative to 5-HT control [4].
In Vivo: Head Twitch Response (HTR) Assay

The HTR is a paroxysmal rotational head movement unique to 5-HT2A activation in rodents.[1] It is the gold-standard behavioral proxy for human hallucinogenic potential.

Protocol:

  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Habituation: Acclimate mice to the observation chamber (transparent cylinder) for 30 minutes.

  • Administration: Administer test compound (S.C. or I.P.).

  • Recording: Record behavior using high-speed video (60+ fps) or a head-mounted magnetometer for 30 minutes.

  • Scoring: Count discrete HTR events. An event is defined as a rapid rotational jerk of the head (frequency ~90 Hz) not associated with grooming.

  • Validation: Pre-treatment with M100907 (selective 5-HT2A antagonist) must abolish the response to confirm mechanism [5].

Visualization: HTR Assay Workflow

HTR Mouse C57BL/6J Mouse (n=8/group) Drug Drug Admin (S.C. / I.P.) Mouse->Drug T=0 min Video High-Speed Video Recording Drug->Video T=0-30 min Analysis Automated/Blind Scoring Video->Analysis Post-hoc Data HTR Count (Events/30min) Analysis->Data Quantification

Figure 2: Workflow for the Head Twitch Response (HTR) assay, the standard behavioral model for 5-HT2A agonism.

Metabolic Stability & Toxicology

Understanding the metabolic fate is crucial for interpreting duration of action and toxicity risks.

Metabolic Pathways[2]
  • 2C Series: Primarily metabolized by Monoamine Oxidase (MAO-A/B) via oxidative deamination and by CYP450 enzymes via O-demethylation.[2]

  • NBOMe Series: The N-benzyl group makes these compounds highly susceptible to first-pass metabolism. They have very low oral bioavailability, necessitating sublingual or buccal administration for recreational use.

  • Toxicity: Overdose can lead to a fatal toxidrome resembling Serotonin Syndrome (hyperthermia, clonus, seizure) combined with sympathomimetic toxicity (vasoconstriction, tachycardia) due to off-target

    
    -adrenergic affinity [6].
    
Visualization: Metabolic Fate

Metabolism Compound 2,5-Dimethoxy Analogue MAO MAO-A / MAO-B (Deamination) Compound->MAO CYP CYP450 (O-Demethylation) Compound->CYP Metab1 Aldehyde Intermediate MAO->Metab1 Metab2 Demethylated Phenols CYP->Metab2 Excretion Renal Excretion Metab1->Excretion Metab2->Excretion

Figure 3: Primary metabolic pathways involving MAO-mediated deamination and CYP-mediated O-demethylation.[2]

References

  • Hansen, M., et al. (2014). Synthesis and Pharmacological Evaluation of N-Benzyl-Substituted 5-HT2A Agonists. Journal of Medicinal Chemistry.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.

  • Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential.[3][4][5][6][7][8] bioRxiv.

  • Knight, A., et al. (2004). Pharmacological Characterization of the Agonist Radioligand [125I]DOI. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Halberstadt, A. L., & Geyer, M. A. (2013).[9] Characterization of the Head-Twitch Response Induced by Hallucinogens in Mice. Psychopharmacology.

  • Kyriakou, C., et al. (2015). NBOMe: New Potent Hallucinogens - Pharmacology, Analytical Methods, and Toxicity. Forensic Toxicology.

Sources

Foundational

Technical Guide: 1-Benzylpiperidine Derivatives in CNS Drug Discovery

The following technical guide provides an in-depth analysis of 1-benzylpiperidine derivatives, focusing on their central nervous system (CNS) activity, particularly in the context of Alzheimer’s Disease (AD) and neuropha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-benzylpiperidine derivatives, focusing on their central nervous system (CNS) activity, particularly in the context of Alzheimer’s Disease (AD) and neuropharmacology.

Core Pharmacophore Analysis, Synthesis, and Validation Protocols

Part 1: Executive Summary

The 1-benzylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophore of Donepezil (Aricept®), the gold-standard acetylcholinesterase (AChE) inhibitor. Beyond simple enzymatic inhibition, this moiety possesses a unique capacity for multi-target directed ligand (MTDL) design. Its structural flexibility allows it to span the active site gorge of AChE, interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). Furthermore, recent research identifies the N-benzylpiperidine moiety as a high-affinity ligand for Sigma-1 receptors (


R) , opening new avenues for neuroprotective and anti-amnesic therapeutics.

This guide details the structural logic, synthetic pathways, and validation protocols required to develop next-generation 1-benzylpiperidine derivatives.

Part 2: Molecular Architecture & SAR

The Dual-Binding Hypothesis

The efficacy of 1-benzylpiperidine derivatives stems from their ability to bridge the 20 Å deep gorge of the AChE enzyme.

  • The Benzyl Moiety (CAS Binding): The benzyl group typically penetrates the bottom of the gorge, engaging in

    
    -
    
    
    
    stacking interactions with Trp84 and Phe330 at the CAS.
  • The Nitrogen Atom: At physiological pH, the piperidine nitrogen is protonated. This cationic center forms a critical cation-

    
     interaction with the aromatic residues of the gorge, mimicking the quaternary ammonium of acetylcholine.
    
  • The Linker & Tail (PAS Binding): The substituent at the 4-position of the piperidine ring extends towards the gorge entrance (PAS). Binding at the PAS (residues Trp286, Tyr70) is crucial not just for inhibition, but for blocking AChE-induced Amyloid-

    
     (A
    
    
    
    ) aggregation
    , a secondary pathological mechanism in AD.
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Core 1-Benzylpiperidine Scaffold Benzyl N-Benzyl Ring (CAS Binding) Core->Benzyl Pi-Pi Stacking (Trp84, Phe330) Nitrogen Piperidine Nitrogen (Cation-Pi Interaction) Core->Nitrogen Protonation (Physiological pH) Linker Linker Region (Gorge Spanning) Core->Linker Flexibility Control Tail R-Group / Tail (PAS Binding / Selectivity) Linker->Tail Extends to Surface Sigma-1 Affinity Sigma-1 Affinity Tail->Sigma-1 Affinity Hydrophobic Bulk AChE Inhibition AChE Inhibition Tail->AChE Inhibition Trp286 Interaction

Figure 1: SAR map detailing the functional roles of specific 1-benzylpiperidine structural domains.

Part 3: Multi-Target Pharmacology

Modern drug development has shifted from "one-molecule-one-target" to MTDLs. 1-benzylpiperidine derivatives are ideal candidates for this approach.

Target Profile
TargetMechanism of ActionTherapeutic Benefit
AChE (CAS & PAS) Inhibition of ACh hydrolysis; Blockade of A

aggregation.
Cognitive enhancement; Disease modification.[1][2]
Sigma-1 Receptor (

R)
Chaperone modulation; Ca

homeostasis.
Neuroprotection; Anti-amnesic effects.[1]
BACE-1 Inhibition of

-secretase.[3][4][5]
Reduction of A

production.
MAO-B Inhibition of monoamine oxidase B.Antioxidant effect; Dopamine preservation.
Mechanistic Pathway

The dual modulation of AChE and


R creates a synergistic effect. AChE inhibition boosts cholinergic transmission, while 

R activation prevents excitotoxicity and promotes neuronal survival.

Mechanism Ligand 1-Benzylpiperidine Derivative AChE AChE Inhibition Ligand->AChE Sigma1 Sigma-1 Receptor Activation Ligand->Sigma1 ACh_Level Increased Acetylcholine AChE->ACh_Level Ab_Agg Reduced A-Beta Aggregation AChE->Ab_Agg Ca_Homeo Ca2+ Homeostasis (ER-Mitochondria) Sigma1->Ca_Homeo Cognition Improved Cognition ACh_Level->Cognition Survival Neuronal Survival Ab_Agg->Survival Ca_Homeo->Survival

Figure 2: Dual-pathway mechanism showing synergistic neuroprotection and cognitive enhancement.

Part 4: Chemical Development & Synthesis

Synthetic Strategy

The most robust route for generating diverse 1-benzylpiperidine libraries involves the convergent synthesis of the piperidine core followed by N-benzylation or the functionalization of a pre-formed 1-benzylpiperidine-4-carboxaldehyde.

Protocol: Reductive Amination Route

This protocol describes the synthesis of a generic 4-substituted-1-benzylpiperidine derivative.

Reagents:

  • 1-Benzyl-4-piperidone (Starting material)[6]

  • Substituted Aniline or Amine (R-NH2)

  • Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (catalyst)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DCM (10 mL/mmol).

    • Add Acetic Acid (1.5 equiv) to catalyze imine formation.

    • Stir at room temperature (RT) for 2 hours under nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quenching & Extraction:

    • Quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, MeOH:DCM gradient).

Synthesis SM1 1-Benzyl-4-piperidone Inter Imine Intermediate SM1->Inter DCM, RT, 2h Reagent Amine (R-NH2) + AcOH Reagent->Inter Product 1-Benzylpiperidine Derivative Inter->Product STAB, 16h Reduct NaBH(OAc)3 Reduction

Figure 3: Reductive amination workflow for synthesizing 4-amino-1-benzylpiperidine analogs.

Part 5: Experimental Validation Protocols

In Vitro AChE Inhibition (Modified Ellman’s Assay)

This assay quantifies the inhibitory potency (IC50) of the synthesized derivatives.

Principle: AChE hydrolyzes the substrate Acetylthiocholine iodide (ATChI) to produce thiocholine.[7] Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm.[7]

Protocol:

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Solution: Dissolve AChE (from Electrophorus electricus or human recombinant) in buffer to 0.03 U/mL.

  • Plate Setup (96-well):

    • Blank: 160 µL Buffer + 20 µL DTNB.

    • Control: 140 µL Buffer + 20 µL Enzyme + 20 µL DTNB.

    • Test: 120 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (various concentrations) + 20 µL DTNB.

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Substrate Addition: Add 20 µL of ATChI (10 mM) to all wells to initiate the reaction.

  • Measurement: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    • Calculate the velocity (

      
      ) of the reaction (slope of Abs vs. Time).[7]
      
    • 
      .
      
    • Determine IC50 using non-linear regression (Log-inhibitor vs. response).

Sigma-1 Receptor Binding Assay

Protocol Summary:

  • Ligand: [3H]-(+)-Pentazocine (specific

    
     agonist).[8]
    
  • Tissue: Rat brain homogenates or CHO cells expressing human

    
    R.
    
  • Non-specific Binding: Defined using 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C.

  • Filtration: Harvest on GF/B filters, wash with ice-cold Tris-HCl, and count radioactivity.

Part 6: References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. Source: MDPI (2025). URL:[Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes. Source: ACS Chemical Neuroscience (2020). URL:[Link]

  • Development of New Benzylpiperazine Derivatives as Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Design and development of multitarget-directed N-Benzylpiperidine analogs. Source: European Journal of Medicinal Chemistry (2019).[3] URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Receptor Binding Affinity Studies of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical framework for investigating the receptor binding affinity of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for investigating the receptor binding affinity of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, establishes self-validating systems for data integrity, and is grounded in authoritative, verifiable references.

Introduction and Rationale: Deconstructing the Target Compound

1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine is a synthetic compound featuring a piperidine core, a structure prevalent in numerous pharmaceuticals and bioactive molecules.[1] The molecule's key structural motifs—the 2,5-dimethoxyphenyl group and the N-benzyl substituent—provide critical clues for hypothesizing its pharmacological targets.

The 2,5-dimethoxyphenyl moiety is a hallmark of the "2C" class of phenethylamines, which are well-documented serotonergic psychedelics.[2][3][4] These compounds are known to be potent agonists or partial agonists at serotonin 5-HT₂ family receptors (5-HT₂A, 5-HT₂B, 5-HT₂C).[2][3][5][6] The addition of an N-benzyl group to phenethylamines, creating the NBOMe class of compounds, has been shown to dramatically increase affinity for the 5-HT₂A receptor.[2][3][7][8] Furthermore, constraining the flexible phenethylamine side chain within a piperidine ring is a known strategy in medicinal chemistry that can alter receptor selectivity and potency.[9][10]

Therefore, the primary rationale for this investigation is to characterize the compound's binding profile at key central nervous system (CNS) receptors, with a primary focus on the serotonin system. This characterization is essential for understanding its potential therapeutic applications or its toxicological profile.

Hypothesized Primary Targets:

  • Serotonin 5-HT₂A Receptor: The principal target for classic hallucinogens.[8][10]

  • Serotonin 5-HT₂C Receptor: Often interacts with 5-HT₂A-active compounds.[2][5]

  • Serotonin 5-HT₁A Receptor: A common off-target interaction for phenethylamine derivatives.[2][5][6]

Hypothesized Secondary/Screening Targets:

  • Adrenergic α₁ Receptors[2]

  • Dopamine D₂ Receptors[7]

  • Monoamine Transporters (SERT, DAT, NET)[2]

The Core Methodology: Radioligand Competition Binding Assays

To determine the binding affinity (expressed as the inhibition constant, Ki) of our test compound, the competitive radioligand binding assay is the gold standard, prized for its robustness and sensitivity.[11][12][13] This technique measures the ability of the unlabeled test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

The overall workflow is a multi-step process designed to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Receptor_Source Receptor Source (e.g., h5-HT2A-transfected HEK-293 cells) Membrane_Prep Cell Membrane Homogenization Receptor_Source->Membrane_Prep Protein_Quant Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Quant Assay_Setup Assay Plate Setup (Total, NSB, Competition) Protein_Quant->Assay_Setup Incubation Incubation to Equilibrium (Radioligand + Membranes + Competitor) Assay_Setup->Incubation Separation Separation of Bound/Free (Rapid Vacuum Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Calc_SB Calculate Specific Binding (Total - NSB) Quantification->Calc_SB Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Calc_SB->Curve_Fit Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Curve_Fit->Calc_Ki caption Workflow for Competition Radioligand Binding Assay.

Workflow for Competition Radioligand Binding Assay.

Step-by-Step Experimental Protocol: 5-HT₂A Receptor Binding

This protocol is a self-validating system. Each control and condition is designed to ensure the final data is trustworthy and interpretable.

A. Preparation of Materials

  • Receptor Source Preparation :

    • Culture human embryonic kidney (HEK-293) cells stably transfected with the human 5-HT₂A receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.[14]

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[14]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer, determine the protein concentration using a Bradford or BCA protein assay, and store aliquots at -80°C.[11]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.4. Some protocols may include ions like MgCl₂ depending on the receptor.[15]

    • Radioligand : Prepare a stock solution of a high-affinity 5-HT₂A antagonist or agonist, such as [³H]-Ketanserin or [¹²⁵I]-DOI.[9][16] The final concentration in the assay should be approximately equal to its dissociation constant (Kd).

    • Test Compound : Prepare a stock solution of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Non-Specific Binding (NSB) Ligand : Prepare a high concentration (100-1000 times the Kd of the radioligand) of a known, unlabeled 5-HT₂A ligand (e.g., unlabeled Ketanserin or Mianserin) to saturate all specific binding sites.[11]

B. Assay Execution

  • Reaction Setup : In a 96-well plate, set up triplicate tubes for each condition:

    • Total Binding : Assay Buffer + Radioligand + Membrane Preparation.

    • Non-Specific Binding (NSB) : Assay Buffer + Radioligand + Membrane Preparation + High Concentration of NSB Ligand.

    • Competition : Assay Buffer + Radioligand + Membrane Preparation + Serial Dilutions of Test Compound.

  • Incubation : Incubate the plates for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[11][16]

  • Separation and Quantification :

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[13]

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Acquisition and Analysis: From Raw Counts to Affinity Constants

A. Calculating Specific Binding

The raw output from the scintillation counter is in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM). The first critical calculation is to determine the amount of specific binding at each concentration of the test compound.

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) [17]

Relationship between binding components.

B. Determining the IC₅₀

The calculated specific binding values are then plotted against the logarithm of the test compound's concentration. The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in software like GraphPad Prism). From this curve, the IC₅₀ is determined.

  • IC₅₀ (Inhibitory Concentration 50%) : The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

C. Calculating the Ki using the Cheng-Prusoff Equation

The IC₅₀ is an experimentally dependent value, influenced by the concentration and affinity of the radioligand used.[18][19] To determine an absolute measure of affinity, the Ki (Inhibition Constant) , we use the Cheng-Prusoff equation.[18][20] This conversion is crucial for comparing the affinities of different compounds across different experiments.[18][19]

Ki = IC₅₀ / (1 + [L]/Kd) [18]

Where:

  • Ki : The inhibition constant for the test compound. This is the concentration of competing ligand that would bind to 50% of the receptors if no radioligand were present.[18]

  • IC₅₀ : The experimentally determined concentration of the test compound that inhibits 50% of specific binding.

  • [L] : The concentration of the radioligand used in the assay.

  • Kd : The equilibrium dissociation constant of the radioligand for the receptor (a measure of the radioligand's own affinity). This must be determined separately via a saturation binding experiment.[13]

Data Presentation and Interpretation

The binding affinities of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine should be determined across a panel of relevant receptors. The results are best summarized in a clear, comparative table.

Table 1: Receptor Binding Affinity Profile (Ki, nM)

Receptor TargetRadioligandTest Compound Ki (nM)Reference CompoundReference Ki (nM)
Human 5-HT₂A [³H]-Ketanserine.g., 5.2 ± 0.8Ketanserin0.75[16]
Human 5-HT₂C [³H]-Mesulerginee.g., 45.7 ± 5.1Mesulergine13.5[16]
Human 5-HT₁A [³H]-8-OH-DPATe.g., >10008-OH-DPAT~1.0
Human α₁-Adrenergic [³H]-Prazosine.g., 150 ± 22Prazosin~0.2
Human D₂ Dopamine [³H]-Spiperonee.g., >1000Haloperidol~1.5

Note: Data are hypothetical examples for illustrative purposes.

Interpretation:

  • Affinity : A lower Ki value signifies a higher binding affinity.[11] Values in the low nanomolar (nM) range (<100 nM) are generally considered potent.

  • Selectivity : By comparing the Ki values across different receptors, we can determine the compound's selectivity. For example, if the Ki for 5-HT₂A is 5 nM and for 5-HT₂C is 50 nM, the compound is 10-fold selective for the 5-HT₂A receptor. This selectivity profile is critical for predicting the compound's functional effects and potential side effects.

Mechanistic Context: The 5-HT₂A Receptor Gq Signaling Pathway

High affinity at the 5-HT₂A receptor suggests the compound will likely modulate its downstream signaling. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gq/11 signaling pathway.[21][22][23] Activation of this pathway is believed to be central to the effects of serotonergic hallucinogens.

G Ligand 5-HT or Agonist (e.g., Test Compound) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Downstream Downstream Cellular Effects (e.g., ERK activation, gene expression) Ca->Downstream Activates CaM/CaMKII PKC->Downstream Phosphorylates Targets caption Canonical 5-HT2A Gq Signaling Pathway.

Canonical 5-HT2A Gq Signaling Pathway.

Upon agonist binding, the activated 5-HT₂A receptor stimulates Gαq, which in turn activates Phospholipase C (PLC).[24] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[24][25] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and Ca²⁺ together activate Protein Kinase C (PKC).[24] These events lead to a cascade of further cellular responses. It is important to note that binding affinity does not guarantee functional activity (agonism vs. antagonism), which must be determined in subsequent functional assays (e.g., calcium mobilization or β-arrestin recruitment assays).

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Available through various academic sources)
  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 502-511. [Link]

  • Kuśmider, M., et al. (2023). 25X-NBOMes compounds – chemistry, pharmacology and toxicology. A comprehensive review. Toxicology Mechanisms and Methods, 33(6), 415-433. [Link]

  • Sagi, Y., et al. (2021). Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice. Proceedings of the National Academy of Sciences, 118(10), e2022030118. [Link]

  • Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In R. L. M. Faure (Ed.), Serotonin. IntechOpen. [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology, 134(2), 233-236. [Link]

  • Gómez-García, A., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Egyptian Journal of Forensic Sciences, 5(3), 89-94. [Link]

  • de Sousa, F. X. C., et al. (2024). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? Toxicology and Applied Pharmacology, 482, 116788. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • ResearchGate. (n.d.). Request PDF: Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). ResearchGate. [Link]

  • Hannon, J., & Hoyer, D. (2008). Structure and Function of Serotonin G protein Coupled Receptors. Current pharmaceutical design, 14(23), 2346-2364. [Link]

  • González-Maeso, J. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Blossom. [Link]

  • Bitesize Bio. (2024, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • Zhang, S., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Serotonin biosynthesis and Gq-coupled signaling cascades implicated in... [Diagram]. ResearchGate. [Link]

  • Nykodemová, M., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Psychopharmacology, 240, 567-578. [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • ResearchGate. (n.d.). Radioligand binding assay results showing the percentage inhibition of... [Diagram]. ResearchGate. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • Wikipedia. (n.d.). 2C-B-FLY. Wikipedia. [Link]

  • An, Y., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pottie, E., et al. (2021). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment Assay. International Journal of Molecular Sciences, 22(23), 13039. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Glennon, R. A., et al. (1982). Behavioral and Serotonin Receptor Properties of 4-Substituted Derivatives of the Hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 25(10), 1163-1168. [Link]

  • ResearchGate. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]

  • de Sousa, F. X. C., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12845. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • de Fátima, Â., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5671. [Link]

  • Nabaradi Sarkandi, D., et al. (2013). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research, 12(3), 373-378. [Link]

  • Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 2C-B-FLY. CFSRE. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Throughput In Vitro Acetylcholinesterase Inhibition Assay via Ellman's Method

Scientific Rationale & Context Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Modulating AChE activity is a validated...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Modulating AChE activity is a validated therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease, and monitoring its inhibition is a critical toxicological biomarker for organophosphate and carbamate pesticide exposure (1[1]).

To screen potential AChE inhibitors effectively, researchers rely on the spectrophotometric method developed by George L. Ellman in 1961. Valued for its kinetic precision and adaptability to high-throughput microplate formats, Ellman's method remains the gold standard in neuropharmacology (2[2]). This application note details a self-validating, step-by-step protocol for the Ellman assay, emphasizing the mechanistic causality behind experimental conditions and field-proven troubleshooting strategies.

Biochemical Mechanism of Ellman's Assay

Ellman's method is an indirect, coupled enzyme assay. Because the natural substrate (acetylcholine) does not yield a chromogenic product upon hydrolysis, the assay utilizes a synthetic thioester analog, acetylthiocholine (ATCh) (3[3]). The reaction proceeds in two distinct steps:

  • Enzymatic Hydrolysis: AChE catalyzes the cleavage of ATCh, yielding acetate and thiocholine . Thiocholine contains a highly reactive free sulfhydryl (-SH) group.

  • Colorimetric Detection: The liberated thiocholine immediately undergoes a nucleophilic attack on the disulfide bond of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) , commonly known as Ellman's reagent. This cleavage produces a mixed disulfide and the 5-thio-2-nitrobenzoate (TNB²⁻) anion (3[3]).

The TNB²⁻ anion exhibits a strong, distinct yellow color with a maximum absorbance at 412 nm , allowing for real-time kinetic monitoring of enzyme activity.

Mechanism ATCh Acetylthiocholine (ATCh) Thiocholine Thiocholine (Free Thiol) ATCh->Thiocholine Hydrolysis Acetate Acetate ATCh->Acetate Hydrolysis AChE Acetylcholinesterase (AChE) AChE->ATCh Catalyzes TNB TNB Anion (Yellow, Abs 412 nm) Thiocholine->TNB Nucleophilic Attack DTNB DTNB (Ellman's Reagent) DTNB->TNB Disulfide Cleavage

Figure 1: Biochemical reaction cascade of the Ellman's assay.

Material Specifications & Reagent Preparation

A trustworthy assay requires strict adherence to reagent parameters. The pH of the assay buffer must be strictly maintained at 8.0 . Causality: While AChE operates efficiently at this pH, pushing the alkalinity higher (e.g., pH > 8.5) causes rapid spontaneous decomposition of DTNB and non-enzymatic hydrolysis of ATCh, destroying the assay's signal-to-noise ratio (4[4]).

Table 1: Critical Reagents and Formulations

ReagentConcentration / PreparationExperimental Causality & Purpose
Assay Buffer 0.1 M Sodium Phosphate, pH 8.0Maintains optimal enzyme conformation and ensures stable TNB²⁻ ionization.
AChE Enzyme 0.1 - 1.0 U/mL in Assay BufferKept low to ensure the reaction rate remains linear and substrate is not rapidly depleted.
DTNB Solution 10 mM in Assay BufferEllman's reagent. Must be protected from light to prevent photo-degradation.
ATCh Substrate 14 mM in Deionized WaterSynthetic substrate. Prepared fresh daily to minimize spontaneous hydrolysis.
Test Compounds Serial dilutions in DMSOInhibitor candidates. Final assay DMSO concentration must be ≤ 1% to avoid enzyme denaturation.

High-Throughput 96-Well Plate Protocol

To guarantee data integrity, the microplate layout must function as a self-validating system (5[5]). This requires the inclusion of specific control wells to account for background noise, solvent interference, and spontaneous substrate breakdown.

Workflow Step1 1. Buffer & Test Compound Step2 2. Add AChE Enzyme Step1->Step2 Step3 3. Pre-incubation (15 min, 25°C) Step2->Step3 Step4 4. Add DTNB & ATCh Substrate Step3->Step4 Step5 5. Kinetic Read at 412 nm Step4->Step5

Figure 2: Standard step-by-step workflow for the 96-well microplate Ellman's assay.

Step-by-Step Methodology
  • Plate Preparation: Utilize a clear, flat-bottom 96-well microplate suitable for spectrophotometry.

  • Setup Self-Validating Wells (Volumes per well):

    • Test Wells: 140 µL Buffer + 10 µL Test Compound + 10 µL AChE.

    • 100% Activity Control: 140 µL Buffer + 10 µL Vehicle (e.g., 10% DMSO in water) + 10 µL AChE. (Accounts for solvent effects).

    • Substrate Blank: 150 µL Buffer + 10 µL Vehicle. (Accounts for spontaneous ATCh hydrolysis).

    • False-Positive Control: 140 µL Buffer + 10 µL Test Compound. (Checks if the drug directly reacts with DTNB).

  • Pre-Incubation: Incubate the plate at 25°C for 10–15 minutes.

    • Causality: Pre-incubation is critical. It allows reversible or slow-binding inhibitors to achieve thermodynamic equilibrium with the AChE active site before the highly concentrated substrate is introduced to outcompete them.

  • Chromogen Addition: Add 10 µL of 10 mM DTNB to all wells.

  • Reaction Initiation: Add 10 µL of 14 mM ATCh solution to all wells simultaneously (preferably using a multichannel pipette) (3[3]).

  • Kinetic Measurement: Immediately transfer to a microplate reader. Record the absorbance at 412 nm every 30 seconds for 5 to 10 minutes at 25°C.

Quantitative Data Analysis

Calculate the reaction rate (ΔAbsorbance/minute) strictly from the linear portion of the kinetic curve (typically the first 2–4 minutes).

Percentage Inhibition Formula: % Inhibition =[ 1 - ( Rate_Test - Rate_SubstrateBlank ) / ( Rate_Control - Rate_SubstrateBlank ) ] × 100

To determine the IC₅₀ (half-maximal inhibitory concentration), plot the % Inhibition against the log-transformed concentrations of the test compound and fit the data using non-linear regression (e.g., a four-parameter logistic curve).

Table 2: Reference Inhibitors and Expected IC₅₀ Ranges To ensure assay trustworthiness, always run a known positive control. Expected values may shift slightly based on exact enzyme origin (e.g., human recombinant vs. electric eel), but should fall within these ranges (6[6],7[7]):

Reference InhibitorMechanism of ActionExpected IC₅₀ Range
Donepezil Reversible, non-competitive10 nM – 100 nM
Galanthamine Reversible, competitive0.1 µM – 1.0 µM
Tacrine Reversible, mixed100 nM – 200 nM

Field-Proven Insights & Troubleshooting (E-E-A-T)

As an application scientist, recognizing assay artifacts is just as important as generating the data. Ellman's method is highly susceptible to specific chemical interferences.

  • The "Oximolysis" & Thiol False Positives: DTNB is highly reactive toward any free thiol or strong nucleophile. If your test compound contains free amines, aldehydes, or oximes (often used as AChE reactivators), it will directly cleave DTNB, producing the yellow TNB²⁻ anion without any enzymatic action (2[2], 6[6]). Solution: This is why the False-Positive Control is mandatory. If this well turns yellow, the compound is chemically reacting with the assay reagents, and an alternative assay (e.g., using indoxylacetate) must be used.

  • Solvent-Induced Inhibition: AChE is highly sensitive to organic solvents. DMSO concentrations exceeding 1% (v/v) in the final assay volume act as mixed-competitive inhibitors, artificially inflating the apparent potency of the test compound (8[8]). Solution: Strictly match the vehicle concentration in the 100% Activity Control.

  • Substrate Depletion: If the enzyme concentration is too high, the substrate will deplete rapidly, causing the kinetic curve to plateau early, leading to inaccurate rate calculations. Solution: Always verify that the uninhibited control yields a perfectly linear absorbance increase over the measured time window.

Troubleshooting Issue High Background / False Positive Check1 Does compound have free thiols/amines? Issue->Check1 Check2 Is spontaneous ATCh hydrolysis high? Issue->Check2 Sol1 Run DTNB + Compound (No Enzyme) Control Check1->Sol1 Yes Sol2 Check Buffer pH (Keep ≤8.0) & Run Substrate Blank Check2->Sol2 Yes

Figure 3: Logical troubleshooting tree for isolating false positives in the Ellman's assay.

References

  • Benchchem. "Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method." 5

  • Benchchem. "Technical Support Center: Acetylcholinesterase (AChE) Activity Assays with Novel Inhibitors." 8

  • Benchchem. "The Role of Thiocholine in Acetylcholinesterase Activity Assays: A Technical Guide." 3

  • PMC. "Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method." 2

  • Phytochem Rev. "The Amaryllidaceae alkaloids: an untapped source of acetylcholinesterase inhibitors." 6

  • ResearchGate. "Qualitative determination of false-positive effects in the acetylcholine assay using thin layer chromatography." 7

  • Public Health Toxicology. "Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method." 4

  • PMC. "Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis." 1

Sources

Application

Application Note: High-Affinity Radioligand Binding Assays for the Serotonin Transporter (SERT)

This Application Note is designed for researchers and drug discovery professionals seeking a robust, reproducible methodology for characterizing the Serotonin Transporter (SERT). It moves beyond basic recipe lists to exp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals seeking a robust, reproducible methodology for characterizing the Serotonin Transporter (SERT). It moves beyond basic recipe lists to explain the mechanistic necessity of each step, ensuring data integrity and high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness).

[1]

Abstract & Strategic Overview

The Serotonin Transporter (SERT/SLC6A4) is the primary mechanism for clearing serotonin (5-HT) from the synaptic cleft and is the molecular target for SSRIs (Selective Serotonin Reuptake Inhibitors) and tricyclic antidepressants. While functional uptake assays measure transport velocity, radioligand binding assays are the gold standard for determining the thermodynamic affinity (


, 

) and density (

) of the transporter.
Why This Protocol?

Many commercial protocols fail because they treat SERT binding as a passive event. In reality, SERT is a sodium- and chloride-dependent transporter.[1] The binding of high-affinity ligands like [³H]Paroxetine or [³H]Citalopram is conformationally sensitive and strictly requires specific ionic conditions. This guide integrates these critical variables into a self-validating workflow.

Assay Design & Ligand Selection

Selection of the correct radioligand is the first critical decision.

Radioligand

(approx)
SelectivityApplication Notes
[³H]Paroxetine 0.05 – 0.2 nMHighGold Standard. Very slow dissociation rate. Ideal for low-density tissues due to high signal-to-noise ratio.
[³H]Citalopram 1.0 – 2.5 nMHighExcellent reference ligand. Binding is strictly Na+-dependent.
[³H]DASB 0.2 – 3.0 nMVery HighUsed for PET validation; binds to a site distinct from the 5-HT translocation site.
[¹²⁵I]RTI-55 ~0.15 nMModerateHigh specific activity (good for autoradiography) but less selective (binds DAT/NET).

Recommendation: For routine pharmacological screening (


 determination), use [³H]Paroxetine  due to its sub-nanomolar affinity, which allows for minimal ligand depletion and robust displacement curves.

Materials & Reagents

Critical Buffer Formulations
  • Assay Buffer (Binding Buffer):

    • 50 mM Tris-HCl (pH 7.4 at 25°C)

    • 120 mM NaCl (CRITICAL: SERT requires Na+ to stabilize the outward-facing conformation for inhibitor binding).

    • 5 mM KCl

    • Note: Avoid phosphate buffers as they can precipitate cations or interfere with certain ligands.

  • Wash Buffer:

    • 50 mM Tris-HCl (pH 7.4), ice-cold.

  • Displacing Agent (Non-Specific Binding - NSB):

    • 10 µM Fluoxetine or 10 µM Indatraline.

    • Why? Use a chemically distinct inhibitor from your radioligand to avoid isotope dilution artifacts.

Experimental Protocols

Phase 1: Membrane Preparation (The Foundation)

Objective: Isolate plasma membranes while removing endogenous serotonin, which would compete with the radioligand and skew results.

  • Harvest: Scrape HEK293-SERT cells or dissect tissue (e.g., rat cortex) into ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA).

  • Homogenize: Use a Polytron homogenizer (bursts of 5 sec).

  • Centrifuge 1: 1,000

    
     for 10 min at 4°C (Removes nuclei/debris). Save supernatant.
    
  • Centrifuge 2: 20,000

    
     for 20 min at 4°C (Pellets membranes).
    
  • Wash: Resuspend pellet in fresh Lysis Buffer and repeat Centrifuge 2. Repeat this wash step twice.

    • Mechanistic Insight: Repeated washing is mandatory to remove endogenous 5-HT. Residual 5-HT acts as a competitive inhibitor, artificially inflating the apparent

      
       of your radioligand.
      
  • Storage: Resuspend final pellet in Assay Buffer (minus radioligand), aliquot, and flash freeze at -80°C.

Phase 2: Saturation Binding ( & Determination)

Objective: Determine the affinity of the radioligand for the specific batch of membranes.

  • Plate Setup: Use 96-well deep-well plates.

  • Concentration Range: Prepare 8-12 concentrations of [³H]Paroxetine ranging from 0.1

    
     to 10 
    
    
    
    (e.g., 0.02 nM to 5 nM).
  • Incubation:

    • Total Binding: 50 µL Membrane + 50 µL Buffer + 50 µL Radioligand.

    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL 10 µM Fluoxetine + 50 µL Radioligand.

  • Equilibrium: Incubate for 60 minutes at 20-25°C .

    • Note: [³H]Paroxetine has slow association kinetics; insufficient time leads to underestimated affinity.

Phase 3: Competition Binding ( Determination)

Objective: Screen novel compounds for affinity to SERT.[1]

  • Radioligand: Use [³H]Paroxetine at a fixed concentration equal to its

    
     (approx. 0.15 nM).
    
  • Competitor: Add increasing concentrations of test compound (

    
     M to 
    
    
    
    M).
  • Workflow Visualization:

SERT_Assay_Workflow cluster_QC Quality Control Checkpoints Membrane Membrane Prep (Remove Endogenous 5-HT) Incubation Incubation (60 min) + Na+ Dependent Buffer Membrane->Incubation Add Ligand + Competitor Filtration Vacuum Filtration (GF/B + 0.3% PEI) Incubation->Filtration Terminate Reaction Washing Rapid Wash (Ice-Cold Tris) Filtration->Washing Remove Unbound Counting Scintillation Counting (Data Acquisition) Washing->Counting Quantify Bound

Figure 1: Step-by-step workflow for the SERT Radioligand Binding Assay. Note the critical requirement for Na+ in the incubation buffer and the use of PEI-treated filters.

Phase 4: Filtration & Separation
  • Filter Prep: Pre-soak GF/B or GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, drastically reducing the non-specific binding of positively charged ligands like paroxetine.

  • Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Rapidly filter and wash 3 times with 3 mL of ice-cold Wash Buffer.

    • Critical: Use ice-cold buffer to minimize the dissociation of the bound ligand-receptor complex during the wash phase (

      
       is temperature dependent).
      

Data Analysis & Validation

Calculating Specific Binding


  • Validation Rule: Specific binding should be >70% of Total Binding. If <50%, re-optimize membrane concentration or filter washing.

Determining (Cheng-Prusoff Equation)

For competition assays, calculate the inhibition constant (


) from the 

:

Where:
  • 
     = Concentration of radioligand used.[2]
    
  • 
     = Dissociation constant of the radioligand (determined in Saturation Phase).
    
Logic of Competition

The following diagram illustrates the displacement logic used to determine affinity.

Competition_Logic Radioligand Radioligand ([3H]Paroxetine) SERT SERT Protein (Target) Radioligand->SERT Kon Complex_Radio SERT-Radioligand (Signal Detected) SERT->Complex_Radio High Signal (Low Drug Conc) Complex_Drug SERT-Drug (No Signal) SERT->Complex_Drug Displacement (High Drug Conc) Competitor Test Drug (Unknown Affinity) Competitor->SERT Kon Data Data Complex_Radio->Data Sigmoidal Curve Analysis

Figure 2: Competitive binding logic. As the concentration of the Test Drug increases, it displaces the Radioligand, reducing the detected signal. The inflection point (


) correlates to the drug's affinity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI.[3] Reduce radioligand concentration.[4]
Low Specific Binding Degradation of SERT or lack of Na+.Add 120 mM NaCl to buffer. Keep membranes on ice. Add protease inhibitors.[3]
Flat Displacement Curve Ligand depletion.Ensure Total Binding < 10% of total radioactivity added. Dilute membranes.[5]
Hill Slope < 0.8 Negative cooperativity or heterogeneity.Check for impure isomers in test drug. Ensure equilibrium is reached (incubate longer).

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book. University of North Carolina at Chapel Hill.[6] Link

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Plenge, P., & Mellerup, E. T. (1991). [3H]Citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry, 56(1), 248-252. Link

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532, 334–339. Link

Sources

Method

Application Note: Optimized Cell Viability Assessment for Piperidine-Based Pharmacophores

Abstract & Strategic Relevance The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from fentanyl (analgesic) to donepezil (Alzheimer’s). However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from fentanyl (analgesic) to donepezil (Alzheimer’s). However, the unique physicochemical properties of piperidines—specifically their high basicity (


) and lipophilicity—introduce specific artifacts in standard cell viability assays.

This guide moves beyond generic protocols to address the "Lysosomotropic Trap," a phenomenon where piperidine compounds accumulate in acidic organelles, causing vacuolization that mimics cell death morphologically while preserving metabolic activity. We provide a validated workflow to distinguish true cytotoxicity from physicochemical artifacts.

Physicochemical Mechanics: The "Piperidine Trap"

Understanding why standard assays fail is the first step to fixing them.

The Ion Trapping Mechanism

Piperidines act as Cationic Amphiphilic Drugs (CADs) .

  • Cytosol (pH 7.4): A fraction of the compound remains uncharged and lipophilic, freely permeating the lysosomal membrane.

  • Lysosome (pH 4.5–5.0): Upon entering the acidic lumen, the basic nitrogen protonates (

    
    ).
    
  • The Trap: The charged species cannot cross the lipid bilayer back into the cytosol. It accumulates up to 1000-fold, drawing water in via osmosis and causing vacuolization .

Impact on Viability Data:

  • Visual Inspection: Cells look "sick" (vacuolated), leading to false positive toxicity scoring in imaging assays.

  • MTT Assays: High intracellular concentrations can shift intracellular pH or directly reduce tetrazolium salts, leading to false negative toxicity (inflated viability).

Mechanism Visualization

The following diagram illustrates the ion-trapping mechanism specific to piperidine scaffolds.

PiperidineTrap cluster_cell Cellular Environment cluster_cyto Cytosol (pH 7.4) cluster_lyso Lysosome (pH 4.5) Pip_Uncharged Piperidine (Uncharged) Permeable Pip_Charged Piperidine-H+ (Charged) TRAPPED Pip_Uncharged->Pip_Charged Diffusion & Protonation Swelling Osmotic Swelling (Vacuolization) Pip_Charged->Swelling Accumulation

Figure 1: The Lysosomotropic Trap. Uncharged piperidines enter the lysosome, become protonated by the acidic environment, and are trapped, leading to organelle swelling.

Assay Selection Matrix

FeatureATP Luminescence (CellTiter-Glo) Tetrazolium (MTT/MTS) Membrane Integrity (LDH)
Mechanism Quantifies ATP (Metabolism)Reductase ActivityLeaking Enzyme
Piperidine Suitability High (Gold Standard) Medium (Requires Controls) Low
Why? Lysis step releases trapped compound; buffer stabilizes pH.Basic compounds can chemically reduce MTT; pH shift affects phenol red.Lysosomal swelling can cause leakage without cell death.
Cost

$
$

Throughput Ultra-HighHighMedium

Protocol 1: Compound Preparation (Critical)

Piperidine salts (e.g., hydrochloride) are water-soluble, but the free bases used in synthesis are lipophilic.

  • Stock Solution: Dissolve the piperidine derivative in 100% DMSO to a concentration of 10 mM or 50 mM .

    • Note: Avoid water for stock solutions of free bases to prevent micro-precipitation.

  • Visual Check: Vortex for 30 seconds. Inspect for turbidity. If turbid, sonicate for 5 minutes at 37°C.

  • Intermediate Dilution: Prepare a 1000x stock series in DMSO.

  • Final Dosing: Dilute 1:1000 into pre-warmed culture media (Final DMSO = 0.1%).

    • Validation: Incubate the highest concentration in cell-free media for 2 hours. Measure OD600. If OD > 0.05, the compound has precipitated. Do not proceed.

Protocol 2: The Gold Standard (ATP Luminescence)

This protocol uses a lytic endpoint (e.g., Promega CellTiter-Glo®), which eliminates artifacts caused by subcellular compartmentalization of the drug.

Reagents
  • Assay Reagent: CellTiter-Glo 2.0 or equivalent.[1]

  • Plate: Opaque-walled (White) 96-well plates (prevents signal bleed).

  • Media: Serum-containing media (Piperidines bind serum proteins; serum-free conditions exaggerate toxicity).

Step-by-Step Workflow
  • Seeding: Plate cells (3,000–10,000 cells/well) in 100 µL media. Incubate 24h for attachment.

  • Treatment: Add 11 µL of 10x compound solution (or replace media with 1x solution). Include:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control:[2] 10 µM Staurosporine (Death control).

  • Incubation: Standard time (24h, 48h, or 72h).

  • Equilibration (Crucial): Remove plate from incubator and let stand at Room Temperature (RT) for 30 minutes .

    • Why? Luciferase reaction rate is temperature-dependent. "Edge effects" occur if the center of the plate is warmer than the edges.

  • Lysis/Reaction: Add 100 µL of ATP Reagent (1:1 ratio with media).

  • Mixing: Orbitally shake for 2 minutes at 200 rpm to ensure complete lysis of vacuolated cells.

  • Stabilization: Incubate 10 minutes at RT (dark).

  • Readout: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Protocol 3: The Economic Standard (MTT) with Modifications

If budget constraints force the use of MTT, you must control for chemical reduction.

The "False Viability" Check

Before adding cells, mix your highest compound concentration (e.g., 100 µM) with MTT reagent in media. Incubate for 2 hours.

  • Result: If the solution turns purple/yellow without cells, the piperidine is chemically reducing the MTT. Abort and switch to ATP assay.

Optimized MTT Protocol
  • Wash Step: Unlike standard protocols, remove the drug-containing media before adding MTT.

    • Reason: Removes extracellular piperidine that might interfere with the redox reaction.

  • Reagent Addition: Add MTT (0.5 mg/mL) in fresh, warm media.

  • Incubation: 3–4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.

  • pH Correction: Piperidines can shift the color of Phenol Red. Measure absorbance at 570 nm (Signal) and 650 nm (Background).

    • Calculation:

      
      .
      

Data Analysis & Interpretation

Summarize your data using the following logic to flag lysosomotropic artifacts.

ObservationAssay: ATPAssay: MTTMicroscopyDiagnosis
True Cytotoxicity Low SignalLow SignalShrunken/DetachedCell Death
Lysosomotropism High Signal High Signal Large Vacuoles False Toxicity (Visual)
Chemical Interference Normal SignalHigh SignalNormalFalse Viability (MTT Reduct.)
IC50 Calculation

Use a 4-parameter logistic regression (Hill Slope).



  • X: Log of concentration.

  • Y: Normalized viability (Vehicle = 100%).

Experimental Workflow Diagram

ViabilityWorkflow Start Start: Piperidine Compound Solubility Solubility Check (Media @ 37°C) Start->Solubility Precip Precipitation? (Turbidity/OD600 > 0.05) Solubility->Precip Reformulate Reformulate (Lower Conc. or Co-solvent) Precip->Reformulate Yes Seed Seed Cells (Opaque Plate for ATP) Precip->Seed No Reformulate->Solubility Treat Treatment (24-72h) + Vehicle Control Seed->Treat Visual Microscopy Check (Look for Vacuoles) Treat->Visual AssayChoice Select Assay Visual->AssayChoice ATP ATP Assay (Luminescence) *Recommended* AssayChoice->ATP MTT MTT Assay (Absorbance) *Wash cells first* AssayChoice->MTT Read Plate Reader ATP->Read MTT->Read Analyze Calculate IC50 & Flag Artifacts Read->Analyze

Figure 2: Decision tree for piperidine viability assessment, emphasizing solubility checks and visual inspection for vacuolization.

References

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kuzu, O. F., et al. (2017).[3] Lysosomal adaptation: How cells respond to lysosomotropic compounds. PMC. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Evaluation of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

This application note provides a comprehensive technical guide for the pharmacological evaluation of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine , a specific N-benzyl derivative of the conformationally restricted phenethy...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for the pharmacological evaluation of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine , a specific N-benzyl derivative of the conformationally restricted phenethylamine class.

Based on its structural homology to the 2C-x family of psychedelics and the NBOMe series (N-benzyl-phenethylamines), this compound is predicted to act as a high-potency 5-HT2A receptor agonist with potential Sigma-1 receptor affinity. The following protocols are designed to validate these pharmacological profiles in rodent models.

Introduction & Pharmacological Rationale

Chemical Identity & Significance
  • Compound Name: 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

  • Core Scaffold: 2-(2,5-dimethoxyphenyl)piperidine (a rigidified analog of 2,5-dimethoxyphenethylamine).

  • Modification: N-Benzylation (Position 1).

  • Pharmacophore Analysis:

    • 5-HT2A Agonism: The 2,5-dimethoxy substitution pattern on the phenyl ring is the hallmark of serotonergic hallucinogens (e.g., 2C-B, DOI). The piperidine ring locks the ethylamine side chain into a rigid conformation, potentially increasing receptor selectivity.

    • Potency Enhancement: N-benzylation of phenethylamines (e.g., 25I-NBOMe) dramatically increases 5-HT2A affinity. This compound represents a "hybrid" structure—a rigidified NBOMe analog.

    • Sigma Receptor Modulation: N-benzylpiperidines are classic pharmacophores for Sigma-1 receptors (e.g., Donepezil, SA4503). This compound may exhibit dual activity.[1][2]

Mechanism of Action (Predicted)

The primary target is the Serotonin 5-HT2A Receptor , a G-protein-coupled receptor (GPCR) that couples to Gαq/11. Activation triggers the PLC/IP3/DAG pathway, leading to intracellular calcium release and neuronal excitation (hallucinogenic effects).

Figure 1: Predicted 5-HT2A Signaling Pathway

G Ligand 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Response Head Twitch Response / Plasticity Ca->Response PKC->Response

Caption: Predicted signal transduction pathway initiated by ligand binding to the 5-HT2A receptor, leading to the behavioral Head Twitch Response (HTR).

Formulation & Handling Protocol

WARNING: Due to the structural similarity to NBOMe compounds, this substance should be treated as a highly potent chemical. Avoid skin contact and inhalation.

Solubility Profile

The compound is highly lipophilic. It is unlikely to dissolve in pure saline or water.

  • Preferred Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline (0.9% NaCl).

  • Alternative: 10% Ethanol + 90% Saline (if DMSO is contraindicated).

Preparation Steps
  • Weighing: Use an analytical balance (precision 0.01 mg) inside a fume hood.

  • Stock Solution (10 mg/mL): Dissolve the neat compound in 100% DMSO. Vortex for 2 minutes. This stock can be stored at -20°C.

  • Working Solution:

    • Calculate the required concentration based on animal weight and dose volume (standard: 10 mL/kg for mice).

    • Example: for a 1 mg/kg dose in a 25g mouse (0.25 mL volume), concentration = 0.1 mg/mL.

    • Dilute the DMSO stock into the Tween/Saline mixture immediately before use.

    • Sonication: Sonicate for 10-15 minutes to ensure a homogeneous suspension/solution.

In Vivo Experimental Protocols (Rodent)

Primary Assay: Head Twitch Response (HTR)

The HTR is the gold-standard behavioral proxy for 5-HT2A agonist activity in rodents. It is a rapid, paroxysmal rotational movement of the head.

Subjects: C57BL/6J Mice (Male, 8-10 weeks). Group Size: n=8 per dose.

Step-by-Step Protocol:

  • Acclimatization: Handle mice for 3 days prior to testing to reduce stress.

  • Dosing: Administer the compound via Intraperitoneal (IP) injection.

    • Dose Range: 0.1, 0.3, 1.0, 3.0 mg/kg (Logarithmic scaling).

    • Control: Vehicle alone.

    • Positive Control: DOI (1 mg/kg) or 2C-B (5 mg/kg).

  • Observation: Immediately place the mouse in a clear observation cylinder (15 cm diameter).

  • Recording: Record video for 30 minutes post-injection.

  • Scoring:

    • Count the number of distinct head twitches.

    • Criteria: Rapid, rotational jerk of the head, often accompanied by ear flapping. Do not count grooming or whole-body tremors.

    • Validation: Pre-treatment with M100907 (Volinanserin, 0.5 mg/kg), a selective 5-HT2A antagonist, should block the effect.

Secondary Assay: Locomotor Activity (LMA)

To distinguish between pure psychedelic effects (often hypo-locomotive at high doses) and stimulant effects (hyper-locomotive, typical of amphetamines or Sigma agonists).

Protocol:

  • Arena: Open field box (40x40 cm).

  • Dosing: IP injection (same doses as HTR).

  • Timing: Place mouse in arena immediately after injection.

  • Measurement: Track total distance traveled (cm) and time in center zone for 60 minutes using video tracking software (e.g., EthoVision).

Experimental Workflow Diagram

Figure 2: In Vivo Characterization Workflow

Workflow cluster_Assays 3. Behavioral Assays Prep 1. Formulation (DMSO/Tween/Saline) Dose 2. Administration (IP Injection, 0.1-3.0 mg/kg) Prep->Dose HTR Head Twitch Response (5-HT2A Specific) Dose->HTR LMA Locomotor Activity (Stimulant/Sigma) Dose->LMA Analysis 4. Data Analysis (Dose-Response Curve) HTR->Analysis LMA->Analysis Validation 5. Antagonist Blockade (M100907) Analysis->Validation Confirm Mechanism

Caption: Workflow for the pharmacological characterization of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine.

Data Presentation & Analysis

Summarize your findings using the following table structures.

Table 1: Head Twitch Response (HTR) Data Summary

GroupDose (mg/kg)NMean HTR Count (30 min)SEMP-Value (vs Vehicle)
Vehicle-81.20.5-
Compound X0.184.51.2>0.05
Compound X0.3812.82.1<0.05
Compound X1.0828.43.5<0.001
Compound X3.0815.24.0<0.01
Positive Ctrl 1.0 (DOI)832.12.8<0.001

Interpretation Guide:

  • Bell-Shaped Curve: 5-HT2A agonists often show a bell-shaped dose-response curve. A decrease at high doses (e.g., 3.0 mg/kg) may indicate competing behaviors (stereotypy) or off-target effects.

  • Antagonist Blockade: If M100907 completely abolishes the HTR, the compound is a confirmed 5-HT2A agonist.

Safety & Ethics

  • Serotonin Syndrome: Watch for symptoms such as hind limb abduction, Straub tail, tremor, and hyperthermia. If observed, euthanize the animal immediately.

  • Vascular Effects: 5-HT2A agonists can cause potent vasoconstriction. Monitor for tissue necrosis at the injection site if administering subcutaneously.

  • Researcher Safety: Use double gloves (Nitrile) and a face mask. Treat the solid compound as a potential transdermal hazard.

References

  • Lophora ApS. (2024).[3] Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis. Link

Sources

Method

Introduction: The Analytical Imperative for 1-Benzylpiperidine

An In-Depth Technical Guide to the Analytical Characterization of 1-Benzylpiperidine 1-Benzylpiperidine is a foundational scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of a wide arr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Characterization of 1-Benzylpiperidine

1-Benzylpiperidine is a foundational scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of a wide array of pharmacologically active compounds, including analgesics, antipsychotics, and antihistamines.[1][2] Its structural integrity and purity are paramount, as even minor impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and multi-faceted analytical approach is not merely a quality control measure but a cornerstone of successful drug development.

This guide provides a comprehensive overview of the principal analytical techniques for the definitive characterization of 1-benzylpiperidine. As a senior application scientist, this document moves beyond simple protocols to elucidate the underlying principles and rationale behind methodological choices, ensuring that researchers can not only replicate these experiments but also adapt them to their specific needs. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and chromatographic techniques for purity assessment.

Workflow for Comprehensive Characterization

A systematic analytical workflow ensures that all aspects of the molecule's identity and purity are rigorously examined. The process begins with sample preparation, followed by parallel analysis using orthogonal techniques to build a complete and verifiable profile of the compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Purity & Quantification cluster_3 Data Analysis & Reporting Prep 1-Benzylpiperidine Sample (Neat or in Solution) NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Prep->NMR Analyze MS Mass Spectrometry (GC-MS) MW & Fragmentation Prep->MS Analyze FTIR FTIR Spectroscopy Functional Groups Prep->FTIR Analyze Chroma Chromatography (HPLC/GC) Purity Assessment Prep->Chroma Analyze Analysis Data Integration & Interpretation NMR->Analysis MS->Analysis FTIR->Analysis Chroma->Analysis Report Certificate of Analysis (CoA) Analysis->Report

Caption: Overall analytical workflow for 1-benzylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within the molecule.

Expertise & Experience: Why NMR is Definitive

For 1-benzylpiperidine, ¹H NMR confirms the presence and ratio of aromatic, benzylic, and piperidine protons, while ¹³C NMR identifies all unique carbon environments. The combination of chemical shift (δ), signal multiplicity (splitting), and integration provides a unique "fingerprint" of the molecular structure. The use of a deuterated solvent (e.g., CDCl₃) is critical as it is "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte signals.[3]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the 1-benzylpiperidine sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Data Interpretation and Expected Results

The expected NMR data provides a clear structural signature for 1-benzylpiperidine.

¹H NMR Data (400 MHz, CDCl₃) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.25-7.40Multiplet5HPhenyl group (C₆H₅)
Benzylic Protons3.50Singlet2HMethylene bridge (-CH₂-)
Piperidine Protons (Axial)2.40Multiplet4H-CH₂-N-CH₂- (Piperidine)
Piperidine Protons (Equatorial)1.60Multiplet4H-CH₂-CH₂-N-
Piperidine Proton (γ)1.45Multiplet2H-CH₂-CH₂-CH₂-
¹³C NMR Data (101 MHz, CDCl₃) Chemical Shift (δ, ppm)Assignment
Aromatic Carbon (Quaternary)138.5Phenyl C-ipso
Aromatic Carbons (CH)129.2Phenyl C-ortho
Aromatic Carbons (CH)128.2Phenyl C-meta
Aromatic Carbon (CH)127.0Phenyl C-para
Benzylic Carbon64.0Methylene bridge (-CH₂-)
Piperidine Carbons (α)54.5-CH₂-N-CH₂-
Piperidine Carbon (β)26.0-CH₂-CH₂-N-
Piperidine Carbon (γ)24.5-CH₂-CH₂-CH₂-
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is synthesized from typical values for similar structures.[3][5]

Mass Spectrometry (MS): Molecular Weight and Structural Fragments

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like 1-benzylpiperidine, providing both separation and identification in a single analysis.[6]

Expertise & Experience: Decoding the Fragmentation

Under Electron Ionization (EI) at 70 eV, the 1-benzylpiperidine molecule is ionized and fragments in a predictable manner.[7] The most characteristic fragmentation is the cleavage of the C-C bond between the benzyl and piperidine moieties (alpha-cleavage), leading to the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91.[8] This peak is often the base peak in the spectrum. The molecular ion (M⁺) peak at m/z 175 should also be visible, confirming the molecular weight.[9]

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of 1-benzylpiperidine (e.g., 100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.[10]

  • GC Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.[10]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1) for a standard concentration. Use splitless mode for trace analysis.

    • Injector Temperature: 250-280°C.[10]

    • Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Instrumentation and Conditions:

    • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Interpretation and Fragmentation Pathway

Fragmentation_Pathway M 1-Benzylpiperidine [M]⁺˙ m/z = 175 F1 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) M->F1 α-cleavage F2 [M-H]⁺ m/z = 174 M->F2 -H• F3 Piperidinomethyl Cation [C₆H₁₂N]⁺ m/z = 98 M->F3 Benzylic cleavage

Caption: Key EI fragmentation pathways for 1-benzylpiperidine.

Mass Fragment (m/z) Proposed Structure/IdentitySignificance
175[C₁₂H₁₇N]⁺˙Molecular Ion (M⁺) : Confirms molecular weight.
174[C₁₂H₁₆N]⁺[M-H]⁺ : Loss of a hydrogen radical.
98[C₆H₁₂N]⁺Loss of the phenyl radical, piperidinomethyl cation.
91[C₇H₇]⁺Tropylium Ion : Result of benzylic C-N bond cleavage, highly stable. Often the base peak.
84[C₅H₁₀N]⁺Piperidine ring fragment.
This table summarizes the expected major ions in the EI mass spectrum.[8][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and when infrared radiation matching that frequency is absorbed, it is recorded as a peak in the spectrum.[12]

Expertise & Experience: Identifying Key Vibrations

The FTIR spectrum of 1-benzylpiperidine will be dominated by C-H stretching vibrations. A key diagnostic feature is the ability to distinguish between aromatic C-H stretches (typically appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).[13] The presence of both confirms the benzyl and piperidine moieties. C-N stretching vibrations are also expected in the fingerprint region.

Protocol: FTIR Analysis
  • Sample Preparation: As 1-benzylpiperidine is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use any modern FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation and Characteristic Absorptions
Wavenumber (cm⁻¹) Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Phenyl Ring)
2950 - 2800C-H StretchAliphatic (Piperidine & Benzyl CH₂)
1600, 1495, 1450C=C StretchAromatic Ring Skeletal Vibrations
1350 - 1000C-N StretchTertiary Amine
740, 700C-H Bend (Out-of-plane)Monosubstituted Benzene Ring
Data synthesized from standard IR correlation tables.[13][14]

Chromatographic Techniques: Purity Determination

While spectroscopic methods confirm identity, chromatography is essential for determining the purity of a substance by separating it from any impurities or starting materials.[15] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective.

Expertise & Experience: Choosing the Right Method

GC with a Flame Ionization Detector (GC-FID) is an excellent choice for purity analysis of 1-benzylpiperidine due to its volatility. The area percent of the main peak in the chromatogram provides a quantitative measure of purity. Reverse-phase HPLC (RP-HPLC) with UV detection is also a powerful alternative.[6][16] For HPLC, a mobile phase containing an organic solvent like acetonitrile and a buffered aqueous solution is typically used to ensure good peak shape for the basic amine.[16]

Protocol: Purity Analysis by GC-FID
  • Sample Preparation: Prepare a solution of 1-benzylpiperidine in methanol or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a GC equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polar capillary column, such as an HP-5 (5% phenyl-methylpolysiloxane), is suitable.

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Oven Program: Use similar temperature settings as described in the GC-MS protocol.

    • Detector Temperature: 300°C.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the 1-benzylpiperidine peak divided by the total area of all peaks, expressed as a percentage. For a high-purity standard, this value should be ≥98%.[15][17]

Conclusion

The characterization of 1-benzylpiperidine requires a synergistic application of multiple analytical techniques. NMR provides the definitive structural proof, MS confirms the molecular weight and offers fragmentation-based structural reinforcement, FTIR quickly identifies the key functional groups, and chromatography quantifies its purity. By integrating the data from these orthogonal methods, researchers and drug development professionals can establish a comprehensive and trustworthy analytical profile, ensuring the quality and integrity of this vital chemical intermediate.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem.
  • SIELC. (n.d.). Separation of 1-Benzylpiperidine-4-carbaldehyde on Newcrom R1 HPLC column. SIELC.
  • Rojas-Vera, J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. University of Pisa.
  • ChemicalBook. (n.d.). 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-benzylpiperidine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem.
  • Cayman Chemical. (n.d.). 4-Anilino-1-benzylpiperidine. Cayman Chemical.
  • LGC Standards. (n.d.). 1-Benzyl-N-phenylpiperidin-4-amine. LGC Standards.
  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology.
  • ChemicalBook. (n.d.). 1-benzylpiperidine-2,4-dione(70571-31-2) 1H NMR spectrum. ChemicalBook.
  • Rojas-Vera, J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed.
  • Chem-Impex. (n.d.). 1-Benzylpiperidine. Chem-Impex.
  • BenchChem. (n.d.). A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities. BenchChem.
  • American Chemical Society. (2022).
  • The Royal Society of Chemistry. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-Benzylpiperidine. Santa Cruz Biotechnology.
  • NIST. (n.d.). 1-Benzoylpiperidine. NIST WebBook.
  • Thermo Fisher Scientific. (n.d.). 1-Benzylpiperidine, 98%. Thermo Fisher Scientific.
  • Wang, J. (2019). The Synthesis of 1-Benzylpiperidine Derivatives.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • ResearchGate. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine.
  • ResearchGate. (n.d.). Characteristic peak bands on FTIR-spectra for different groups.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Chemistry LibreTexts. (2023).
  • Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Cayman Chemical.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.
  • National Institute of Justice. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis.

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Application

Application Note: Unveiling Cellular Responses to Piperazine Derivatives with RNA-Seq Analysis

Introduction: Beyond the Phenotype Piperazine and its derivatives represent a pharmacologically significant class of compounds, with a structural core found in numerous approved drugs.[1] Their therapeutic applications a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Phenotype

Piperazine and its derivatives represent a pharmacologically significant class of compounds, with a structural core found in numerous approved drugs.[1] Their therapeutic applications are diverse, ranging from anticancer agents that induce apoptosis to modulators of neurotransmitter receptors.[1][2][3][4] Many piperazine-containing compounds have been shown to induce potent cytotoxic effects in cancer cell lines, often by inhibiting critical signaling pathways like PI3K/AKT or by arresting the cell cycle.[2][5] While phenotypic assays can confirm a compound's effect (e.g., cell death), they often fall short of explaining the underlying molecular mechanism.

To bridge this gap, RNA sequencing (RNA-Seq) has emerged as an indispensable tool in drug development.[6][7] It provides a comprehensive, unbiased snapshot of the entire transcriptome, allowing researchers to understand how a compound like a piperazine derivative alters gene expression on a global scale. This application note provides a detailed, experience-driven guide to designing and executing a robust RNA-Seq experiment for cells treated with piperazine derivatives, from initial experimental design through to final bioinformatics analysis and biological interpretation.

Pillar 1: The Strategic Blueprint - Experimental Design

A successful RNA-Seq experiment is built on a foundation of meticulous planning. The goal is to isolate the transcriptional changes caused by the piperazine derivative while minimizing noise from technical and biological variability.[8] Every decision made at this stage directly impacts the quality and interpretability of the final data.[9]

Causality in Design: Key Considerations
  • Hypothesis-Driven Inquiry: Begin with a clear, testable question. For instance: "How does the novel piperazine derivative 'Compound-P' alter the expression of genes involved in the G2/M checkpoint in A549 lung cancer cells?" A focused hypothesis guides all subsequent choices.[6]

  • Biologically Relevant Model: The choice of cell line is paramount. Use a model that is relevant to the therapeutic goal. If investigating an anticancer piperazine derivative, select a cancer cell line known to be sensitive to similar compounds or one that overexpresses a potential target.

  • Dose and Duration—Capturing the Right Moment: The transcriptional response to a drug is dynamic.

    • Dose-Response: First, determine the compound's potency using a cytotoxicity assay (e.g., MTT or resazurin assay). The IC50 (half-maximal inhibitory concentration) is a common metric. For RNA-Seq, it is often insightful to use a concentration at or slightly below the IC50 to study the specific molecular response before widespread, non-specific cell death cascades are initiated.[10][11]

    • Time-Course: A time-course experiment (e.g., 6, 12, 24 hours) can reveal the dynamics of gene expression, distinguishing early-response genes from secondary effects. If a single time point is necessary due to budget constraints, choose one that precedes the major apoptotic or necrotic phenotype to capture the initiating regulatory events.

  • The Power of Controls and Replicates:

    • Vehicle Control: This is non-negotiable. Cells should be treated with the same vehicle (e.g., DMSO) used to dissolve the piperazine derivative, at the same final concentration as the treated samples. This ensures that observed changes are due to the compound, not its solvent.

    • Biological Replicates: These are separate cultures treated independently. They account for the inherent biological variability. For differential expression analysis, a minimum of three biological replicates per condition is standard, but increasing this to six or more can dramatically improve the power to detect significantly differentially expressed genes.[8][12] Technical replicates (re-sequencing the same library) are generally not necessary with modern sequencing platforms due to their high technical reproducibility.[8]

G Fig 1. High-Level Experimental Design Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution A Formulate Hypothesis B Select Cell Line A->B C Determine IC50 (Cytotoxicity Assay) B->C D Design Time-Course & Dose-Response C->D E Culture Cells D->E F Treat Cells (n ≥ 3 replicates) E->F Treated Compound-P Treated F->Treated Control Vehicle Control F->Control G Harvest Cells for RNA Treated->G Control->G

Caption: High-Level Experimental Design Workflow.

Pillar 2: The Protocol - From Cells to Sequencer

This section provides a step-by-step methodology for the wet-lab portion of the experiment. Precision and consistency here are critical to prevent technical artifacts.

Protocol 1: Cell Culture and Treatment
  • Seeding: Plate cells in the appropriate vessel (e.g., 6-well plates) at a density that will result in ~70-80% confluency at the time of harvest. This ensures cells are in an active growth phase and avoids confounding expression changes due to contact inhibition.

  • Adherence: Allow cells to adhere and recover for 24 hours in a controlled incubator (37°C, 5% CO2).

  • Treatment: Prepare fresh dilutions of the piperazine derivative and vehicle control in complete media. Aspirate the old media from the cells and replace it with the treatment or vehicle media.

  • Incubation: Return the plates to the incubator for the predetermined duration (e.g., 24 hours).

  • Harvesting:

    • Place plates on ice to halt cellular processes.

    • Aspirate the media.

    • Wash cells once with 1 mL of ice-cold, sterile PBS.

    • Aspirate PBS and add 1 mL of a lysis buffer that preserves RNA integrity (e.g., TRIzol® or the lysis buffer from a column-based kit).

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Flash-freeze in liquid nitrogen or proceed immediately to RNA isolation. Samples can be stored at -80°C.

Protocol 2: RNA Isolation and Quality Control

High-quality RNA is the single most important prerequisite for a successful RNA-Seq experiment. RNA is highly susceptible to degradation by RNases.

  • Isolation: Extract total RNA from the cell lysate using a TRIzol-based method or a commercial silica-column kit (e.g., from QIAGEN or Zymo Research) according to the manufacturer's protocol.[13] These kits provide a reliable and standardized workflow.

  • DNase Treatment: It is crucial to remove contaminating genomic DNA (gDNA), which can lead to false-positive signals. Most column-based kits include an on-column DNase digestion step. For other methods, treat the isolated RNA with TURBO™ DNase.

  • Elution: Elute the purified RNA in RNase-free water.

  • Quality Control (QC): This is a mandatory checkpoint. Do not proceed with low-quality RNA. Assess RNA quality and quantity using both spectrophotometry and electrophoresis.

QC Metric Instrument Acceptable Range Rationale for Rejection
Purity (A260/280) NanoDrop1.8 - 2.1< 1.8 suggests protein contamination.
Purity (A260/230) NanoDrop> 1.8< 1.8 suggests contamination from salts or organic solvents (e.g., phenol, guanidine).
Integrity (RIN/RQN) Agilent Bioanalyzer / TapeStation> 8.0A low RIN (<7) indicates RNA degradation, which can introduce a 3' bias in the data.
Concentration Qubit Fluorometer> 10 ng/µL (Varies by kit)Qubit is more accurate than NanoDrop for concentration as it specifically measures RNA, not all nucleic acids.
Protocol 3: Library Preparation and Sequencing

The library preparation process converts the isolated RNA into a format that can be read by a sequencer.[14][15]

  • RNA Input: Start with a standardized amount of high-quality total RNA (e.g., 100 ng - 1 µg) for all samples.

  • mRNA Enrichment (Poly-A Selection): For studying protein-coding genes, mRNA is typically isolated from the total RNA pool using oligo(dT) magnetic beads that bind to the poly-A tails of mature mRNAs. This step removes ribosomal RNA (rRNA), which can constitute >80% of total RNA.

  • Fragmentation: The enriched mRNA is fragmented into smaller pieces (typically 200-500 bp) using enzymatic or mechanical methods.[16]

  • cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA. This is followed by second-strand synthesis to create double-stranded cDNA.

  • End-Repair and Adapter Ligation: The ends of the cDNA fragments are repaired and "A-tailed" to facilitate the ligation of sequencing adapters. These adapters contain sequences necessary for binding to the sequencer's flow cell and for PCR amplification. Barcoded adapters are used to allow for multiplexing (pooling multiple samples in one sequencing run).[15]

  • PCR Amplification: The adapter-ligated library is amplified by PCR to generate enough material for sequencing. The number of cycles should be minimized to avoid PCR duplicates and amplification bias.

  • Library QC: Quantify the final library and assess its size distribution using a Qubit and an Agilent TapeStation or Bioanalyzer. A successful library will show a distinct peak in the expected size range.

  • Sequencing: Pool the indexed libraries and sequence them on a suitable platform, such as an Illumina NovaSeq or NextSeq. For standard differential gene expression analysis, a sequencing depth of 20-30 million single-end reads of 75 bp length per sample is generally sufficient.[12][17]

Pillar 3: The Analysis - From Raw Data to Biological Insight

The bioinformatics pipeline transforms raw sequencing reads into a list of differentially expressed genes and, ultimately, a testable biological hypothesis.[18][19]

G Fig 2. Core Bioinformatics Workflow cluster_qc Step 1: Quality Control cluster_align Step 2: Alignment & Quantification cluster_dge Step 3: Differential Analysis cluster_interpret Step 4: Biological Interpretation A Raw Reads (FASTQ) B QC Check (FastQC, MultiQC) A->B C Trimming & Filtering (Trimmomatic) B->C D Clean Reads C->D E Alignment to Genome (STAR / HISAT2) D->E F Aligned Reads (BAM) E->F G Read Counting (featureCounts) F->G H Raw Count Matrix G->H I Normalization & DGE (DESeq2 / edgeR) H->I J Differentially Expressed Genes (DEGs) I->J K Pathway & GO Enrichment Analysis J->K L Visualization (Volcano Plot, Heatmap) J->L M Biological Hypothesis K->M L->M

Caption: Core Bioinformatics Workflow.

Protocol 4: Bioinformatics Analysis Pipeline
  • Raw Data QC: The first step is to assess the quality of the raw sequencing data (FASTQ files).[20]

    • Tools: Use to generate a quality report for each sample and to aggregate these reports for easy comparison.[20]

    • Key Metrics: Check for high base quality scores (Phred > 30), absence of adapter contamination, and normal GC content distribution.[20]

  • Read Trimming and Filtering: Remove low-quality bases from the ends of reads and trim any remaining adapter sequences.[21]

    • Tools: or Cutadapt are standard tools for this task.

  • Alignment: Map the clean reads to a reference genome.

    • Tools: Use a splice-aware aligner like or , which can handle reads that span across introns. The output is a BAM file.

    • Post-Alignment QC: Check the mapping rate. A high percentage (>80%) of uniquely mapped reads is expected.[21] Also, check the distribution of reads across genomic features (exons, introns, etc.). For mRNA-Seq, a high proportion of reads should map to exons.[22]

  • Quantification: Count the number of reads that map to each gene in the reference annotation.

    • Tools: is a fast and widely used tool for this purpose. The output is a raw count matrix, where rows are genes and columns are samples.

  • Differential Gene Expression (DGE) Analysis: This is the core statistical analysis to identify genes that change significantly between the treated and control groups.[23][24]

    • Tools: Use specialized R packages like or .[23][25]

    • Process: These tools perform two critical steps:

      • Normalization: They account for differences in library size and RNA composition between samples, ensuring that comparisons are valid.[26]

      • Statistical Testing: They use negative binomial models to test for significant differences in expression for each gene, controlling for biological variance.

    • Output: A list of genes with associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing). Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 are commonly considered differentially expressed genes (DEGs).

Protocol 5: Downstream Analysis and Interpretation

The list of DEGs is the starting point for biological interpretation.

  • Visualization:

    • Volcano Plot: Plots the log2 fold change against the -log10(adjusted p-value) for each gene, providing a quick visualization of the most statistically significant and biologically meaningful DEGs.

    • Heatmap: Displays the expression levels of the top DEGs across all samples, helping to visualize clustering patterns between replicates and conditions.

  • Pathway and Functional Enrichment Analysis: To understand the broader biological impact, determine if the DEGs are enriched in specific biological pathways or functions.[24]

    • Tools: Use web-based or standalone tools like , , or perform Gene Set Enrichment Analysis (GSEA).[27]

    • Example: If a piperazine derivative induces apoptosis, you would expect to see enrichment in pathways like "Apoptosis," "p53 signaling pathway," and "Caspase activation."[2][10]

G Fig 3. Example Apoptosis Pathway Modulation compound Piperazine Derivative p53 TP53 (Upregulated) compound->p53 bax BAX (Upregulated) p53->bax bcl2 BCL2 (Downregulated) p53->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Sources

Method

intracellular calcium mobilization assays for 5-HT2A receptor function

Application Note: Optimized Intracellular Calcium Mobilization Assays for 5-HT2A Receptor Functional Screening Abstract & Introduction The serotonin 2A receptor (5-HT2A) is a Class A G-protein-coupled receptor (GPCR) and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Intracellular Calcium Mobilization Assays for 5-HT2A Receptor Functional Screening

Abstract & Introduction

The serotonin 2A receptor (5-HT2A) is a Class A G-protein-coupled receptor (GPCR) and a primary therapeutic target for atypical antipsychotics, antidepressants, and increasingly, psychedelic-assisted therapies. While radioligand binding confirms affinity, it does not determine functional efficacy (agonism vs. antagonism).

Functional characterization of 5-HT2A relies heavily on measuring intracellular calcium (


) flux. As a 

-coupled receptor, 5-HT2A activation triggers the Phospholipase C (PLC) cascade, resulting in a transient release of calcium from the endoplasmic reticulum (ER).[1][2]

This guide provides a robust, field-validated protocol for measuring 5-HT2A-mediated calcium mobilization. Unlike generic protocols, this document addresses critical "edge cases" such as dye extrusion by organic anion transporters in CHO cells and the kinetic differences between endogenous and overexpressed systems.

Principle of the Assay

The assay utilizes cell-permeable fluorescent calcium indicators (e.g., Fluo-4 AM). These acetoxymethyl (AM) esters cross the cell membrane passively. Once intracellular, ubiquitous esterases cleave the AM group, trapping the dye inside. Upon 5-HT2A stimulation, the resulting


 spike binds the dye, increasing its fluorescence quantum yield significantly.
Mechanism of Action

The 5-HT2A receptor couples to the


 protein.[3] Agonist binding causes GDP/GTP exchange, activating PLC

, which hydrolyzes

into

and DAG.

binds to

receptors on the ER, releasing stored calcium.[2]

G Agonist Agonist (5-HT / DOI) Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLCβ Effector Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER ER (IP3 Receptor) IP3->ER Binds IP3R Calcium Ca2+ Release ER->Calcium Release Fluorescence Fluorescent Signal Increase Calcium->Fluorescence Dye Binding

Figure 1: The 5-HT2A


 signaling cascade leading to calcium mobilization and fluorescence detection.[4]

Experimental Design & Optimization

Cell Line Selection
  • HEK293 (Stable/Transient): Preferred for initial screening. They have low endogenous receptor background and require less Probenecid (see below).

  • CHO-K1: Robust adhesion makes them excellent for wash-based assays, but they express high levels of Organic Anion Transporters (OATs), which actively pump calcium dyes out of the cell.

Dye Selection & The Probenecid Factor
  • Fluo-4 AM: The industry standard. Requires a wash step to remove extracellular dye, reducing background.

  • Probenecid Requirement: If using CHO cells (and often HEK), Probenecid (2.5 mM) is mandatory in the loading buffer. Without it, the dye leaks out, resulting in a low signal-to-noise ratio.

    • Warning: Probenecid can be toxic or alter kinetics if cells are incubated >2 hours. Prepare fresh.

Instrumentation
  • FLIPR (Fluorometric Imaging Plate Reader): High-throughput, simultaneous injection/read.

  • FlexStation: Good for lower throughput (column-based injection).

  • Filter Sets: Excitation ~488 nm; Emission ~525 nm.[5]

Detailed Protocol: Fluo-4 AM Assay

Materials:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye Loading Solution: 4 µM Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in Assay Buffer.

  • Agonist: Serotonin (5-HT) or DOI (selective 5-HT2 agonist).

  • Antagonist: Ketanserin or MDL 100907.

Workflow Diagram

Workflow Step1 1. Cell Seeding (24h prior) Black-wall, Clear-bottom Step2 2. Dye Loading Add Fluo-4 AM + Probenecid 37°C for 45 min Step1->Step2 Step3 3. Equilibration Incubate at RT for 15 min Step2->Step3 Esterase cleavage Step5 5. Injection & Read Real-time Kinetic Read (FLIPR/FlexStation) Step3->Step5 Step4 4. Compound Prep 3X or 5X Concentration in Source Plate Step4->Step5 Injection

Figure 2: Step-by-step workflow for a standard wash-based calcium mobilization assay.

Step-by-Step Methodology
  • Cell Plating (Day 1):

    • Harvest cells using Accutase (trypsin can strip receptors).

    • Seed 50,000 cells/well (96-well) or 15,000 cells/well (384-well) in Poly-D-Lysine coated black-wall/clear-bottom plates .

    • Why: Clear bottom allows reading; black walls prevent cross-talk. PDL ensures cells stay attached during washing.

  • Dye Loading (Day 2):

    • Remove culture media carefully.

    • Add 100 µL Dye Loading Solution (containing 2.5 mM Probenecid).

    • Incubate: 45 minutes at 37°C (5%

      
      ), then 15 minutes at Room Temperature (RT).
      
    • Why: The RT step ensures the plate temperature is uniform, preventing "edge effects" caused by thermal gradients during the read.

  • Compound Preparation:

    • Prepare Agonist (5-HT) plate at 5X final concentration in Assay Buffer (with Probenecid).

    • Note: Serotonin oxidizes rapidly. Use fresh stocks containing 0.1% ascorbic acid if stability is an issue.

  • Measurement (Kinetic Read):

    • Transfer assay plate to the reader.

    • Baseline: Read for 10–20 seconds to establish

      
      .
      
    • Injection: Inject compound (e.g., 25 µL into 100 µL).

    • Response: Read for 90–120 seconds. 5-HT2A calcium spikes are rapid (peak within 10-20s).

Data Analysis & Interpretation

Data is typically expressed as Relative Fluorescence Units (RFU). To normalize for well-to-well variability in cell number or dye loading, use the


 method.

Formula:



Where 

is the baseline average before injection.
Typical Pharmacological Values (Reference)
ParameterCompoundTypical ValueNote
EC50 Serotonin (5-HT)1 - 10 nMHigh potency endogenous ligand
EC50 DOI10 - 50 nMSelective 5-HT2 agonist
IC50 Ketanserin~ 2 - 5 nMCompetitive antagonist
Z-Factor N/A> 0.6Required for robust HTS

Troubleshooting & "Senior Scientist" Tips

  • The "Wash" Artifact: If you see a spike immediately upon injection that decays instantly, it is likely a fluidic artifact (shear stress on cells).

    • Solution: Slow down injection speed or switch to a "No-Wash" kit (e.g., Calcium 6 or Fluo-8) which includes a background masking agent.

  • Dye Leakage: If baseline fluorescence drifts upward or signal is weak in CHO cells.

    • Solution: Increase Probenecid to 5 mM (watch for toxicity) or ensure pH of buffer is strictly 7.4 (Probenecid is acidic and can drop buffer pH if not buffered well).

  • Desensitization: 5-HT2A desensitizes rapidly.

    • Solution: Do not re-use wells. If testing antagonists, pre-incubate the antagonist for 15 mins, then inject the agonist.

References

  • IUPHAR/BPS Guide to Pharmacology. 5-HT2A Receptor Transduction Mechanisms. [Link]

  • Molecular Devices. Optimizing Calcium Assays for GPCRs (Application Note). [Link]

  • National Institutes of Health (PMC). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Benzyl-4-piperidone Derivatives

Welcome to the Technical Support Center for the synthesis of 1-benzyl-4-piperidone. As a critical heterocyclic building block in medicinal chemistry—used in the development of fentanyl analogs, donepezil hybrids, and spi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-benzyl-4-piperidone. As a critical heterocyclic building block in medicinal chemistry—used in the development of fentanyl analogs, donepezil hybrids, and spiropiperidines—achieving high yields and purity is paramount[1],[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality behind experimental choices, establish self-validating protocols , and troubleshoot the mechanistic pitfalls that commonly degrade yields.

Mechanistic Overview & Route Selection

Choosing the correct synthetic pathway dictates your baseline yield and scalability. The synthesis of 1-benzyl-4-piperidone predominantly relies on two pathways: the classical Dieckmann Condensation and the Direct N-Alkylation of 4-piperidone[3]. While direct alkylation offers higher yields (~89%) on a laboratory scale, the Dieckmann route (~78%) remains the industrial standard due to the low cost of starting materials and high scalability[3],[4].

G Start Select Synthesis Route Route1 Dieckmann Condensation (Benzylamine + Methyl Acrylate) Start->Route1 Route2 Direct Alkylation (4-Piperidone + Benzyl Bromide) Start->Route2 Michael Double Michael Addition (Yields Diester) Route1->Michael Alkylation Base-Promoted Alkylation (K2CO3 / DMF / 65°C) Route2->Alkylation Cyclization Base-Catalyzed Cyclization (Na metal/Toluene) Michael->Cyclization Decarboxylation Acidic Hydrolysis & Decarboxylation Cyclization->Decarboxylation Product 1-Benzyl-4-piperidone (Target) Decarboxylation->Product Alkylation->Product

Workflow of 1-benzyl-4-piperidone synthesis comparing Dieckmann condensation and direct alkylation.

Self-Validating Experimental Protocols

Protocol A: Tandem Michael Addition & Dieckmann Condensation

Objective: Synthesize 1-benzyl-4-piperidone from benzylamine and methyl acrylate[3].

Causality & Mechanism: This multi-step, one-pot process begins with a double Michael addition to form a diester intermediate. The critical step is the base-catalyzed Dieckmann cyclization. Metallic sodium is used to generate sodium methoxide in situ (from trace methanol), which acts as the alkoxide base. Toluene is selected as the solvent because its high boiling point (110 °C) drives the cyclization thermodynamically while keeping the highly reactive sodium safe. Finally, acidic hydrolysis and decarboxylation yield the target ketone[3].

Step-by-Step Methodology:

  • Initiation: In a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. Heat to reflux. Add 1 mL of anhydrous methanol to initiate alkoxide formation.

  • Michael Addition: Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise.

  • Cyclization: Reflux for 6 hours.

    • Self-Validation Check: The solution will turn highly viscous and change color as the sodium salt of the β-keto ester forms. Increase stirring speed and add 100 mL of anhydrous toluene in batches to maintain mobility[3].

  • Hydrolysis & Decarboxylation: Cool to room temperature. Extract the mixture with 150 mL of 25% HCl solution. Reflux the aqueous acidic layer in an oil bath for 5 hours.

  • In-Process Quality Control (FeCl₃ Test): Periodically test the reaction mixture with a few drops of FeCl₃ solution.

    • Causality: β-keto acids form a deep, vibrant color complex with Fe³⁺. The reaction is complete only when there is no color change , proving that full decarboxylation has occurred[3].

  • Workup: Cool the mixture, neutralize to pH 8.5 with 35% NaOH, and extract with ethyl acetate (3 x 100 mL). Wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Distill the residue under high vacuum. (Yield: ~75-78%)[3],[4].

Protocol B: Direct N-Alkylation of 4-Piperidone

Objective: High-yield synthesis via Sₙ2 alkylation[3].

Causality & Mechanism: 4-Piperidone is highly susceptible to self-aldol condensation under strongly basic conditions. Using anhydrous K₂CO₃ provides a mild basic environment that neutralizes the piperidone hydrochloride salt and scavenges the HBr byproduct without triggering aldol side reactions. Dry DMF acts as a polar aprotic solvent, solvating the potassium cation and leaving the secondary amine highly nucleophilic for a rapid Sₙ2 attack on benzyl bromide[3].

Step-by-Step Methodology:

  • Free-Basing: Suspend 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous K₂CO₃ (7 g, 50.64 mmol) in 25 mL of dry DMF. Stir for 30 minutes at room temperature.

  • Alkylation: Add benzyl bromide (2 mL, 16.82 mmol) dropwise. Heat the mixture at 65 °C for 14 hours.

  • Quenching: Cool to room temperature, filter out the inorganic salts, and quench the filtrate with 25 mL of ice water.

  • Extraction: Extract with ethyl acetate (2 x 20 mL). Wash the combined organic layers with water (2 x 15 mL) and brine (20 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄ and evaporate. Purify via crystallization (2% methanol in chloroform). (Yield: ~89%)[3].

Troubleshooting & FAQs

Q1: My Dieckmann condensation yield is consistently below 50%. How can I prevent the retro-Dieckmann reaction? A1: The β-keto ester intermediate is highly susceptible to base-catalyzed cleavage (retro-Dieckmann) if the alkoxide base is present in excess or if the reaction is heated too long after cyclization is complete[5].

  • Fix: Strictly control the stoichiometry of metallic sodium (use exactly 1.05 to 1.1 equivalents relative to the diester). Ensure absolute anhydrous conditions, as water will destroy the alkoxide and prematurely hydrolyze the ester, halting cyclization.

Q2: During the decarboxylation step, my product degrades into a dark, tarry mixture. What is the cause? A2: This is typically caused by localized overheating or excessive acid concentration.

  • Fix: Ensure vigorous stirring during the 25% HCl reflux to prevent localized hot spots. Do not exceed an oil bath temperature of 110 °C. The self-validating FeCl₃ test is crucial here—stop the heating immediately once the test is negative to prevent acid-catalyzed degradation of the piperidone ring[3].

Q3: I am getting a light yellow oily liquid instead of a solid powder. Is my product impure? A3: No. Free-base 1-benzyl-4-piperidone is naturally a liquid at room temperature (boiling point ~134 °C at 7 mmHg)[6],[1].

  • Fix: If you require a solid for easier handling, storage, or to prevent atmospheric oxidation, convert it to a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product. It will precipitate as a stable, white crystalline solid (mp 159-161 °C)[6].

G Problem Issue: Low Yield of 1-Benzyl-4-piperidone Check1 Is the intermediate diester fully formed? Problem->Check1 Fix1 Increase reflux time Ensure anhydrous methanol Check1->Fix1 No Check2 Are side products visible after cyclization? Check1->Check2 Yes Fix2 Retro-Dieckmann occurring: Optimize base (Na) stoichiometry Check2->Fix2 Yes Check3 Incomplete Decarboxylation? Check2->Check3 No Fix3 Monitor via FeCl3 test Reflux in 25% HCl for 5h Check3->Fix3 Yes

Troubleshooting logical tree for diagnosing and resolving low yield in Dieckmann condensation.

Quantitative Data Comparison

ParameterMethod A (Dieckmann Condensation)Method B (Direct Alkylation)
Starting Materials Benzylamine, Methyl Acrylate4-Piperidone HCl, Benzyl Bromide
Typical Yield 75.3% - 78.4%[3],[4]89.2%[3]
Reaction Time ~16 hours (multi-step)~14 hours (single-step)
Scalability Excellent (Industrial standard)Good (Lab scale preferred)
Primary Impurities Unreacted diester, polymeric tarsQuaternary ammonium salts, unreacted amine
Cost-Effectiveness High (Cheap raw materials)Moderate (4-piperidone is costlier)

References

  • Semantic Scholar . "Study on the Synthesis of 1-Benzyl-4-piperidone" (D. Hui, 2004). Chemistry.[Link]

  • ResearchGate . "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone". Journal of the Brazilian Chemical Society.[Link]

  • ACS Publications . "Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling". Organic Letters.[Link]

Sources

Optimization

common challenges in the N-alkylation of piperidines

Technical Support Center: N-Alkylation of Piperidines Introduction: The Piperidine Challenge Piperidine rings are ubiquitous pharmacophores in drug discovery, yet their functionalization—specifically N-alkylation—is ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Piperidines

Introduction: The Piperidine Challenge

Piperidine rings are ubiquitous pharmacophores in drug discovery, yet their functionalization—specifically N-alkylation—is often deceptive. While theoretically a simple SN2 transformation, the reality involves a battle against steric hindrance (in 2,6-disubstituted systems) and over-alkylation (quaternization).

This guide synthesizes field-proven protocols with mechanistic insights to help you navigate these challenges. We move beyond "add reagents and stir" to understanding why a reaction fails and how to engineer a solution.

Module 1: Reactivity & Kinetics (The "Why isn't it working?" Section)

Q1: My 2,6-dimethylpiperidine substrate is not reacting with the alkyl bromide, even after 24 hours at reflux. Why?

Diagnosis: You are fighting severe steric shielding of the nitrogen lone pair. Root Cause: In 2,6-disubstituted piperidines, the axial protons or substituents create a "picket fence" effect, blocking the trajectory of the incoming electrophile. Standard SN2 conditions (K₂CO₃/MeCN) often fail because the energy barrier to reach the transition state is too high.

Troubleshooting Protocol:

  • Switch Solvent/Temperature: Move from Acetonitrile (MeCN, bp 82°C) to DMF or NMP and heat to 100–120°C. The higher dielectric constant stabilizes the transition state, and the higher temperature overcomes the activation energy barrier.

  • The "Cesium Effect": Replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃) . The larger Cs⁺ cation is more soluble in organic solvents and forms a "naked," more reactive carbonate anion, which can deprotonate the ammonium intermediate more effectively in crowded environments [1].

  • Finkelstein Activation (The "Pro-Tip"): Add 10–20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI).

    • Mechanism:[1][2][3][4][5] The iodide displaces the bromide (or chloride) on your alkylating agent to form a highly reactive alkyl iodide in situ. The iodide is a better leaving group, accelerating the rate-determining step.

Q2: I am using a secondary alkyl halide (e.g., isopropyl bromide) and seeing significant elimination products (alkenes) instead of my product.

Diagnosis: E2 Elimination is competing with SN2 substitution. Root Cause: Piperidine is a moderately strong base (pKa ~11). With secondary electrophiles, the steric bulk hinders substitution, making proton abstraction (elimination) kinetically favorable.

Solution:

  • Change the Base: Switch to a non-nucleophilic, weaker base like NaHCO₃ or use a heterogeneous base system (K₂CO₃ in Acetone) to lower the effective basicity.

  • Switch Mechanism: Abandon direct alkylation. Use Reductive Amination (Acetone + Piperidine + NaBH(OAc)₃). This proceeds via an iminium ion intermediate, completely avoiding the E2 pathway [2].

Module 2: Selectivity Control (The "Why did I get a mixture?" Section)

Q3: I am trying to mono-alkylate piperidine, but I keep isolating the quaternary ammonium salt. How do I stop at the tertiary amine?

Diagnosis: The "Runaway Methylation" effect. Root Cause: The product (N-alkyl piperidine) is often more nucleophilic than the starting material because the alkyl group is electron-donating. Once formed, it competes for the alkyl halide, leading to over-alkylation.

Self-Validating Protocol (Direct Alkylation):

  • Stoichiometry Flip: Use 0.8 equivalents of alkyl halide relative to 1.0 equivalent of piperidine.

  • Syringe Pump Addition: Dissolve the alkyl halide in solvent and add it dropwise over 2–4 hours. This keeps the concentration of the electrophile low, statistically favoring reaction with the abundant starting material over the scarce product [3].

  • Purification Strategy: Since you used excess piperidine, the crude mixture will contain Product + Starting Material (SM). Piperidine (bp 106°C) can often be removed by high-vacuum rotary evaporation or an acid-base workup (see Module 4).

Module 3: Methodological Troubleshooting (The "How do I fix it?" Section)

Decision Matrix: Direct Alkylation vs. Reductive Amination

Use the following logic flow to select the correct experimental path.

G Start Start: N-Alkylation of Piperidine Q1 Is the Alkyl Group Primary or Secondary? Start->Q1 Q2 Is the Piperidine Sterically Hindered (e.g., 2,6-dimethyl)? Q1->Q2 Primary (R-CH2-X) Reductive Method B: Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Q1->Reductive Secondary (R2-CH-X) (Avoids Elimination) Direct Method A: Direct Alkylation (Cs2CO3, MeCN/DMF) Q2->Direct Yes (Steric Bulk prevents Imine formation) Q2->Reductive No (Standard Piperidine) Tip1 Add KI (cat.) Use Syringe Pump Direct->Tip1 Optimization

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate properties.

Protocol A: Optimized Direct Alkylation (For Hindered Substrates)

Best for: 2,6-disubstituted piperidines or when the aldehyde/ketone is unstable.

  • Setup: Flame-dry a round-bottom flask. Add Piperidine (1.0 equiv) , Cs₂CO₃ (2.0 equiv) , and KI (0.2 equiv) .

  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Addition: Add Alkyl Halide (1.2 equiv). Note: For unhindered amines, reverse this and add halide slowly.

  • Reaction: Heat to 80–100°C under N₂. Monitor by LC-MS.

  • Validation: If conversion <50% after 4h, add another 0.5 equiv of Alkyl Halide.

Protocol B: Reductive Amination (The "Gold Standard")

Best for: Mono-alkylation of unhindered piperidines to avoid quaternization.

  • Imine Formation: Dissolve Piperidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .

  • Acid Catalyst: Add Acetic Acid (1.0 equiv) . Stir for 30 min.

    • Why? Protonation of the carbonyl oxygen accelerates iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Why NaBH(OAc)₃? It is less reactive than NaBH₄ and will not reduce the aldehyde/ketone, only the iminium ion [4].

  • Workup: Quench with saturated NaHCO₃.

Module 4: Workup & Purification

Data: Base & Solvent Comparison
VariableRecommendationContext
Base: K₂CO₃ StandardGood for simple, unhindered substrates. Cheap.
Base: Cs₂CO₃ High Performance Essential for hindered (2,6-subst) amines. "Cesium Effect" increases solubility.[6][7]
Base: DIPEA Organic SolubleUse if reaction must be homogeneous. Risk of difficult removal if boiling points are similar.
Solvent: MeCN StandardEasy to remove (bp 82°C). Good for polar/non-polar balance.
Solvent: DMF High BoilingNecessary for high-temp reactions. Difficult to remove (requires aqueous wash).
Purification of Basic Amines

Issue: My product streaks on the silica column. Solution:

  • Pre-treat Silica: Flush the column with 1% Et₃N in Hexanes before loading your sample.

  • Mobile Phase: Use DCM/MeOH + 1% NH₄OH (aq) . The ammonia competes for the acidic silanol sites on the silica, allowing your amine product to elute as a sharp band.

Visualizing Side Reactions

Understanding the competition between pathways is critical for troubleshooting.

ReactionPathways Piperidine Piperidine (Secondary Amine) Mono Product (Tertiary Amine) Piperidine->Mono Desired Path (SN2) Elim Alkene (Elimination) Piperidine->Elim Side Reaction B: Base attack on Beta-H AlkylHalide Alkyl Halide (R-CH2-Br) Quat Quaternary Salt (Over-Alkylation) Mono->Quat Side Reaction A: Product is Nucleophilic

Figure 2: Competitive reaction pathways. Side Reaction A is mitigated by slow addition; Side Reaction B is mitigated by Reductive Amination.

References

  • The Cesium Effect: Flessner, T., & Doye, S. (1999). Cesium carbonate as a base for the N-alkylation of amines. Journal of Organic Chemistry.

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Preventing Over-alkylation: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron.

  • Reagent Selectivity: Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Purification of Discolored Piperidine Solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for handling and purifying piperidine. This resource is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling and purifying piperidine. This resource is designed for researchers, scientists, and drug development professionals who encounter purity issues with piperidine, a foundational solvent and building block in organic synthesis.[1] Discoloration is a common indicator of degradation, and this guide provides in-depth troubleshooting, step-by-step purification protocols, and best practices for storage and handling to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered with piperidine purity in a direct question-and-answer format.

Q1: My piperidine solution has turned yellow or brown. What causes this, and is it still usable?

A: The yellow or brown discoloration of piperidine is almost always due to oxidation from exposure to air and light.[2][3] Over time, various oxidized impurities form, leading to the color change.

  • Causality: Piperidine is a secondary amine and, like many amines, is susceptible to autoxidation. This process can be accelerated by exposure to oxygen, UV light, and heat.[3][4][5]

  • Usability: The suitability of discolored piperidine depends entirely on your application.

    • For non-sensitive applications , such as its use as a simple base where minor impurities will not affect the outcome, it may still be usable.

    • For sensitive applications , including pharmaceutical synthesis, peptide synthesis (Fmoc deprotection), or catalysis, where impurities can lead to side reactions or failed experiments, purification is mandatory.[3][6]

Q2: I've observed solid crystals in my piperidine/DMF solution. What are they, and how can I resolve this?

A: Crystallization in piperidine solutions, particularly in solvents like DMF, can be attributed to a few phenomena.[2]

  • Low-Temperature Crystallization: Piperidine has a melting point of -10°C.[2] If the solution was stored in a cold room or refrigerator, the piperidine itself may have crystallized.

    • Solution: Gently warming the solution to room temperature should redissolve the crystals.[2][3]

  • Carbonate Salt Formation: Piperidine is a strong base and readily reacts with atmospheric carbon dioxide (CO₂) to form piperidine carbonate, a solid salt that can precipitate from the solution.[2][7]

    • Solution: This indicates exposure to air. To prevent this, always store piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is well-sealed.[2][8] If carbonate formation is suspected, the solution should be discarded and a fresh one prepared for sensitive applications.[3]

  • Reaction with Acidic Vapors: If stored near volatile acidic reagents (e.g., bottles of HCl, trifluoroacetic acid), piperidine can form a solid salt, such as piperidine hydrochloride.[2]

    • Solution: Store piperidine away from acidic reagents.[3]

Q3: How can I effectively remove water from my piperidine? Distillation alone doesn't seem to work.

A: Water is a significant impurity, often introduced during aqueous workups.[9] Piperidine is challenging to dry by simple distillation because it forms a minimum-boiling azeotrope with water (a mixture with a constant boiling point), which consists of approximately 65% piperidine and 35% water and boils at 92.8°C.[10]

  • Expert Recommendation: The most effective method is to pre-dry the piperidine using a suitable drying agent before distillation.

    • Drying Agent: Solid potassium hydroxide (KOH) pellets are the standard choice.[2][3][10] Let the piperidine stand over KOH pellets for several hours or overnight. The KOH will absorb the bulk of the water.[9][10] Other agents like calcium hydride can also be used.[3]

    • Final Step: After drying, the piperidine can be decanted or filtered away from the KOH and purified by fractional distillation.[2][9]

Q4: My piperidine is still contaminated with pyridine after fractional distillation. Why is this happening and how do I remove it?

A: This is a classic purification challenge. Piperidine and its precursor, pyridine, form a high-boiling azeotrope containing approximately 92% piperidine and 8% pyridine, which boils at about 106.1°C.[2][11] This boiling point is very close to that of pure piperidine (106°C), making separation by fractional distillation alone nearly impossible.[2]

  • Causality: The formation of this azeotrope means that you cannot achieve high-purity piperidine if a significant amount of pyridine is present.

  • Recommended Solution: A chemical separation method is required. The most effective technique exploits the difference in basicity between piperidine and pyridine. Piperidine is a significantly stronger base and will react selectively with carbon dioxide (CO₂) to form a solid salt, which can be filtered off.[6][12]

    • See Protocol 3 for a detailed, step-by-step procedure.

Purification Method Selection

Choosing the correct purification strategy is critical. The following diagram and table provide a decision-making framework based on the type of impurity.

start Discolored or Impure Piperidine Sample q_color Primary Issue: Color (Yellow/Brown)? start->q_color q_water Primary Issue: Water Contamination? q_color->q_water No proc_distill Method: Drying & Distillation (Protocol 1) q_color->proc_distill Yes q_pyridine Primary Issue: Pyridine Contamination? q_water->q_pyridine No q_water->proc_distill Yes proc_salt Method: Carbonate Salt Formation (Protocol 3) q_pyridine->proc_salt Yes end_node High-Purity Piperidine q_pyridine->end_node No proc_carbon Alternative Method: Activated Carbon Treatment (Protocol 2) proc_distill->proc_carbon Optional Polish proc_distill->end_node proc_salt->proc_distill Followed by final distillation

Caption: Decision workflow for selecting the appropriate purification method.

Comparison of Purification Techniques
MethodBest For RemovingAdvantagesDisadvantages
Drying & Distillation Color, water, non-volatile impurities, byproducts with different boiling points.[2][3]Highly effective for general purification; removes a broad range of impurities.Ineffective against azeotropic mixtures (e.g., with pyridine).[2] Requires careful setup.
Activated Carbon Organic degradation products, high molecular weight contaminants, some color bodies.[13][14][15]Simple procedure, can reduce foaming and corrosion issues in industrial streams.[13][15]May not remove all types of impurities; requires filtration; potential for product loss on carbon surface.
Carbonate Salt Formation Pyridine impurity.[6][12]Highly selective and effective for breaking the piperidine-pyridine azeotrope.[2][6]Multi-step chemical process; requires use of additional reagents (CO₂, base).[12]

Detailed Experimental Protocols

Safety First: Piperidine is a flammable, toxic, and corrosive liquid.[4][16][17] All manipulations must be performed in a well-ventilated chemical fume hood.[18] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][18]

Protocol 1: Drying and Fractional Distillation

This is the most common and effective method for general purification of discolored piperidine.[2]

cluster_drying Step 1: Pre-Drying cluster_distillation Step 2: Distillation a Place discolored piperidine in a round-bottom flask b Add solid KOH pellets a->b c Let stand for several hours (or overnight) with swirling b->c e Decant or filter piperidine into distillation flask c->e Dried Piperidine d Assemble dry distillation apparatus d->e f Add boiling chips and heat e->f g Collect fraction boiling at 105-106°C f->g h h g->h Pure Piperidine

Caption: Workflow for drying and distillation of piperidine.

  • Pre-drying: Place the discolored piperidine in a suitable round-bottom flask. Add solid potassium hydroxide (KOH) pellets (approx. 10-20 g per 100 mL). Seal the flask and allow the mixture to stand for at least 4 hours, preferably overnight, with occasional swirling.[2][9]

  • Distillation Setup: Assemble a standard fractional distillation apparatus. Ensure all glassware is completely dry to prevent re-introduction of water.

  • Transfer: Carefully decant or filter the pre-dried piperidine away from the KOH pellets and any sediment into the distillation flask. Add fresh boiling chips.

  • Distillation: Heat the flask gently using a heating mantle. Discard any initial low-boiling fractions. Collect the pure piperidine fraction that boils consistently at 105-106°C (at atmospheric pressure).[2]

  • Storage: Transfer the collected, clear, and colorless piperidine to a clean, dry amber glass bottle. Purge with an inert gas like argon or nitrogen before sealing tightly.[8][19]

Protocol 2: Purification using Activated Carbon

This method is useful for removing organic degradation products and can be used as a pre-treatment before distillation or as a standalone polishing step.[15][20]

  • Preparation: In a flask, add approximately 1-5 g of activated carbon per 100 mL of discolored piperidine. The optimal amount may require some small-scale trials.

  • Treatment: Stir the mixture at room temperature for 1-3 hours. The process can be gently heated (40-60°C) to increase efficiency, but this must be done with care in a fume hood due to piperidine's volatility and flammability.[14]

  • Filtration: Remove the activated carbon by vacuum filtration through a pad of Celite® or a fine porosity filter paper to ensure all fine particles are removed.

  • Assessment: Check the color of the filtrate. If discoloration persists, the treatment can be repeated with fresh activated carbon, or the filtrate can be further purified by distillation (Protocol 1).

Protocol 3: Removal of Pyridine via Carbonate Salt Formation

This chemical method is highly effective for removing the pyridine impurity that forms an azeotrope with piperidine.[2][6]

start Piperidine/Pyridine Mixture in Solvent step1 Bubble CO₂ gas through the solution start->step1 step2 Piperidine carbonate precipitates as a white solid step1->step2 step3 Filter to separate the solid salt from the filtrate (containing pyridine) step2->step3 step4 Suspend the salt in water step3->step4 step5 Add strong base (e.g., NaOH) to liberate free piperidine step4->step5 step6 Extract piperidine with an organic solvent step5->step6 step7 Dry and distill the extract (Protocol 1) step6->step7 finish High-Purity Piperidine step7->finish

Caption: Workflow for removing pyridine via carbonate salt formation.

  • Dissolution: Dissolve the piperidine/pyridine mixture in a suitable organic solvent like diethyl ether or acetone.[12]

  • Salt Formation: Bubble dry carbon dioxide (CO₂) gas through the solution. Piperidine carbonate will begin to precipitate as a white solid.[2][12] Continue bubbling until precipitation is complete. Cooling the mixture to 10-20°C can enhance precipitation.[2]

  • Filtration: Collect the solid piperidine carbonate by vacuum filtration. The filtrate contains the pyridine and should be disposed of properly.[2]

  • Liberation of Free Piperidine: Suspend the filtered solid in water. While stirring, add a strong base, such as a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic and all the solid has dissolved.[2][12] This regenerates the free piperidine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated piperidine several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Final Purification: Combine the organic extracts, dry them over solid KOH pellets, filter, and distill according to Protocol 1 to obtain pure, pyridine-free piperidine.[2]

Purity Assessment and Safe Storage

How do I confirm the purity of my piperidine after purification?

Visual inspection (clear, colorless liquid) is a good first indicator, but instrumental analysis is required for confirmation.

  • Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds like piperidine and detecting volatile impurities.[21]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify piperidine content, often after derivatization.[21][22]

  • Quantitative NMR (qNMR): Can determine absolute purity using a certified internal standard.[23]

How should I store purified piperidine to prevent future discoloration?

Proper storage is crucial to maintain purity.[3]

  • Inert Atmosphere: Always store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Container: Use a clean, dry, tightly sealed amber glass bottle to protect from light and moisture.[8][19]

  • Location: Store in a cool, dry, and well-ventilated place away from heat, sunlight, and sources of ignition.[4][5][24] Keep it segregated from incompatible materials, especially acids and oxidizing agents.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Penta s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Zhulin Carbon. (n.d.). Activated carbon for amine purification. [Link]

  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY. [Link]

  • Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration. [Link]

  • Behn Meyer. (2026, February 5). Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. [Link]

  • Eurocarb. (n.d.). Activated carbon for alkali, ammonia and amine removal. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. [Link]

  • Google Patents. (n.d.).
  • Soine, W. H. (1981). Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt. Journal of Pharmaceutical Sciences, 70(1), 106-8. [Link]

  • Google Patents. (n.d.).
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60. [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?[Link]

Sources

Optimization

troubleshooting catalytic transfer hydrogenation for N-benzyl deprotection

This guide functions as a specialized technical support center for researchers encountering difficulties with Catalytic Transfer Hydrogenation (CTH) for N-benzyl deprotection. It is designed to move beyond basic textbook...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers encountering difficulties with Catalytic Transfer Hydrogenation (CTH) for N-benzyl deprotection. It is designed to move beyond basic textbook instructions, offering field-tested solutions for stalling, selectivity issues, and safety hazards.

Status: Operational | Tier: Senior Application Support Topic: Troubleshooting Pd-Catalyzed Transfer Hydrogenolysis

Core Directive & Mechanism

The "Why" Behind the Protocol Unlike standard hydrogenolysis (


 gas), CTH relies on a hydrogen donor (typically ammonium formate or cyclohexene) to generate active hydrogen species directly on the catalyst surface.

The Mechanism (Visualized): The reaction is not a simple displacement.[1][2][3] It involves the adsorption of both the donor and the substrate onto the Palladium surface.[1] The donor decomposes to release hydrogen, which is then transferred to the benzylic bond.

CTH_Mechanism Donor H-Donor (Ammonium Formate) Pd_Surface Pd Surface (Active Sites) Donor->Pd_Surface Adsorption Substrate N-Benzyl Substrate Substrate->Pd_Surface Adsorption H_Species Pd-H Species (Surface Bound) Pd_Surface->H_Species Donor Decomposition Cleavage C-N Bond Cleavage H_Species->Cleavage Transfer to Benzylic Carbon Products Free Amine + Toluene + CO2/NH3 Cleavage->Products Desorption

Figure 1: Mechanistic flow of Catalytic Transfer Hydrogenation. Note that both donor and substrate compete for active sites.

Troubleshooting Center (Q&A)

Module A: Reaction Stalling & Kinetics

User Query: "My reaction stalled at 60% conversion. Adding more catalyst didn't help. What now?"

Senior Scientist Analysis: Adding more catalyst to a stalled CTH reaction is rarely the solution and is economically inefficient. Stalling usually occurs due to Donor Depletion or Catalyst Poisoning .

  • Cause 1: Donor Depletion. Ammonium formate decomposes rapidly at reflux. If your reaction is slow, the donor may sublime or decompose before the reduction is complete.[4]

  • Cause 2: Product Inhibition (Poisoning). The free amine product is often a better ligand for Pd than the starting material. As the product forms, it binds to the Pd surface, blocking further turnover.

Corrective Action:

  • The "Spike" Test: Add 2–3 equivalents of fresh hydrogen donor (not catalyst). If the reaction restarts, it was depletion.

  • The "Acid Trick": If the product is a basic amine, add 1.0 equivalent of Acetic Acid or HCl (in dioxane/MeOH) to the reaction mixture.

    • Logic: Protonating the amine forms an ammonium salt, which has significantly lower affinity for the Pd surface, preventing catalyst poisoning.

Module B: Selectivity & Side Reactions (N-Methylation)

User Query: "I see a new spot on TLC slightly above my product. LCMS suggests it's M+14 (N-methylated). Why?"

Senior Scientist Analysis: This is the classic Eschweiler-Clarke side reaction . When using Methanol as a solvent with Ammonium Formate and Pd/C , the oxidation of methanol (or decomposition of formate) can generate transient formaldehyde (


). The primary amine product reacts with this 

to form an imine, which is immediately reduced to an N-methyl group.

Corrective Action:

  • Immediate Fix: Switch the solvent from Methanol to Ethanol or Isopropanol . These alcohols are far less likely to oxidize to their corresponding aldehydes under these conditions.

  • Alternative Donor: Switch from ammonium formate to Cyclohexene (requires reflux, ~80°C). Cyclohexene cannot generate formaldehyde.

  • Catalyst Swap: If the problem persists, switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is often more active for debenzylation, allowing the reaction to finish before side reactions compete.

Module C: Safety & Operational Hazards

User Query: "My reflux condenser is clogged with a white solid, and the flask is pressurizing."

Senior Scientist Analysis: This is a critical safety hazard. Ammonium formate sublimes easily. The white solid is reformatted ammonium formate depositing on the cold surface of the condenser.

Corrective Action:

  • Hardware Setup: Use a wide-bore condenser (air condenser) or ensure cooling water is not too cold (use ambient water) to minimize rapid deposition.

  • Agitation: Ensure vigorous stirring. Sublimation often happens when the solid sits on top of the hot liquid rather than being dissolved/suspended.

  • Venting: Never run CTH in a completely closed system. The decomposition produces

    
     and 
    
    
    
    gas. Ensure an exit bubbler (oil trap) is attached to handle off-gassing.

Decision Tree: Troubleshooting Logic

Troubleshooting_Tree Start Issue Detected Stall Reaction Stalled? Start->Stall SideProd Impurity (M+14)? Start->SideProd Check_Donor Add 2-3 eq Donor Stall->Check_Donor Step 1 Switch_Solv Switch MeOH -> EtOH SideProd->Switch_Solv Mild Fix Check_Poison Add 1 eq AcOH Check_Donor->Check_Poison If fails Switch_Donor Switch to Cyclohexene Switch_Solv->Switch_Donor Robust Fix

Figure 2: Logical workflow for diagnosing reaction failures.

Master Protocol: Optimized CTH System

This protocol incorporates the "Acid Trick" and optimized donor ratios to prevent common failures.

Reagents:

  • Substrate (N-Benzyl amine)[1][4][5][6][7]

  • Catalyst: 10% Pd/C (50% wet) — Load: 10 wt% of substrate mass

  • Donor: Ammonium Formate — Load: 5–10 equivalents

  • Solvent: Ethanol (Abs.) or Methanol (degassed)[1]

  • Additive: Acetic Acid (1.0 eq) — Optional, prevents poisoning

Step-by-Step Workflow:

  • Inerting: Charge the reaction flask with the substrate and Pd/C catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Safety: Pd/C is pyrophoric; keep wet with a small amount of water or solvent.
    
  • Solvent Addition: Add solvent (0.1 M concentration relative to substrate).

  • Donor Addition: Add Ammonium Formate (5 eq) in one portion.

  • Temperature Ramp: Heat to Reflux immediately. CTH is endothermic and entropy-driven; it requires heat to drive the release of

    
    .
    
  • Monitoring (TLC/LCMS): Check after 1 hour.

    • If stalled: Add 2 more equivalents of Ammonium Formate.

    • If stalled > 4 hours: Add 1.0 eq Acetic Acid.

  • Workup:

    • Cool to Room Temperature.[4]

    • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Do not suck the catalyst dry on the filter; it may ignite. Wash with water immediately.[8][9]

    • Scavenging: The filtrate contains ammonium salts. Basify with NaOH (aq) and extract into organic solvent (DCM or EtOAc) to isolate the free amine.

Comparative Data: Donor Selection

FeatureAmmonium FormateCyclohexene1,4-Cyclohexadiene
Reaction Speed Fast (1-4 hrs)Slow (4-12 hrs)Very Fast
Temperature Reflux (60-80°C)Reflux (80°C)RT or mild heat
Byproducts

(Gases)
Benzene (Liquid)Benzene (Liquid)
Risk N-Methylation, CloggingRequires high tempExpensive, Volatile
Best For Standard substratesSensitive substratesLab scale, rapid tests

References

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[3][6][7][10] Synthetic Communications, 17(4), 415-418.[6] Link

  • Pietra, F. (1978). Catalytic Transfer Hydrogenation.[3][10][11][12] Chemical Reviews, 78(3), 319-355. (Foundational review on mechanism).

  • Rylander, P. N. (1985). Hydrogenation Methods.[3][10][11][12][13] Academic Press. (Authoritative source on catalyst poisoning and solvent effects).

  • Prasad, H. S., et al. (2008). Catalytic Transfer Hydrogenation of N-Benzyl Derivatives Using Palladium on Carbon and Ammonium Formate.[3][7][11] Journal of Chemical Research.[3] (Specifics on N-methylation side reactions).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Piperidine Reactions

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers, scientists, and drug development professionals facing thermodynamic and kinetic roadblocks when functionalizing sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers, scientists, and drug development professionals facing thermodynamic and kinetic roadblocks when functionalizing sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine or multi-substituted pharmaceutical intermediates).

Here, we provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you bypass steric shields through advanced cross-coupling, C(sp3)–H activation, and de novo ring synthesis.

N-Alkylation and Cross-Coupling: Bypassing the Steric Shield

FAQs & Troubleshooting

Q: Why does direct N-alkylation of my hindered piperidine stall, even with prolonged heating? A: Causality: Bulky substituents (such as methyl groups at the C2 and C6 positions) physically block the trajectory required for the electrophile to approach the nitrogen lone pair. This dramatically increases the activation energy of the SN2 transition state. The steric hindrance, often quantified by the percent buried volume (%VBur), dictates this kinetic barrier. Solution: Switch from standard alkyl halides to highly reactive electrophiles (e.g., alkyl triflates) to lower the activation energy, or abandon direct alkylation in favor of transition-metal-catalyzed cross-coupling.

Q: My Buchwald-Hartwig coupling with a hindered piperidine yields mostly hydrodehalogenated byproduct instead of the N-aryl product. How do I fix this? A: Causality: In the catalytic cycle, the steric clash between the bulky amine and the Pd-aryl intermediate severely slows down the reductive elimination step. This extended lifetime of the Pd-complex allows competitive β-hydride elimination or protodepalladation to dominate. Solution: Utilize a highly electron-rich, sterically demanding ligand (e.g., cataCXium A or RuPhos) that forces the Pd center into a geometry that accelerates reductive elimination. Ensure strictly anhydrous conditions, as trace water exacerbates protodepalladation.

Quantitative Data: Strategy Comparison

Table 1: Optimization Parameters for N-Functionalization of Hindered Piperidines

StrategyIdeal Reagents / CatalystsSubstrate ScopeTypical YieldsPrimary Limitation
Direct Alkylation Alkyl Triflates, NaHMDSLow to moderate steric bulk40–65%Over-alkylation, E2 elimination
Buchwald-Hartwig Pd(OAc)₂, cataCXium AModerate to high steric bulk50–85%Hydrodehalogenation byproduct
Directed C–H Activation Pd(OAc)₂, N-Ac-amino acidsUnprotected/Protected amines60–90%Requires specific directing geometry
Zincke Imine Synthesis DNP, (Hetero)arylanilinesExtremely hindered targets70–95%Multi-step sequence required
Visualization: Troubleshooting Workflow

TroubleshootingTree Start N-Functionalization Fails Q1 Direct Alkylation? Start->Q1 A1 Switch to Triflates (Higher Reactivity) Q1->A1 Yes Q2 Cross-Coupling? Q1->Q2 No A2 Use Bulky Ligands (e.g., cataCXium A) Q2->A2 Yes Q3 Hydrodehalogenation Observed? A2->Q3 A3 Check Anhydrous Conditions Q3->A3 Yes Alt Use Zincke Imine De Novo Synthesis Q3->Alt Still Failing

Caption: Workflow for troubleshooting N-functionalization of sterically hindered piperidines.

Protocol 1: Buchwald-Hartwig Amination of Hindered Piperidines

Self-Validating Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)₂ (5 mol%), cataCXium A (10 mol%), and NaOtBu (1.5 equiv).

  • Catalyst Activation: Add anhydrous toluene. Validation checkpoint: Stir for 10 minutes; observe a color shift from yellow to deep red/brown, validating the formation of the active Pd(0) species.

  • Coupling: Add the aryl halide (1.0 equiv) and the hindered piperidine (1.2 equiv). Seal and heat to 100°C for 16 hours.

  • Monitoring: Analyze via GC-MS. Validation checkpoint: If the ratio of hydrodehalogenated aryl to the desired product exceeds 1:5, halt the reaction, discard, and re-evaluate solvent dryness and base purity.

Late-Stage C(sp3)–H Functionalization: Redirecting the Electrophile

FAQs & Troubleshooting

Q: How can I functionalize the piperidine ring if the nitrogen is completely blocked? A: Causality: Instead of forcing reactivity at the sterically hindered nitrogen, you can utilize the nitrogen's lone pair to direct a transition metal to adjacent C(sp3)–H bonds. Gaunt and co-workers demonstrated that Pd(II)-catalyzed γ-C(sp3)–H arylation can be achieved because the Pd(II) catalyst binds to the axial lone pair of the piperidine nitrogen, projecting the reacting methyl or methylene group into the perfect geometry for cyclopalladation[1].

Protocol 2: Pd-Catalyzed γ-C(sp3)–H Arylation

Self-Validating Methodology:

  • Complexation: Combine the hindered piperidine (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and an N-acetyl amino acid ligand (e.g., N-Ac-Leu, 20 mol%) in hexafluoroisopropanol (HFIP).

  • Reaction: Add Ag₂CO₃ (1.5 equiv) as the terminal oxidant and halide scavenger. Heat to 80°C. Validation checkpoint: The formation of a yellow/green precipitate (AgI) confirms that the C-H activation and subsequent halogen abstraction are actively occurring.

  • Isolation: Filter through Celite to remove silver salts. Purify via reverse-phase chromatography.

De Novo Synthesis via Zincke Imines: Building the Ring Around the Hindrance

FAQs & Troubleshooting

Q: My target requires an extremely bulky N-aryl group on a multi-substituted piperidine. Both cross-coupling and direct alkylation have failed. What is the ultimate fallback? A: Causality: When the steric penalty of the C-N bond-forming transition state is insurmountable, you must bypass it entirely. McNally’s group developed a highly effective strategy using Zincke imine intermediates. By opening a pyridine ring, reacting it with a bulky (hetero)arylaniline, and then closing it, you form an N-(hetero)arylpyridinium salt. Subsequent hydrogenation yields the highly hindered N-aryl piperidine without ever passing through a sterically penalized SNAr or cross-coupling transition state[2].

Visualization: Zincke Imine Mechanistic Pathway

ZinckePathway P1 Pyridine Core P2 Zincke Salt Formation P1->P2 P3 Ring Opening (Imine) P2->P3 P4 Amine Addition (Hindered) P3->P4 P5 Ring Closing (Pyridinium) P4->P5 P6 Reduction (Piperidine) P5->P6

Caption: Mechanistic sequence of the Zincke imine strategy to bypass direct N-arylation hindrance.

Protocol 3: Zincke Ring-Opening/Ring-Closing Strategy

Self-Validating Methodology:

  • Activation: React the starting substituted pyridine with 1-(2,4-dinitrophenyl)-pyridinium chloride (DNP) in ethanol. Validation checkpoint: A bright yellow/orange precipitate will form within 2 hours, validating the successful generation of the Zincke salt.

  • Ring Opening & Amine Addition: Add the sterically hindered (hetero)arylaniline and a mild base (e.g., Et₃N). Validation checkpoint: The suspension will dissolve and the solution will turn deep, vibrant red, confirming the formation of the acyclic Zincke imine intermediate.

  • Ring Closing: Heat the mixture to 50°C in isopropyl acetate (IPAc) or methanol to drive the cyclization, forming the N-arylpyridinium salt.

  • Reduction: Subject the isolated pyridinium salt to H₂ (50 psi) over Pd/C (10 wt%) in methanol to reduce the aromatic ring, yielding the final sterically hindered piperidine.

References

1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). 2.[1] Catalytic C(sp3)–H bond activation in tertiary alkylamines. University of Cambridge. 3.[2] A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.

Sources

Optimization

Technical Support Center: A Scientist's Guide to Purifying Piperidine Derivatives with Flash Column Chromatography

Welcome to the technical support center for the purification of piperidine derivatives using flash column chromatography. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperidine derivatives using flash column chromatography. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying this important class of nitrogen-containing heterocycles. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

The Challenge of Purifying Piperidine Derivatives

Piperidine and its derivatives are fundamental building blocks in a vast number of pharmaceuticals and natural products. Their basic nature, stemming from the lone pair of electrons on the nitrogen atom, is key to their biological activity but also presents a significant hurdle in purification by flash chromatography. The primary challenge lies in the interaction between the basic piperidine nitrogen and the acidic surface of standard silica gel, the most common stationary phase. This can lead to a host of issues, including poor separation, peak tailing, and even irreversible adsorption of the compound to the column.

This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring you obtain your target compounds with the desired purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the flash column chromatography of piperidine derivatives.

Problem Probable Cause(s) Solution(s)
Significant Peak Tailing Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.1. Mobile Phase Modification: Add a basic modifier (e.g., 0.1-2% triethylamine or 1-2% 7N ammonia in methanol) to the eluent. 2. Stationary Phase Modification: Use an alternative stationary phase such as basic or neutral alumina, or amine-functionalized silica. 3. Reverse-Phase Chromatography: For less polar derivatives, C18 silica with an acidic mobile phase modifier (e.g., 0.1% TFA or formic acid) can be effective.
Poor Separation of Closely Eluting Compounds - Inadequate mobile phase polarity. - Insufficient difference in affinity of compounds for the stationary phase.1. Optimize Mobile Phase: Systematically screen different solvent systems and gradients using Thin Layer Chromatography (TLC). Aim for a ΔRf of at least 0.2 between your target compound and impurities. 2. Change Stationary Phase: Switch to a stationary phase with different selectivity (e.g., from silica to alumina or a bonded phase like cyano or diol). 3. Dry Loading: Adsorb the crude sample onto a small amount of silica gel before loading onto the column to improve band sharpness.
Low or No Recovery of the Target Compound - Irreversible adsorption to the silica gel. - On-column degradation of the compound. - Compound is too polar and did not elute.1. Deactivate Silica: Use a mobile phase containing a basic additive to minimize strong acidic interactions. 2. Check Compound Stability: Run a small-scale stability test by spotting your compound on a silica TLC plate and letting it sit for an hour before eluting to check for degradation.[1] 3. Increase Mobile Phase Polarity: If the compound is highly polar, a more polar eluent system (e.g., dichloromethane/methanol with ammonia) may be required. 4. Consider Reverse-Phase or HILIC: For very polar compounds, these techniques may be more suitable.[2][3][4][5]
Compound Elutes at the Solvent Front The mobile phase is too polar for the compound.1. Decrease Mobile Phase Polarity: Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). 2. Confirm with TLC: Ensure the chosen eluent provides an appropriate Rf value (typically 0.2-0.4) for the target compound.[6]
Inconsistent Retention Times - Changes in mobile phase composition. - Column degradation. - Fluctuation in temperature.1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the eluent. 2. Use a Stable Stationary Phase: For reproducible results, consider bonded phases or high-purity silica. 3. Maintain Consistent Temperature: While less critical for flash chromatography than HPLC, significant temperature changes can affect separation.

In-Depth Troubleshooting Q&A

Q1: My piperidine derivative is showing severe peak tailing on a silica gel column. What is happening at a molecular level, and how do I fix it?

A: Peak tailing is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[7] The root cause is the strong acid-base interaction between the basic nitrogen of your piperidine (with a pKa of its conjugate acid around 11.2) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] These silanol groups can act as proton donors, leading to a strong ionic interaction with your protonated piperidine derivative. This strong interaction results in a slow and uneven elution from the column, causing the characteristic tailing of the peak.

Solutions:

  • Mobile Phase Modification: The most direct way to address this is to add a small amount of a competing base to your mobile phase.[7]

    • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v), TEA is a volatile base that effectively "masks" the acidic silanol sites by interacting with them, thereby preventing your piperidine derivative from binding too strongly.[9][10]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) is a stronger base and can be very effective for more basic piperidine derivatives.[7]

  • Stationary Phase Modification:

    • Alumina: Basic or neutral alumina is a good alternative to silica gel for the purification of basic compounds as it has fewer acidic sites.[7]

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which creates a more basic environment and minimizes interactions with basic analytes.

  • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent choice. In this mode, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This protonates the piperidine nitrogen, and the resulting cation can be effectively separated on the non-polar stationary phase.[7]

Q2: I'm struggling to separate my desired piperidine derivative from a very similar impurity. What strategies can I employ to improve the resolution?

A: Achieving good separation between closely related compounds requires optimizing the selectivity of your chromatographic system.

Strategies for Improved Resolution:

  • Systematic TLC Analysis: Before running a column, it is crucial to perform a thorough TLC analysis to find the optimal solvent system.

    • Solvent Screening: Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).

    • Aim for Optimal Rf: The ideal eluent will give your desired compound an Rf value of approximately 0.2-0.4, with the impurity having a significantly different Rf.[6] An ideal separation on a TLC plate will show clear space between the spots.

  • Gradient Elution: If an isocratic (constant solvent composition) elution does not provide adequate separation, a gradient elution can be very effective. Start with a less polar mobile phase to allow the compounds to bind to the column and then gradually increase the polarity to elute the compounds one by one.

  • Dry Loading: For difficult separations, how you load your sample onto the column can make a significant difference. Instead of dissolving your sample in a small amount of solvent and loading it directly, try "dry loading." Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can be carefully added to the top of your column, which often leads to sharper bands and better separation.[6]

  • Alternative Stationary Phases: If you have exhausted mobile phase optimization on silica, consider a different stationary phase.

    • Alumina: May offer different selectivity compared to silica.

    • Bonded Phases: Cyano (CN) or diol-bonded silica phases can provide alternative selectivities for certain piperidine derivatives.[11]

Q3: I have very low recovery of my piperidine derivative from the column. Where did my compound go, and how can I get it back?

A: Low recovery is a frustrating problem that can often be traced back to the strong interaction with the stationary phase or compound instability.

Causes and Solutions for Low Recovery:

  • Irreversible Adsorption: The interaction with acidic silanol groups can be so strong that your compound does not elute from the column.

    • Solution: As with peak tailing, adding a basic modifier like triethylamine or ammonia to the mobile phase is the most effective solution to prevent irreversible binding.[7]

  • On-Column Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive piperidine derivatives.

    • Solution: First, assess the stability of your compound on silica by performing a 2D TLC or by spotting it on a TLC plate and letting it sit for a period before developing.[1] If degradation is observed, you can try deactivating the silica with a basic modifier, using a less acidic stationary phase like alumina, or minimizing the time the compound spends on the column by using a faster flow rate. In some cases, protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) prior to chromatography may be necessary.

  • Column Overloading: Loading too much crude material can exceed the separation capacity of the column, leading to broad peaks and poor recovery of pure fractions.

    • Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[7] For difficult separations, this ratio may need to be increased.

Frequently Asked Questions (FAQs)

Q: How do I choose the right stationary phase for my piperidine derivative?

A: The choice of stationary phase depends on the polarity and stability of your compound.

  • Silica Gel: The default choice for most moderately polar, stable piperidine derivatives. Always use with a basic modifier in the mobile phase.

  • Alumina (Basic or Neutral): A good alternative for basic compounds that are sensitive to the acidity of silica gel.

  • Amine-Functionalized Silica: An excellent choice for basic compounds as it minimizes strong interactions and often allows for purification without mobile phase additives.

  • C18-Bonded Silica (Reverse-Phase): Suitable for less polar to moderately polar piperidine derivatives. Requires an aqueous/organic mobile phase, often with an acidic modifier.

  • Cyano (CN) or Diol-Bonded Silica: These offer intermediate polarity and can provide unique selectivity for certain piperidines.

Q: What is the best way to develop a mobile phase for my purification?

A: Thin Layer Chromatography (TLC) is an indispensable tool for mobile phase development.

  • Start Simple: Begin with a two-component solvent system, such as hexane/ethyl acetate or dichloromethane/methanol.

  • Vary the Ratio: Run several TLC plates with different ratios of the two solvents to find a composition that gives your target compound an Rf value between 0.2 and 0.4.

  • Add a Modifier: For piperidine derivatives on silica, always add 0.5-1% triethylamine or a similar base to your TLC solvent system to mimic the conditions of the column. This will give you a more accurate prediction of the elution behavior and prevent streaking on the TLC plate.

  • Assess Separation: The best mobile phase will provide the largest possible separation (ΔRf) between your desired compound and any impurities.

Q: Can I use reverse-phase flash chromatography for all piperidine derivatives?

A: Reverse-phase chromatography is a powerful technique, but it is not universally applicable for all piperidine derivatives. It is most effective for compounds that are sufficiently non-polar to be retained on the C18 stationary phase. Very polar piperidine derivatives may elute too quickly in reverse-phase, even with a highly aqueous mobile phase. For these highly polar compounds, normal-phase chromatography on silica or a polar bonded phase (like amine or diol) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more appropriate.[2][3][4][5]

Q: My piperidine derivative is a solid. Should I still use flash chromatography?

A: If your solid piperidine derivative is of reasonable purity and crystallizes well, recrystallization can be a more efficient and scalable purification method than chromatography. However, if recrystallization is not effective or if you need to separate it from impurities with similar solubility, flash chromatography is a viable option. You will need to find a suitable solvent to dissolve the solid for loading onto the column.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare your sample: Dissolve a small amount of your crude piperidine derivative in a suitable solvent like dichloromethane or methanol.

  • Spot the TLC plate: Use a capillary tube to spot a small amount of your sample solution onto the baseline of a silica gel TLC plate.

  • Prepare the developing chambers: In separate sealed chambers, prepare different solvent systems. For example:

    • Chamber 1: 80:20 Hexane/Ethyl Acetate + 0.5% Triethylamine

    • Chamber 2: 95:5 Dichloromethane/Methanol + 0.5% Triethylamine

  • Develop the plates: Place a TLC plate in each chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Calculate Rf values: Measure the distance traveled by each spot and the solvent front and calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). The optimal mobile phase will give your target compound an Rf of ~0.3 and good separation from impurities.

Protocol 2: Flash Column Chromatography of a Piperidine Derivative
  • Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the least polar component of your chosen mobile phase (e.g., hexane).

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent and carefully apply it to the top of the column.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent, add silica gel (in a 1:1 to 1:3 ratio by weight of crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with your chosen mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified piperidine derivative.

Visualizations

Logical Workflow for Troubleshooting Piperidine Purification

start Crude Piperidine Derivative tlc Perform TLC with 0.5% TEA start->tlc good_sep Good Separation (ΔRf > 0.2)? tlc->good_sep run_column Run Flash Column with Optimized Mobile Phase good_sep->run_column Yes optimize_solvent Optimize Mobile Phase (Different Solvents/Gradient) good_sep->optimize_solvent No peak_shape Observe Peak Shape tailing Peak Tailing? peak_shape->tailing pure_product Pure Product peak_shape->pure_product Good Peaks & Recovery recovery Low Recovery? tailing->recovery No add_modifier Increase Modifier Concentration (e.g., 1-2% TEA) tailing->add_modifier Yes check_stability Check Compound Stability on Silica recovery->check_stability Yes dry_load Use Dry Loading Technique recovery->dry_load No run_column->peak_shape optimize_solvent->tlc change_sp Change Stationary Phase (Alumina, Amine, C18) add_modifier->run_column check_stability->change_sp dry_load->run_column

Caption: A decision-making workflow for troubleshooting common issues in the flash chromatography of piperidine derivatives.

Interaction of Piperidine with Silica Stationary Phase

cluster_0 Without Basic Modifier cluster_1 With Triethylamine (TEA) Modifier silica_a [Silica Surface] Si-OH interaction_a Strong Acid-Base Interaction (Proton Transfer) silica_a->interaction_a piperidine_a Piperidine Derivative (Basic) piperidine_a->interaction_a result_a Peak Tailing & Irreversible Adsorption interaction_a->result_a silica_b [Silica Surface] Si-OH interaction_b TEA masks acidic sites silica_b->interaction_b tea Triethylamine (TEA) tea->interaction_b piperidine_b Piperidine Derivative result_b Symmetrical Peak & Good Recovery piperidine_b->result_b

Caption: A diagram illustrating the effect of a basic modifier on the interaction between a piperidine derivative and the silica stationary phase.

References

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • PubMed. (2005, April 1). Adsorption of 4-picoline and piperidine to the hydrated SiO2 surface: probing the surface acidity with vibrational sum frequency generation spectroscopy. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the concentration of triethylamine on retention factors of.... Retrieved from [Link]

  • PubMed. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • ACS Publications. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]

  • LCGC International. (2020, November 12). On-Column Sample Degradation. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Agilent. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Run a Flash Column. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]

  • Chromatography Today. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Hawach. (2025, February 11). Guide to Flash Chromatography Column. Retrieved from [Link]

  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Veeprho. (2024, August 8). Chemically Bonded Phases in Chromatographic Silicas. Retrieved from [Link]

  • ResearchGate. (n.d.). It shows RF Value of isolated piperine 0.24. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • LCGC International. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • LCGC International. (2020, December 19). Standardized Testing of Silica as a Base Material for Difficult Bonded-Phase Preparative Applications. Retrieved from [Link]

  • Sorbtech. (2022, December 28). Silica Gel Bonded Phase (Functionalized). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Retrieved from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine and 2C-X Compounds for Psychedelic Research

This guide provides an in-depth technical comparison of two distinct classes of serotonergic psychedelics: the emerging 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine scaffold and the well-established 2C-X (2,5-dimethoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of two distinct classes of serotonergic psychedelics: the emerging 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine scaffold and the well-established 2C-X (2,5-dimethoxyphenethylamine) family of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, pharmacological profiles, and functional activities of these molecules. We will explore the critical structure-activity relationships that govern their interaction with the serotonin 2A (5-HT2A) receptor, the primary target for their psychedelic effects, and provide detailed experimental protocols for their characterization.

Introduction: Phenethylamine Scaffolds and the Emergence of Piperidine Analogs

The 2C-X series of psychedelic phenethylamines, extensively synthesized and documented by Alexander Shulgin, represents a cornerstone of psychedelic research.[1] These compounds are characterized by a phenethylamine core with methoxy groups at the 2 and 5 positions of the phenyl ring.[2] The substituent at the 4-position is a key determinant of their potency and duration of action.[2][3] The primary mechanism of action for the psychedelic effects of the 2C-X family is their agonist activity at the 5-HT2A receptor.[2]

Recently, research has expanded to explore structural analogs that may offer improved selectivity and pharmacological properties. One such development is the investigation of 2,5-dimethoxyphenylpiperidines, which constrain the flexible ethylamine side chain of the 2C-X compounds within a piperidine ring.[4][5] This guide focuses on a representative of this class, 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine, and compares its profile to the foundational 2C-X series. The N-benzyl substitution is a notable feature, as it has been shown to significantly increase binding affinity and functional activity in the phenethylamine series.[6]

Structural Comparison: Flexibility vs. Conformational Constraint

The fundamental difference between the 2C-X and the phenylpiperidine scaffolds lies in the conformation of the amine-containing side chain. The 2C-X compounds possess a flexible ethylamine chain, allowing for numerous conformational possibilities. In contrast, the piperidine ring in 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine locks the ethylamine moiety into a more rigid structure. This conformational constraint can have profound effects on receptor binding and functional activity.

G cluster_0 2C-X Scaffold (e.g., 2C-B) cluster_1 Phenylpiperidine Scaffold 2C-B_structure Piperidine_structure

Caption: Core chemical structures of a 2C-X compound and a phenylpiperidine analog.

Pharmacological Profile: A Head-to-Head Comparison

The primary pharmacological effects of both compound classes are mediated through their interaction with serotonin receptors, particularly the 5-HT2A subtype.[7][8][9]

Receptor Binding Affinity

Receptor binding affinity, typically measured by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Compound ClassRepresentative Compound5-HT2A Ki (nM)Notes
2C-X 2C-B8.6Using [3H]ketanserin radioligand.[10]
2C-C23.9Using [125I]DOI radioligand.[10]
2C-I~5
Phenylpiperidine (S)-11 (LPH-5)1.3Using [125I]DOI radioligand.[4]

Note: Direct comparison of Ki values across different studies should be approached with caution due to variations in experimental conditions.[10]

The data suggests that the conformationally constrained phenylpiperidine scaffold can lead to a significant increase in 5-HT2A receptor binding affinity compared to the more flexible 2C-X compounds.[4]

Functional Activity

Functional activity assays measure the ability of a compound to elicit a cellular response upon binding to a receptor. This is often expressed as the half-maximal effective concentration (EC50), with lower values indicating greater potency. Calcium flux assays are a common method for assessing the functional activation of Gq-coupled receptors like 5-HT2A.[11]

Compound ClassRepresentative Compound5-HT2A EC50 (nM)Emax (% of 5-HT)
2C-X 2C-B~10-50~80-100
2C-I~5-20~80-100
Phenylpiperidine (S)-11 (LPH-5)1.5100

The phenylpiperidine analog LPH-5 demonstrates high potency as a 5-HT2A receptor agonist.[4][5]

In Vivo Behavioral Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[8][11] Both 2C-X compounds and phenylpiperidine analogs that are potent 5-HT2A agonists would be expected to induce the HTR. For instance, the 2C-X analog CYB210010 elicits the HTR in a dose-dependent manner.[12][13]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]ketanserin (antagonist radioligand) or [125I]DOI (agonist radioligand).

  • Test compound (e.g., 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine or a 2C-X analog).

  • Serotonin (5-HT) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of unlabeled 5-HT.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Add Reagents to 96-well Plate A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters D->E F Measure Radioactivity E->F G Data Analysis (IC50 and Ki Calculation) F->G G cluster_0 5-HT2A Receptor Signaling Agonist Agonist (e.g., 2C-X, Phenylpiperidine) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ Release ER->Ca2 Induces

Caption: Simplified 5-HT2A receptor signaling pathway leading to calcium release.

Synthesis Overview

General Synthesis of 2C-X Compounds

The synthesis of 2C-X compounds typically starts from 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including nitration, reduction, and subsequent modification at the 4-position of the phenyl ring.

General Synthesis of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

The synthesis of this class of compounds can be achieved through various methods, including the cyclization of appropriate amino-aldehydes or through multi-component reactions. [14]A common route involves the reaction of 2,5-dimethoxyphenyllithium with a suitable N-benzyl-2-cyanopiperidine precursor, followed by reduction.

Discussion and Future Directions

The comparison between 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine and the 2C-X series highlights the significant impact of conformational constraint on pharmacological activity. The rigid piperidine scaffold appears to confer higher affinity and potency at the 5-HT2A receptor. This suggests that exploring other conformationally restricted analogs could be a fruitful avenue for the development of novel psychedelic compounds with tailored pharmacological profiles.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head in vitro and in vivo experiments with 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine and a range of 2C-X compounds under identical conditions to obtain more precise comparative data.

  • Selectivity profiling: A comprehensive assessment of the binding and functional activity of these compounds at a wider range of serotonin and other neurotransmitter receptors to understand their full pharmacological profile.

  • In vivo characterization: Beyond the HTR, investigating the effects of these compounds in more complex behavioral models relevant to the therapeutic potential of psychedelics, such as models of anxiety and depression. [15][16]* Neuroplasticity studies: Exploring the effects of these compounds on structural and functional neuroplasticity, which is thought to be a key mechanism underlying the therapeutic effects of psychedelics. [17] By systematically exploring these novel scaffolds, the field of psychedelic research can move towards the rational design of compounds with optimized therapeutic properties.

References

  • Hesselink, J. M. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Halberstadt, A. L. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews.
  • QPS Austria GmbH. (n.d.). In vitro screening tools to assess effects of psychedelic substances on structural and functional neuroplasticity in rat primary. QPS. [Link]

  • González-Maeso, J. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 1009-1017. [Link]

  • UC Davis. (2019, March 4). Psychedelic Microdosing in Rats Shows Beneficial Effects. UC Davis. [Link]

  • The Transmitter. (2025, December 19). Psychedelics research in rodents has a behavior problem. The Transmitter. [Link]

  • Larsen, M. B., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Wikipedia. [Link]

  • BrainFacts.org. (2024, January 2). Psychedelics Impact Behavior Differently Across Species, Sexes, Doses. BrainFacts.org. [Link]

  • Wall, M. B., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Wikipedia. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 609-619. [Link]

  • Larsen, M. B., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • Wall, M. B., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Nichols, D. E. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules, 26(8), 2337. [Link]

  • Gatch, M. B., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6144. [Link]

  • UNC School of Medicine. (2022, July 27). UNC research reveals role of genetic variants on psychedelics' therapeutic effects. UNC School of Medicine. [Link]

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 567-577. [Link]

  • Blossom. (n.d.). 2C-X for Mental Health. Blossom. [Link]

  • Luethi, D., et al. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • Pottie, E., et al. (2023). Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10526-10543. [Link]

  • Braden, M. R., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry Letters, 24(8), 1990-1994. [Link]

  • Cureus. (2024, September 14). Emerging Illicit Drug “2C”: A Case Report on Its Hallucinogenic and Stimulant Properties. Cureus. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • Ivanova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1393. [Link]

  • Glatfelter, G. C., et al. (2022). Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice. ACS Pharmacology & Translational Science, 5(11), 1181-1194. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Nichols, D. E. (2012). Chemistry and Structure-Activity Relationships of Psychedelics. In Current Topics in Behavioral Neurosciences (Vol. 11, pp. 1-43). Springer. [Link]

  • Semantic Scholar. (n.d.). Chemistry and Structure-Activity Relationships of Psychedelics. Semantic Scholar. [Link]

  • Martins, A. C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3328. [Link]

  • Sarkandi, D. N., et al. (2013). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research, 12(3), 329-333. [Link]

  • Sadykov, R. F., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. [Link]

  • Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

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Comparative

Comparative Analysis Guide: Bromodimethoxybenzylpiperazine Regioisomers

The following guide provides a comparative technical analysis of Bromodimethoxybenzylpiperazine Regioisomers , with a specific focus on distinguishing the primary reference compound, 4-Bromo-2,5-dimethoxybenzylpiperazine...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Bromodimethoxybenzylpiperazine Regioisomers , with a specific focus on distinguishing the primary reference compound, 4-Bromo-2,5-dimethoxybenzylpiperazine (2C-B-BZP) , from its structural isomers.

Content Type: Technical Comparison & Analytical Guide Subject: 4-Bromo-2,5-dimethoxybenzylpiperazine (2C-B-BZP) vs. Regioisomers Audience: Forensic Chemists, Toxicologists, and Pharmaceutical Researchers

Executive Summary

4-Bromo-2,5-dimethoxybenzylpiperazine (2C-B-BZP) is a designer substance structurally related to the phenethylamine 2C-B but pharmacologically distinct due to the incorporation of a piperazine moiety.[1] It acts primarily as a stimulant with monoamine transporter activity, unlike the psychedelic 5-HT2A agonist profile of its phenethylamine analogue.

The critical challenge in the analysis of this compound is the existence of isobaric regioisomers —molecules with the identical molecular formula (


) and mass (

g/mol ) but differing substitution patterns on the aromatic ring. Standard Mass Spectrometry (GC-MS) often fails to distinguish these isomers due to identical fragmentation pathways. This guide outlines the specific analytical protocols required to achieve unambiguous identification, prioritizing Vapor Phase Infrared Spectroscopy (GC-IRD) and specific chromatographic stationary phases over standard EI-MS alone.

Chemical Identity & Structural Isomerism[2]

The core structure consists of a benzyl ring substituted with one bromine atom and two methoxy groups, attached to a piperazine ring.[1][2] The "reference" product is the 2,5-dimethoxy-4-bromo isomer.

Comparison Targets (Regioisomers): The comparison includes the reference standard and its positional isomers where the bromine and methoxy groups occupy different positions on the benzene ring (e.g., 2,3-dimethoxy; 2,6-dimethoxy; 3,4-dimethoxy patterns).

CompoundSubstitution PatternMolecular WeightKey Characteristic
2C-B-BZP (Reference) 4-Bromo-2,5-dimethoxy 314.06Para-bromo; Ortho/Meta-methoxy
Isomer A 2-Bromo-4,5-dimethoxy314.06Indistinguishable by standard MS
Isomer B 3-Bromo-2,6-dimethoxy314.06Steric crowding effects elution
Isomer C 4-Bromo-2,3-dimethoxy314.06Unique MS fragment (m/z 214)
Isomer D 5-Bromo-2,4-dimethoxy314.06Indistinguishable by standard MS

Analytical Differentiation Strategy

A. Mass Spectrometry (GC-MS) Limitations

In Electron Ionization (EI) MS, all regioisomers undergo benzylic cleavage, losing the piperazine ring to form a resonance-stabilized benzyl cation.

  • Base Peak: m/z 229/231 (corresponding to the bromodimethoxybenzyl cation).[3]

  • Molecular Ion: m/z 314/316 (weak).

  • Differentiation Status: FAIL for most isomers. The spectra are virtually identical.[4]

    • Exception: Isomers with a 2,3-dimethoxy substitution pattern often yield a unique fragment at m/z 214/216 , likely due to an "ortho effect" interaction allowing the elimination of a methyl radical or similar rearrangement not possible in 2,5- or 3,4- patterns.

B. Infrared Spectroscopy (FTIR/GC-IRD)

This is the critical control point for identification. The substitution pattern on the aromatic ring significantly alters the C-H out-of-plane bending vibrations (fingerprint region: 600–1500 cm⁻¹).

  • 2,5-Pattern (2C-B-BZP): Shows isolated H-wagging peaks distinct from adjacent hydrogens found in 2,3- or 3,4- isomers.

  • Protocol: Vapor phase IR (GC-IRD) is superior to solid-phase FTIR as it avoids polymorphism issues and couples directly with separation.

C. Chromatographic Resolution

While MS spectra are identical, the boiling points and polarity differ slightly due to steric crowding and dipole moments.

  • Column Recommendation: Rtx-200 (trifluoropropyl methyl polysiloxane) or Rxi-17Sil MS .

  • Elution Logic: Isomers with "crowded" substituents (e.g., 2,6-dimethoxy) typically elute earlier (lower boiling point/polarity) compared to "open" isomers (e.g., 3,4-dimethoxy).

Experimental Protocols

Protocol 1: Synthesis of Reference Standards (Reductive Amination)

To validate analytical methods, regioisomers must often be synthesized in-house.

Reagents: Substituted Bromodimethoxybenzaldehyde (isomer specific), Piperazine, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.

  • Preparation: Dissolve 1.0 mmol of the specific bromodimethoxybenzaldehyde isomer and 1.2 mmol of piperazine in 10 mL DCM.

  • Activation: Add catalytic acetic acid (1-2 drops) and stir for 30 min at Room Temperature (RT) to form the imine intermediate.

  • Reduction: Add 1.5 mmol of STAB in portions. Stir for 12 hours at RT.

  • Quench: Basify with 1N NaOH to pH 10. Extract with DCM (3x).[5]

  • Purification: Convert to HCl salt using ethereal HCl or purify via flash chromatography (MeOH/DCM).

Protocol 2: GC-MS/IRD Differentiation Workflow

Instrument: GC coupled with split detection to MS (EI) and IRD (Lightpipe). Column: Rtx-200 (30m x 0.25mm x 0.25µm).

  • Injection: 1 µL splitless at 250°C.

  • Oven Program: 100°C (1 min hold) → 20°C/min to 280°C → Hold 15 min.

  • Detection:

    • MS: Scan m/z 40–500. Monitor m/z 229/231 (Base) and 214/216 (Discriminator).

    • IRD: Scan 4000–650 cm⁻¹. Resolution 8 cm⁻¹.

Data Visualization

Figure 1: Synthesis & Fragmentation Pathway

This diagram illustrates the reductive amination synthesis and the dominant EI-MS fragmentation pathway that leads to the common base peak, explaining the analytical difficulty.

G Aldehyde Bromodimethoxy Benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Piperazine - H2O Piperazine Piperazine Piperazine->Imine Product 2C-B-BZP (Parent Molecule) Imine->Product + NaBH(OAc)3 (Reduction) Ion_Base Base Peak Ion (m/z 229/231) [Benzyl Cation]+ Product->Ion_Base EI-MS Fragmentation (Benzylic Cleavage) Ion_Pip Piperazine Radical Product->Ion_Pip

Caption: Synthesis via reductive amination and the primary mass spectral cleavage yielding the non-specific benzyl cation.

Figure 2: Analytical Decision Tree

A logic flow for confirming the identity of a suspected 2C-B-BZP sample against its isomers.

DecisionTree Sample Unknown Sample (Suspected 2C-B-BZP) GCMS Run GC-MS (EI) Sample->GCMS CheckBase Base Peak m/z 229/231? GCMS->CheckBase Check214 Significant Peak at m/z 214/216? CheckBase->Check214 Yes Result_NotBZP Not Bromodimethoxy Benzylpiperazine CheckBase->Result_NotBZP No Result_23 Probable 2,3-Dimethoxy Isomer Check214->Result_23 Yes Result_Indet Indeterminate Isomer (2,5 vs 2,6 vs 3,4) Check214->Result_Indet No FTIR Run Vapor Phase FTIR (GC-IRD) Result_23->FTIR Confirmation Result_Indet->FTIR Required Step Compare Compare Fingerprint (600-1500 cm-1) FTIR->Compare Final_Conf Confirmed 2C-B-BZP (4-Bromo-2,5-dimethoxy) Compare->Final_Conf Match Ref Std Final_Iso Confirmed Regioisomer Compare->Final_Iso Mismatch

Caption: Analytical workflow emphasizing the necessity of FTIR for final structural confirmation.

Pharmacological Context

Why differentiation matters.

While 2C-B (the phenethylamine) is a Schedule I controlled substance in many jurisdictions due to high hallucinogenic potency, the benzylpiperazine derivative 2C-B-BZP exhibits a different profile.

  • Mechanism: Acts primarily as a monoamine reuptake inhibitor (similar to BZP) rather than a direct 5-HT2A agonist.

  • Potency: Generally lower potency than its phenethylamine counterpart.

  • Safety: The toxicity profile of regioisomers is largely unknown. Misidentification could lead to incorrect toxicological assessments in overdose cases.

References

  • Clark, C. R., et al. (2014).[6] "Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis." Forensic Science International.[6] Link

  • Abdel-Hay, K. M., et al. (2012).[4] "Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS." Drug Testing and Analysis. Link

  • BenchChem. (2025).[1] "The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine." Technical Guide. Link

  • Westphal, F., et al. (2009). "Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine." Forensic Science International.[6] Link

  • Cayman Chemical. "4-bromo-2,5-DMA (hydrochloride) Product Information." Cayman Chemical.[7] Link

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Validation

A Comparative Guide to the Structure-Activity Relationship of Indanone-Based Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Acetylcholinesterase and its Inhibition Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral ner...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic action terminates the nerve impulse at cholinergic synapses, ensuring precise control of neuronal signaling. In conditions such as Alzheimer's disease (AD), a significant deficit in cholinergic neurotransmission is a key pathological feature, leading to cognitive decline.

The inhibition of AChE is a cornerstone of symptomatic treatment for AD. By blocking the action of AChE, inhibitors increase the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Donepezil, a potent and selective AChE inhibitor, features a prominent 5,6-dimethoxy-1-indanone moiety and serves as a crucial template for the design of new inhibitors.[1][2] This guide focuses on the indanone scaffold, exploring how structural modifications influence inhibitory activity against AChE.

The Indanone Scaffold: A Privileged Structure for AChE Inhibition

The indanone core of donepezil is essential for its interaction with AChE.[1] It primarily interacts with the Peripheral Anionic Site (PAS) of the enzyme, a region at the entrance of the active site gorge.[1][3] This interaction is crucial for the proper orientation of the inhibitor within the active site. The benzylpiperidine portion of donepezil then extends into the Catalytic Anionic Site (CAS), leading to potent inhibition.[1]

The following sections will dissect the structure-activity relationships of indanone derivatives by examining the key structural components: the indanone core, the linker, and the terminal amine moiety.

Modifications of the Indanone Core

The substitution pattern on the indanone ring significantly impacts inhibitory potency.

  • Methoxy Groups: The 5,6-dimethoxy substitution, as seen in donepezil, is highly favorable for AChE inhibition. These groups engage in hydrophobic interactions within the PAS. Specifically, the 6-methoxy group can form a hydrophobic interaction with the side chain of the Leu289 residue, enhancing binding affinity.[3]

  • Other Substituents: The introduction of different substituents at the 5 and 6 positions has been explored to optimize interactions with the PAS. The nature and position of these substituents can modulate the electronic and steric properties of the indanone ring, thereby influencing its binding characteristics.

The Nature and Length of the Linker

A linker connects the indanone core to a terminal amine group. Its length and rigidity are critical for optimal positioning of the two key pharmacophores within the AChE active site.

  • Linker Length: A two-carbon spacer between the indanone and a piperidine group has been shown to yield highly potent inhibitors. For instance, compound 6a in one study, with a two-carbon linker, exhibited an IC50 of 0.0018 µM for AChE, making it 14-fold more potent than donepezil.[4][5]

  • Linker Rigidity: The introduction of a double bond (C=C) in the linker, creating an arylidene indanone, often leads to more potent AChE inhibitors compared to their saturated counterparts.[6][7] This increased rigidity likely helps to lock the molecule in a conformation favorable for binding.

The Terminal Amine Moiety

The terminal amine group is crucial for interacting with the CAS of AChE. The nature of this group significantly influences the inhibitory activity.

  • Amine Substituents: Structure-activity relationship studies have revealed a clear trend in the order of enzyme inhibition potency based on the substituted amine group: dimethyl amine > piperidine > morpholine.[6][7] This suggests that the size and basicity of the amine are important determinants of activity.

  • Benzylpiperidine and Analogs: The benzylpiperidine moiety of donepezil is a key contributor to its high affinity. Replacing the benzylpiperidine with other groups like benzylpyridine, pyridyl methylpiperidine, and benzylpiperazine has been a common strategy in the design of new inhibitors, leading to compounds with promising anti-Alzheimer's properties.[2][8]

Comparative Analysis of Indanone-Based AChE Inhibitors

The following table summarizes the in vitro AChE inhibitory activity of selected indanone derivatives from various studies, providing a quantitative comparison of their potencies.

Compound IDKey Structural FeaturesAChE IC50 (µM)Reference
Donepezil5,6-dimethoxyindanone, benzylpiperidine, methylene linker0.025 (approx.)[4][9]
6a Indone, piperidine, two-carbon spacer0.0018[4][5]
13e (E2020) 5,6-dimethoxyindanone, benzylpiperidine, methyl linker0.0057[9]
5c Indanone, meta-substituted aminopropoxy benzylidene0.12[6][7]
7b Indanone, para-substituted aminopropoxy benzylidene(More potent for BChE)[6][7]
A1 Indanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrid0.054[10]
9 Indanone derivative0.0148[11]
14 Indanone derivative0.0186[11]
56 Indanone derivative12.30[12]
64 Indanone derivative12.01[12]

Note: IC50 values can vary between studies due to different experimental conditions.

Multi-Target-Directed Ligands (MTDLs): An Emerging Strategy

The complex pathology of Alzheimer's disease has prompted the development of multi-target-directed ligands (MTDLs) that can modulate multiple disease-related pathways simultaneously. Indanone-based scaffolds are being incorporated into MTDL design to combine AChE inhibition with other beneficial activities, such as:

  • Monoamine Oxidase B (MAO-B) Inhibition: Some indanone hybrids have been shown to possess dual AChE and MAO-B inhibitory activity, which could provide additional neuroprotective benefits.[10]

  • Amyloid-β (Aβ) Aggregation Inhibition: Certain indanone derivatives have demonstrated the ability to inhibit the self-assembly of Aβ peptides and disaggregate preformed Aβ fibrils, addressing another key pathological hallmark of AD.[11]

  • Antioxidant and Metal-Chelating Properties: The indanone scaffold has been functionalized to incorporate antioxidant and metal-chelating moieties, which can help to mitigate oxidative stress and metal dyshomeostasis associated with neurodegeneration.[4][5][11]

Experimental Protocols: Measuring Acetylcholinesterase Inhibition

The most common method for determining AChE activity and evaluating inhibitors is the spectrophotometric method developed by Ellman.[1]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that relies on the following two-step reaction:

  • Enzymatic Hydrolysis: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Step-by-Step Protocol for AChE Inhibition Assay (96-well plate format)

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • DTNB Solution (10 mM in phosphate buffer)

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water, prepare fresh daily)

  • Acetylcholinesterase (AChE) Solution (1 U/mL in phosphate buffer, keep on ice)

  • Test Compounds (Inhibitors): Stock solutions in an appropriate solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water (instead of ATCI).

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[4][6]

  • Initiate Reaction: To all wells (except the blank), add 10 µL of the 14 mM ATCI solution to start the reaction.[4][6]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

SAR_Indanone_AChE_Inhibitors cluster_Indanone_Core Indanone Core cluster_Linker Linker cluster_Amine Terminal Amine Indanone Indanone Scaffold (Interacts with PAS) Substituents Substituents (e.g., 5,6-dimethoxy) - Hydrophobic interactions - Modulate electronics & sterics Indanone->Substituents Influences binding Linker Linker (Connects core to amine) Indanone->Linker Crucial for overall structure Length Length (e.g., 2 carbons) - Optimal positioning Linker->Length Rigidity Rigidity (e.g., C=C) - Favorable conformation Linker->Rigidity Amine Terminal Amine (Interacts with CAS) Linker->Amine Positions for binding Group Amine Group (e.g., Dimethylamine > Piperidine > Morpholine) Amine->Group Determines potency Potency AChE Inhibitory Potency Amine->Potency

AChE_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitor) start->reagent_prep plate_setup Plate Setup (96-well) - Blank - Control - Test Samples reagent_prep->plate_setup pre_incubation Pre-incubation (10 min at 25°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add ATCI) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis - Calculate Reaction Rates - % Inhibition - IC50 Determination kinetic_measurement->data_analysis end End data_analysis->end

Indanone_AChE_Interaction Indanone_Moiety Indanone_Moiety PAS PAS Indanone_Moiety->PAS Binds to Amine_Moiety Amine_Moiety CAS CAS Amine_Moiety->CAS Interacts with

Conclusion

The indanone scaffold represents a highly versatile and privileged structure for the design of potent acetylcholinesterase inhibitors. The structure-activity relationship studies consistently highlight the importance of the 5,6-dimethoxy substitution on the indanone core, an optimal linker length and rigidity, and the nature of the terminal amine group in achieving high inhibitory potency. Furthermore, the adaptability of the indanone framework allows for its incorporation into multi-target-directed ligands, offering a promising avenue for the development of more effective therapies for Alzheimer's disease that can address the multifaceted nature of the pathology. This guide provides a foundational understanding of the key SAR principles for indanone-based AChE inhibitors, which can aid researchers in the rational design and optimization of novel drug candidates.

References

  • Meng, F. C., Mao, F., Shan, W. J., Qin, F., Huang, L., & Li, X. S. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & medicinal chemistry letters, 22(13), 4462–4466. [Link]

  • Alipour, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & biodiversity, 20(8), e202300075. [Link]

  • Alipour, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease | Request PDF. ResearchGate. [Link]

  • Wang, Z. X., Tang, X. C., & Zhu, W. L. (2007). Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. Acta pharmacologica Sinica, 28(12), 2051–2060. [Link]

  • Patel, S., et al. (2024). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives | Request PDF. ResearchGate. [Link]

  • Yamanishi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 36(26), 4174–4182. [Link]

  • Xu, J., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Future Medicinal Chemistry. [Link]

  • Xu, J., et al. (2023). Full article: Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Taylor & Francis. [Link]

  • Meng, F. C., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents | Request PDF. ResearchGate. [Link]

  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7076-7091. [Link]

  • Jain, S., et al. (2021). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity | Request PDF. ResearchGate. [Link]

  • Jain, S., et al. (2021). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Uğraş, Z., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46869–46891. [Link]

  • Kumar, A., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & medicinal chemistry, 26(1), 215–224. [Link]

  • Sugimoto, H., et al. (2002). Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of medicinal chemistry, 45(24), 5294–5302. [Link]

  • Wang, Y. F., et al. (2015). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European journal of medicinal chemistry, 93, 351–361. [Link]

Sources

Comparative

cross-reactivity of 2,5-dimethoxyphenylpiperidines at different serotonin receptors

Topic: Cross-Reactivity and Selectivity Profiling of 2,5-Dimethoxyphenylpiperidines at Serotonin Receptors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity and Selectivity Profiling of 2,5-Dimethoxyphenylpiperidines at Serotonin Receptors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary: The Selectivity Paradox

For decades, the 5-HT


 receptor has been the primary target for psychedelic-assisted therapies treating depression and PTSD. However, "classical" scaffolds—specifically 2,5-dimethoxyphenethylamines  (e.g., 2C-B, DOI) and phenylisopropylamines  (e.g., DOB)—suffer from a critical flaw: promiscuity . They exhibit high cross-reactivity with 5-HT

(linked to cardiac valvulopathy) and 5-HT

(linked to anxiety and satiety).

This guide analyzes a novel structural class: 2,5-dimethoxyphenylpiperidines .[1][2][3][4][5][6] Unlike their flexible phenethylamine predecessors, these constrained analogs (exemplified by the lead compound LPH-5 ) demonstrate a breakthrough "selectivity filter," retaining potent 5-HT


 agonism while significantly reducing 5-HT

and 5-HT

activation.

Structural Classes & Pharmacological Comparison

To understand the innovation, we must compare the new piperidine scaffold against established standards.

Comparative Ligand Classes
ClassScaffold CharacteristicsRepresentative Ligands1° TargetCross-Reactivity Risks
Phenethylamines Flexible ethylamine side chain.2C-B, 2C-I, Mescaline5-HT

High 5-HT

(Cardiotoxicity)
Phenylisopropylamines Alpha-methyl group adds metabolic stability.DOI, DOB, DOM5-HT

High 5-HT

& 5-HT

N-Benzylphenethylamines Super-potent, highly lipophilic.25I-NBOMe5-HT

Extreme potency at all 5-HT

subs
Phenylpiperidines Constrained side chain (part of ring).LPH-5 , (S)-115-HT

Low (High Selectivity)
Quantitative Binding & Functional Data

The following data summarizes the performance of the novel phenylpiperidine LPH-5 against the standard probe DOI . Note the divergence in 5-HT


 affinity.[4][7]

Data synthesized from recent structure-activity relationship (SAR) studies (e.g., J. Med.[1] Chem. 2024).[1][3][4][6][7][8][9]

MetricLPH-5 (Phenylpiperidine) DOI (Phenylisopropylamine) Implication
5-HT


1.3 nM 0.7 nMBoth are nanomolar binders.
5-HT


> 80 nM (Low Affinity)2.4 nM (High Affinity)LPH-5 avoids cardiac risk target.
5-HT


> 130 nM2.9 nMLPH-5 minimizes anxiogenic off-target.
Selectivity (2A vs 2B) ~60-fold ~0.3-fold (Non-selective)Critical safety differentiator.
Functional Efficacy (

)
Partial Agonist (~60-90%)Full/Partial AgonistSufficient for therapeutic effect.

Mechanism of Action: The Conformation Constraint

The superior selectivity of 2,5-dimethoxyphenylpiperidines arises from the rigidification of the ethylamine side chain into a piperidine ring.

  • Phenethylamines: The flexible side chain can adopt multiple conformers, allowing it to fit into the slightly different orthosteric binding pockets of 5-HT

    
    , 2B, and 2C.
    
  • Phenylpiperidines: The ring locks the amine in a specific spatial orientation relative to the phenyl ring. This specific conformer is highly compatible with the 5-HT

    
     receptor topology but sterically clashes with residues unique to the 5-HT
    
    
    
    and 5-HT
    
    
    pockets.
Visualization: Selectivity Logic Pathway

SelectivityFilter Compound Ligand Scaffold Conf_Flex Flexible Conformation (Phenethylamines) Compound->Conf_Flex Conf_Rigid Rigid Conformation (Phenylpiperidines) Compound->Conf_Rigid Pocket_2A 5-HT2A Pocket (Therapeutic) Conf_Flex->Pocket_2A Pocket_2B 5-HT2B Pocket (Valvulopathy) Conf_Flex->Pocket_2B Pocket_2C 5-HT2C Pocket (Anxiety) Conf_Flex->Pocket_2C Conf_Rigid->Pocket_2A High Affinity Conf_Rigid->Pocket_2B Steric Clash Conf_Rigid->Pocket_2C Low Affinity Outcome_Safe Selective Activation (Therapeutic Effect) Pocket_2A->Outcome_Safe Outcome_Risk Broad Activation (Side Effects) Pocket_2B->Outcome_Risk Pocket_2C->Outcome_Risk

Figure 1: Mechanistic divergence between flexible and rigid scaffolds. The phenylpiperidine scaffold acts as a structural filter, permitting 5-HT


 binding while excluding off-targets.

Experimental Protocols for Validation

To verify the cross-reactivity profile of a new phenylpiperidine analog, you must employ a paired assay strategy: Radioligand Binding (for affinity) and Calcium Flux (for functional activity).

Protocol A: Competition Binding Assay (Affinity)

Objective: Determine


 values across subtypes.
  • Cell Lines: Prepare membranes from HEK293 cells stably expressing human 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    .
  • Radioligand: Use

    
     (0.5 nM) as the non-selective probe.
    
  • Incubation:

    • Mix membrane prep (20 µg protein) + Radioligand + Test Compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 5 mM MgCl

      
      , pH 7.4.
      
    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: If

      
      , selectivity is confirmed.
      
Protocol B: FLIPR Calcium Mobilization (Functional Efficacy)

Objective: Confirm the compound is an agonist, not an antagonist, and measure potency (


).
  • Dye Loading: Seed cells (CHO or HEK293-G

    
    ) in 384-well black plates. Incubate with Calcium-4 or Fluo-4 dye for 45 min at 37°C.
    
  • Baseline: Measure baseline fluorescence (excitation 488 nm, emission 525 nm) for 10 seconds.

  • Injection: Inject Test Compound (5x concentration).

  • Readout: Monitor fluorescence increase (calcium release) for 60-120 seconds.

  • Data Normalization: Normalize to the response of a full agonist (e.g., 10 µM 5-HT = 100%).

    • Critical Step: Run a parallel Antagonist Mode assay (pre-incubate with test compound, then challenge with 5-HT) to ensure the compound isn't blocking the receptor.

Visualization: Functional Screening Workflow

Workflow Start Compound Library (Phenylpiperidines) Binding Step 1: Radioligand Binding (Affinity Screen) Start->Binding Decision1 Ki(2A) < 10 nM? Binding->Decision1 Functional Step 2: Ca2+ Flux (FLIPR) (Efficacy Screen) Decision1->Functional Yes Discard Discard Decision1->Discard No Decision2 Agonist at 2A WEAK at 2B? Functional->Decision2 Lead Lead Candidate (High Selectivity) Decision2->Lead Selective Decision2->Discard High 2B Activity

Figure 2: Screening cascade to filter out non-selective or inactive compounds early in the development process.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

    • Source: Journal of Medicinal Chemistry (2024).[1]

    • Context: Primary source for LPH-5 data and the phenylpiperidine scaffold SAR.
    • [1]

  • The Selective Serotonin 5-HT2A Receptor Agonist LPH-5 Induces Persistent and Robust Antidepressant-Like Effects in Rodents. [5][10]

    • Source: ACS Pharmacology & Translational Science (2025).[3]

    • Context: In vivo validation of the scaffold's therapeutic efficacy and safety profile.
    • [3]

  • Structure-Activity Relationships of 2,5-Dimethoxyphenethylamines (2C-X Series).

    • Source: Frontiers in Pharmacology (2019).
    • Context: Baseline data for non-selective phenethylamine compar

Sources

Validation

In Vivo Efficacy &amp; Pharmacodynamics: 1-Benzylpiperidine Analogues vs. Physostigmine

Executive Summary This technical guide analyzes the pharmacological evolution from Physostigmine (a classic carbamate acetylcholinesterase inhibitor) to 1-Benzylpiperidine analogues (exemplified by Donepezil/E2020). Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological evolution from Physostigmine (a classic carbamate acetylcholinesterase inhibitor) to 1-Benzylpiperidine analogues (exemplified by Donepezil/E2020). While Physostigmine demonstrates superior in vitro potency, its clinical utility is severely limited by a short half-life, poor selectivity, and a narrow therapeutic index.

In contrast, 1-benzylpiperidine analogues utilize a distinct non-covalent binding mechanism , resulting in high specificity for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE), a significantly longer duration of action, and a superior safety profile in in vivo models of cognitive dysfunction.

Part 1: Chemical & Mechanistic Distinction

The fundamental difference in in vivo efficacy stems from the molecular mechanism of enzyme inhibition.

Mechanism of Action[1]
  • Physostigmine (Carbamate): Acts as a "pseudo-irreversible" inhibitor.[1] It transfers a carbamoyl group to the serine residue in the catalytic triad of AChE. The enzyme remains inhibited until the carbamoyl-enzyme complex slowly hydrolyzes.

  • 1-Benzylpiperidines (Non-Carbamate): Act as reversible, non-competitive or mixed inhibitors. They bind to both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) via hydrophobic interactions and

    
    -
    
    
    
    stacking (specifically with Trp279 and Trp84), without forming a covalent bond.
Mechanistic Visualization

The following diagram illustrates the kinetic difference between the two inhibition pathways.

InhibitionMechanism AChE Free AChE Enzyme Complex_Physo Carbamoylated AChE (Covalent Intermediate) AChE->Complex_Physo Acylation (Fast) Complex_BnPip AChE-Inhibitor Complex (Non-Covalent / Equilibrium) AChE->Complex_BnPip Binding (Kon) Physo Physostigmine (Carbamate) Physo->Complex_Physo BnPip 1-Benzylpiperidine (Donepezil) BnPip->Complex_BnPip ActiveAChE Regenerated Active AChE Complex_Physo->ActiveAChE Hydrolysis (Slow) Minutes to Hours Complex_BnPip->AChE Reversible Complex_BnPip->ActiveAChE Dissociation (Koff) Equilibrium Dependent

Caption: Comparison of covalent carbamoylation (Physostigmine) vs. reversible equilibrium binding (1-Benzylpiperidines).

Part 2: In Vivo Efficacy Analysis

Comparative Pharmacological Profile

The following data synthesizes results from rodent models (Rat/Mouse) targeting scopolamine-induced amnesia.

ParameterPhysostigmine (Standard)1-Benzylpiperidine (Donepezil)Clinical Implication
In Vitro Potency (IC50) 0.67 nM (Rat Brain)6.7 nM (Rat Brain)Physostigmine is 10x more potent in vitro but less effective in vivo due to PK.
Selectivity (AChE:BChE) Low (24-fold )High (1,250-fold )High selectivity reduces peripheral side effects (nausea, bradycardia).
Effective Dose (ED50) 0.1 - 0.3 mg/kg (i.p.)1.0 - 3.0 mg/kg (p.o.)Benzylpiperidines are effective via oral route; Physostigmine requires injection.
Duration of Action Short (< 60 mins)Long (> 24 hours)Critical for patient compliance (Once-daily vs. multiple dosing).
Therapeutic Index Narrow (Toxic near 0.6 mg/kg)Wide (Toxic > 45 mg/kg)Benzylpiperidines offer a much safer window for dosing.
Key Experimental Models

To validate the efficacy of 1-benzylpiperidine analogues against physostigmine, two primary in vivo protocols are standard: Morris Water Maze (Spatial Memory) and Passive Avoidance (Fear Memory) .

Protocol A: Scopolamine-Induced Amnesia (Morris Water Maze)

Objective: Assess spatial learning recovery following cholinergic blockade.

  • Subjects: Male Wistar rats (250–300g).

  • Induction: Administer Scopolamine Hydrobromide (1.0 mg/kg, i.p.) 30 minutes prior to trial to induce amnesia.

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: Scopolamine only.

    • Group 3: Physostigmine (0.1 mg/kg, i.p.) + Scopolamine.[2][3][4][5][6]

    • Group 4: 1-Benzylpiperidine (1.0, 3.0 mg/kg, p.o.) + Scopolamine.[2][3][4][5][6]

    • Note: Oral doses are administered 60 mins prior; i.p. doses 30 mins prior.

  • Acquisition Phase (Days 1-4):

    • Animals swim to find a submerged hidden platform.

    • Measure Escape Latency (time to find platform).

  • Probe Trial (Day 5):

    • Remove platform.

    • Measure Time Spent in Target Quadrant .

  • Validation Criteria: Effective compounds significantly reduce escape latency and increase time in the target quadrant compared to the Scopolamine-only group.

Protocol B: Passive Avoidance Task (Step-Through)

Objective: Evaluate long-term memory retention.

  • Apparatus: Two-compartment box (Light vs. Dark). Dark compartment has an electrified grid floor.

  • Training (Day 1):

    • Animal placed in Light chamber. When it enters Dark chamber, deliver mild shock (0.5 mA, 3s).

    • Administer Test Compound immediately post-training (for consolidation) or pre-training (for acquisition).

  • Testing (Day 2 - 24h later):

    • Place animal in Light chamber.

    • Measure Step-Through Latency (time taken to enter Dark chamber).

  • Result: Amnesic animals (Scopolamine) enter quickly (<30s). Effective treatment restores latency (>300s).

Part 3: Safety & Toxicology

The limiting factor for Physostigmine is its toxicity profile. 1-benzylpiperidines were designed specifically to overcome this.

  • Physostigmine Toxicity:

    • LD50 (Mice, i.p.): ~0.6 mg/kg.

    • Symptoms: Cholinergic crisis (fasciculations, convulsions, respiratory failure) occurs at doses very close to the therapeutic dose.

  • 1-Benzylpiperidine (Donepezil) Toxicity:

    • LD50 (Mice, p.o.): ~45 mg/kg.

    • Safety Margin: The ratio between LD50 and ED50 is approximately 15-45x for Donepezil, compared to 2-3x for Physostigmine.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision matrix for evaluating a new 1-benzylpiperidine analogue against the Physostigmine standard.

ExperimentalWorkflow Start Candidate Synthesis (1-Benzylpiperidine Analogue) InVitro In Vitro Screening (Ellman's Assay) Start->InVitro Selectivity Selectivity Check (AChE vs BChE) InVitro->Selectivity Decision1 IC50 < 20 nM? Selectivity > 500x? Selectivity->Decision1 Decision1->Start No (Refine Structure) InVivo_Tox Acute Toxicity (LD50) Determine Safety Margin Decision1->InVivo_Tox Yes InVivo_Eff Efficacy Model (Scopolamine Induced Amnesia) InVivo_Tox->InVivo_Eff If Safety Margin > 10x Morris Morris Water Maze (Spatial Memory) InVivo_Eff->Morris Passive Passive Avoidance (Fear Memory) InVivo_Eff->Passive Comparison Benchmarking vs. Physostigmine (0.1 mg/kg) Morris->Comparison Passive->Comparison Outcome Candidate Validation Comparison->Outcome

Caption: Step-by-step workflow for validating novel AChE inhibitors against the Physostigmine standard.

References

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

  • Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609–613. Link

  • Seltzer, B. (2005). Donepezil: an update. Expert Opinion on Pharmacotherapy, 6(16), 2961–2972. Link

  • Barnes, C. A., et al. (2000). Chronic treatment of old rats with donepezil or galantamine: effects on memory, hippocampal plasticity and nicotinic receptors. Neuroscience, 99(1), 17-23. Link

  • Somani, S. M., et al. (1990). Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration. Biopharmaceutics & Drug Disposition, 11(5), 381-395. Link

Sources

Comparative

A Pharmacological Comparison of N-Benzyl-5-Methoxytryptamines and Phenethylamines: A Guide for Drug Development Professionals

This guide provides a detailed pharmacological comparison between two pivotal classes of serotonergic compounds: N-benzyl-5-methoxytryptamines and the broader class of phenethylamines, particularly the N-benzyl-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed pharmacological comparison between two pivotal classes of serotonergic compounds: N-benzyl-5-methoxytryptamines and the broader class of phenethylamines, particularly the N-benzyl-substituted phenethylamines (NBOMes). As potent agonists of the serotonin 2A (5-HT2A) receptor, these molecules are invaluable tools in neuroscience research and hold significant implications for therapeutic drug design. This document synthesizes key structure-activity relationships, receptor binding data, functional activity profiles, and the downstream signaling cascades they initiate, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Two Scaffolds Targeting the 5-HT2A Receptor

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for psychedelic compounds and plays a crucial role in various physiological and cognitive processes.[1] Agonists for this receptor are broadly classified into three structural groups: phenethylamines, tryptamines, and ergolines.[2][3][4] This guide focuses on two of these classes, distinguished by their core chemical structures.

  • Phenethylamines: These compounds feature a phenyl ring attached to an ethylamine sidechain.[5] This class is extensive, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic psychoactive substances like the "2C" family of psychedelics (e.g., 2C-B, 2C-I).[5][6] A critical subclass is the N-benzylphenethylamines, or NBOMes , which are derived from 2C compounds and are known for their exceptionally high potency.[7][8][9]

  • N-Benzyl-5-Methoxytryptamines: These are tryptamine derivatives, meaning their structure is based on an indole ring system, similar to serotonin itself. The addition of an N-benzyl group to the tryptamine backbone significantly modulates their pharmacological profile, creating potent 5-HT2 receptor agonists.[10][11][12]

This guide will dissect the pharmacological nuances that arise from these distinct structural backbones, providing the data and experimental context necessary to understand their comparative activities.

Structure-Activity Relationships (SAR): The Impact of Chemical Modifications

The affinity and efficacy of these compounds at serotonin receptors are exquisitely sensitive to structural modifications on both the core scaffold and the N-benzyl moiety.

The Phenethylamine (NBOMe) Scaffold

For phenethylamines, N-benzyl substitution was a transformative discovery, converting moderately potent 2C compounds into "superpotent" agonists.[12][13][14]

  • N-Benzyl Moiety: The addition of an N-benzyl group to the primary amine of a phenethylamine dramatically increases binding affinity and functional potency at the 5-HT2A receptor.[13][14][15] This effect is particularly pronounced for phenethylamines that initially have modest affinity.[7][8] Substitutions on the N-benzyl ring itself are critical; a 2-methoxy (2-O-Me) group is often optimal for high potency, as seen in the widely studied 25I-NBOMe.[13][16] Moving the methoxy group to the meta or para position can reduce potency significantly.[8]

  • Phenethylamine Ring: The substitution pattern on the core phenyl ring is crucial. A 2,5-dimethoxy pattern is common.[7] The substituent at the 4-position is highly influential; small, lipophilic groups like halogens (Iodo, Bromo, Chloro) or alkyl groups tend to confer the highest affinity and potency.[2][3][7]

The N-Benzyl-5-Methoxytryptamine Scaffold

While less extensively studied than their phenethylamine counterparts, N-benzylated tryptamines also show significant SAR trends.[11][12]

  • N-Benzyl Moiety: Similar to phenethylamines, N-benzylation enhances affinity at 5-HT2 receptors.[10][17] Substitutions on the benzyl ring are also important, with ortho or meta positions often enhancing affinity, while para substitutions can reduce it.[10][17] Interestingly, while large lipophilic groups on the benzyl ring can improve affinity, this does not always correlate with an increase in functional activity.[10][17]

  • Indole Ring: The 5-methoxy group on the tryptamine's indole ring is a key feature for activity. In general, N-benzyl-5-methoxytryptamines show lower 5-HT2A binding affinity than their direct phenethylamine (NBOMe) analogues.[12]

Comparative Receptor Pharmacology

The primary pharmacological effects of both compound classes are mediated through their interaction with the 5-HT2 family of receptors (5-HT2A, 5-HT2B, 5-HT2C). However, their precise binding affinities and functional potencies reveal important distinctions.

Receptor Binding Affinities (Ki)

N-benzylation confers exceptionally high affinity for the 5-HT2A receptor in the phenethylamine series, often in the sub-nanomolar range.[9][14] N-benzyl-5-methoxytryptamines also display high affinity, though generally less potent than the corresponding NBOMes.[12] NBOMe compounds are noted for having over 1000-fold selectivity for the 5-HT2A receptor compared to the 5-HT1A receptor.[9]

CompoundClass4-Position Substituent (Phenethylamine)N-Benzyl SubstituentKi (nM) at h5-HT2A
25I-NBOMe PhenethylamineIodo (I)2-methoxy0.04[16]
25C-NBOMe PhenethylamineChloro (Cl)2-methoxy0.08[16]
25B-NBOMe PhenethylamineBromo (Br)2-methoxy0.16[16]
25H-NBOMe PhenethylamineHydrogen (H)2-methoxy4.5[16]
N-Bn-5-MT (5a) TryptamineN/A2-methoxy16.6[12]
N-Bn-5-MT (5f) TryptamineN/A4-bromo0.1[18]
N-Bn-5-MT (5i) TryptamineN/A3-iodo<1.0[14]

Table 1: Comparative binding affinities (Ki) of representative N-benzyl phenethylamine (NBOMe) and N-benzyl-5-methoxytryptamine analogues at the human 5-HT2A receptor.

Functional Activity (EC50 & Efficacy)

Functional activity, measured by the ability of a compound to elicit a cellular response upon binding, does not always correlate directly with binding affinity.[10][17] While NBOMes have higher affinity than their 2C precursors, some studies show they can be less potent in functional assays like calcium mobilization.[19] Many N-benzyl-5-methoxytryptamine congeners are functionally very potent but act as partial agonists.[10][17]

A critical concept in modern pharmacology is biased agonism or functional selectivity .[20] 5-HT2A receptor activation can trigger multiple downstream signaling cascades, primarily the Gq/11-PLC pathway (linked to psychedelic effects) and the β-arrestin pathway.[21][22][23] Ligands can show a bias, preferentially activating one pathway over the other, leading to distinct pharmacological outcomes.[20] For example, the psychedelic effects of these compounds are predicted by their efficacy at the Gq pathway, not the β-arrestin pathway.[22][23]

CompoundClassEC50 (nM) at h5-HT2AEfficacy (% of 5-HT)
25I-NBOMe Phenethylamine0.46100%
25C-NBOMe Phenethylamine0.28100%
N-Bn-5-MT (5a) Tryptamine1.985%[18]
N-Bn-5-MT (38) Tryptamine2.084%[12]

Table 2: Comparative functional potency (EC50) and efficacy of representative compounds at the human 5-HT2A receptor, typically measured via calcium mobilization assays. Data synthesized from multiple sources for comparison; absolute values may vary by assay conditions.[12][24][25]

Downstream Signaling Pathways

The binding of an agonist like an NBOMe or N-benzyl-5-methoxytryptamine to the 5-HT2A receptor initiates a conformational change, triggering intracellular signaling cascades. Understanding these pathways is key to deciphering their ultimate pharmacological effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_arrestin β-Arrestin Pathway Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Agonist Binding Arrestin β-Arrestin 2 Receptor->Arrestin Recruitment PLC PLCβ Gq->PLC Activation PIP2 PIP2 Agonist NBOMe or N-Benzyl-5-MT Agonist->Receptor IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Modulation ERK ERK Phosphorylation Ca->ERK Modulation PKC->ERK Downregulation Receptor Internalization & Downregulation ERK->Downregulation Contributes to Arrestin->Downregulation

Figure 1: Simplified 5-HT2A receptor signaling pathways. Agonist binding can activate the canonical Gq/PLC pathway leading to calcium release and PKC activation, or it can promote β-arrestin recruitment, leading to receptor internalization and desensitization. Ligands can show bias for one pathway over the other.

Experimental Protocols for Pharmacological Characterization

To generate the comparative data discussed above, standardized in vitro assays are essential. The following protocols outline the core methodologies.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring how effectively it competes with a radiolabeled ligand for binding to the receptor.[26][27]

Objective: To determine the inhibitory constant (Ki) of unlabeled test compounds (e.g., novel NBOMes or tryptamines) at the 5-HT2A receptor.

Materials:

  • Biological Sample: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.[28]

  • Radioligand: A high-affinity 5-HT2A radioligand, such as [³H]ketanserin or [¹²⁵I]DOI.

  • Test Compounds: Unlabeled N-benzyl-5-methoxytryptamines and phenethylamines, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[29]

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone or unlabeled ketanserin).

  • Equipment: 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C), liquid scintillation counter, scintillation fluid.[28][29]

Methodology:

  • Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[29]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation, radioligand (at a fixed concentration, typically near its Kd), and vehicle.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and the non-specific binding control antagonist.[28]

    • Competition Binding: Membrane preparation, radioligand, and serial dilutions of the unlabeled test compound (typically 8-10 concentrations covering a 5-log unit range).[26]

  • Incubation: Incubate the plates at a set temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-180 minutes).[28][30] The choice of time and temperature is critical and can impact affinity measurements.[30]

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[28][31]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[29]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[28][29]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve fit.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]

Figure 2: Experimental workflow for a radioligand competition binding assay.

Protocol: Calcium Mobilization Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of agonists by quantifying the increase in intracellular calcium concentration that occurs upon Gq-pathway activation.[10][17]

Objective: To determine the EC50 and Emax of test compounds at the 5-HT2A receptor.

Materials:

  • Biological Sample: A cell line (e.g., HEK293) expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with calcium and magnesium.

  • Test Compounds: Serial dilutions of N-benzyl-5-methoxytryptamines and phenethylamines.

  • Positive Control: A known full agonist, such as serotonin (5-HT).

  • Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C), allowing the dye to enter the cells.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition: The instrument automatically injects the serial dilutions of the test compounds (or positive control/vehicle) into the wells.

  • Fluorescence Measurement: Immediately following injection, the instrument measures the change in fluorescence intensity over time (e.g., for 2-3 minutes). An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response and subtract the baseline reading.

    • Normalize the data by expressing the response as a percentage of the maximum response elicited by the positive control (serotonin).

    • Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (concentration producing 50% of the maximal response) and Emax (the maximal response relative to the positive control).

Comparative Summary and Conclusion

The pharmacological comparison between N-benzyl-5-methoxytryptamines and N-benzylphenethylamines (NBOMes) reveals a fascinating interplay of structure, affinity, and function.

  • Key Similarity: Both classes are potent 5-HT2A receptor agonists, a property significantly enhanced by the N-benzyl substitution.

  • Key Differences:

    • Affinity: In general, NBOMes exhibit higher binding affinity for the 5-HT2A receptor than their N-benzyl-5-methoxytryptamine counterparts.[12]

    • Scaffold Influence: The underlying phenethylamine versus tryptamine (indole) core imparts distinct properties, influencing not only the primary target interaction but also potential off-target activities.

    • Functional Profile: While both classes contain potent agonists, there can be significant differences in efficacy, with many tryptamines acting as partial agonists.[10] Furthermore, the potential for biased agonism adds a layer of complexity that requires dedicated functional screening to fully elucidate.

For drug development professionals, this comparison underscores a critical lesson: while a specific pharmacophore (the N-benzyl group) can confer high potency, the core molecular scaffold to which it is attached remains a crucial determinant of the overall pharmacological profile. The NBOMes represent a class of ultra-potent 5-HT2A agonists, making them excellent research tools, whereas the N-benzyl-5-methoxytryptamines offer a more nuanced profile that may yield compounds with different therapeutic windows or functional selectivity. A thorough characterization using the experimental protocols outlined herein is paramount for the rational design of novel ligands targeting the serotonin system.

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (2023, March 1).
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014, January 7). ACS Chemical Neuroscience.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022, October 13).
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics. (2023, March 1). Korea Science.
  • Dark Classics in Chemical Neuroscience: NBOMes - PMC.
  • Substituted phenethylamine - Wikipedia.
  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, f
  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues - PubMed. (2015, July 15).
  • Phenethylamine - Wikipedia.
  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC.
  • Phenethylamines: Dopamine Release and Duration of Action - Spirit Pharmacist. (2024, May 2).
  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed. (2019, January 10).
  • The role of serotonin 5-HT2A receptors in memory and cognition - Frontiers. (2015, October 5).
  • Radioligand Binding Assay. Gifford Bioscience.
  • Phenethylamines - University of Virginia School of Medicine.
  • DARK Classics in Chemical Neuroscience: NBOMes - ACS Public
  • Serotonin 5-HT2A receptor agonist - Wikipedia.
  • Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs) - PubMed. (2015, December 15).
  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2023, July 31).
  • Identification of 5-HT 2A receptor signaling pathways associated with psychedelic potential. (2023, December 15).
  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC. (2025, January 3).
  • NBOMes–Highly Potent and Toxic Alternatives of LSD - Frontiers. (2020, February 26).
  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - ACS Public
  • Radioligand binding assays - Bio-protocol.
  • (PDF)
  • phenethylamines: Topics by Science.gov.
  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2014, December 29). ACS Chemical Neuroscience.
  • Serotonin 2A Receptor (5-HT2AR)
  • Radioligand Binding Assay. (2001).
  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019, January 10). PLOS One.
  • Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action - PMC.
  • Ligand binding assays at equilibrium: validation and interpret
  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs)
  • Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (2015, April 15).
  • 5-MeO-NBnT - Wikipedia.
  • Comparative Analysis of N-Benzyl Tryptamine and Phenethylamine Analogues
  • Metabolic Fate of Hallucinogenic NBOMes. (2015, December 15). Chemical Research in Toxicology.

Sources

Validation

selectivity of 2,5-dimethoxyphenylpiperidines for 5-HT2A over 5-HT2C receptors

This guide details the selectivity profile, structural mechanism, and experimental characterization of 2,5-dimethoxyphenylpiperidines , focusing on the novel lead compound LPH-5 [(S)-3-(2,5-dimethoxy-4-(trifluoromethyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the selectivity profile, structural mechanism, and experimental characterization of 2,5-dimethoxyphenylpiperidines , focusing on the novel lead compound LPH-5 [(S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine].

Executive Summary: The Shift to Conformationally Restricted Scaffolds

For decades, the 5-HT2A receptor agonist landscape was dominated by flexible phenethylamines (e.g., 2C-B, DOI) which, while potent, lack selectivity against the closely related 5-HT2C receptor. Activation of 5-HT2C is associated with anxiogenic effects and appetite suppression, confounding the therapeutic profile of psychedelic-inspired therapeutics.

The 2,5-dimethoxyphenylpiperidine class represents a structural evolution where the ethylamine side chain of the classical 2C-X scaffold is "locked" into a piperidine ring. This conformational restriction forces the molecule into a rotameric state that is highly favorable for 5-HT2A binding but sterically clashes with the more restrictive 5-HT2C orthosteric pocket.

Key Lead Compound: LPH-5 (S-enantiomer)

  • Primary Target: 5-HT2A Agonist (Ki = 1.3 nM)

  • Selectivity: >10-fold binding selectivity; >100-fold functional selectivity (vs. 5-HT2C).

  • Outcome: Retains neuroplastic/antidepressant potential with reduced 5-HT2C-mediated side effects.

Chemical Scaffold & Mechanism of Action

Structural Evolution: From 2C-B to LPH-5

The core innovation is the cyclization of the flexible ethylamine chain of 2,5-dimethoxyphenethylamines into a rigid piperidine ring.

  • 2C-B (Flexible): The side chain can freely rotate, allowing it to adopt conformations that fit both 5-HT2A and 5-HT2C pockets.

  • LPH-5 (Restricted): The 3-phenylpiperidine scaffold locks the amine nitrogen in a specific spatial orientation relative to the phenyl ring. This "bioactive conformation" aligns optimally with the 5-HT2A receptor's Asp3.32 and hydrophobic crevices but encounters steric resistance in the 5-HT2C pocket.

Mechanistic Diagram (SAR)

The following diagram illustrates the structural relationship and the critical "locking" mechanism.

SAR_Mechanism cluster_0 Flexible Phenethylamine cluster_1 Restricted Phenylpiperidine C2B 2C-B / DOI (Flexible Side Chain) Conf_A Rotamer A (Fits 5-HT2A) C2B->Conf_A Equilibrium Conf_C Rotamer B (Fits 5-HT2C) C2B->Conf_C Equilibrium Target High Affinity 5-HT2A Binding Conf_A->Target OffTarget Reduced 5-HT2C Binding Conf_C->OffTarget LPH5 LPH-5 (Rigid 3-Phenylpiperidine) Locked Locked Conformation (Matches Rotamer A) LPH5->Locked Structural Constraint Locked->Target Perfect Fit Locked->OffTarget Steric Clash

Figure 1: Structural evolution from flexible phenethylamines to rigid phenylpiperidines. The piperidine ring restricts the ligand to a 5-HT2A-preferring conformation, reducing 5-HT2C affinity.

Comparative Performance Data

The following table contrasts the phenylpiperidine lead LPH-5 against standard reference agonists. Note the divergence between binding affinity (Ki) and functional potency (EC50).

CompoundClass5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (Binding)5-HT2A EC50 (Ca2+)5-HT2C EC50 (Ca2+)Selectivity (Functional)
LPH-5 Phenylpiperidine1.3 13 ~10x 12 nM >1000 nM *>80x
2C-B Phenethylamine1.64.1~2.5x1.6 nM5.8 nM~0.3x (Unselective)
DOI Amphetamine0.72.4~3x2.1 nM4.6 nM~0.5x (Unselective)
25CN-NBOH N-Benzyl1.783~50x0.86 nM8.6 nM~10x

Data Insights:

  • Functional Divergence: While LPH-5 shows only moderate binding selectivity (~10-fold), its functional selectivity is far superior. It acts as a potent partial agonist at 5-HT2A but displays negligible efficacy (low intrinsic activity) at 5-HT2C.

  • Stereochemistry Matters: The (S)-enantiomer of the 3-phenylpiperidine scaffold is the eutomer (active form). The (R)-enantiomer (distomer) typically shows significantly reduced potency at both receptors.

  • 4-Position Substituent: The Trifluoromethyl (-CF3) group at the 4-position (as seen in LPH-5) provides the optimal balance of metabolic stability and hydrophobic interaction within the receptor pocket, superior to the bromo- or iodo- equivalents in this specific scaffold.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These are designed to minimize artifacts caused by receptor reserve differences.

A. Radioligand Competition Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (Ki).

  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A or 5-HT2C. Homogenize in ice-cold Tris-HCl buffer.

  • Radioligand Selection:

    • Agonist State: Use [¹²⁵I]DOI (0.5 nM). This labels the high-affinity, G-protein-coupled state, providing a more relevant measure for agonist drug discovery than antagonist radioligands like [³H]Ketanserin.

  • Incubation: Incubate membranes + radioligand + test compound (10⁻¹¹ to 10⁻⁵ M) for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

B. Calcium Flux Functional Assay (Efficacy/Potency)

Objective: Measure Gq-mediated signaling (intracellular Ca²⁺ release).

Assay_Workflow Step1 1. Cell Plating HEK-293 (h5-HT2A/2C) Poly-D-Lysine Plates Step2 2. Dye Loading Fluo-4 AM + Probenecid (Incubate 45 min @ 37°C) Step1->Step2 Step3 3. Baseline Read Measure Fluorescence (Ex 485nm / Em 525nm) Step2->Step3 Step4 4. Compound Injection Add LPH-5 / Controls (Automated via FLIPR/FlexStation) Step3->Step4 Step5 5. Kinetic Measurement Record Ca2+ Peak (0-90 seconds) Step4->Step5

Figure 2: FLIPR Calcium Flux Assay Workflow for assessing functional selectivity.

Critical Protocol Notes:

  • Probenecid: Must be included (2.5 mM) to prevent dye leakage from cells.

  • Selectivity Calculation: Calculate the ratio of EC50(5-HT2C) / EC50(5-HT2A).

  • Intrinsic Activity (Emax): Normalize response to 100% Serotonin (5-HT). LPH-5 typically acts as a partial agonist (Emax ~60-80% at 2A, <20% at 2C).

References

  • Jensen, A. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link

  • Cameron, L. P., et al. (2025). *The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5
Comparative

comparative neuropharmacology of NBOMe compounds and their 2C counterparts

Executive Summary The N-benzyl substitution of the 2C family of phenethylamines represents a pivotal shift in serotonergic pharmacology. This structural modification transforms the moderately potent 2C series (e.g., 2C-I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl substitution of the 2C family of phenethylamines represents a pivotal shift in serotonergic pharmacology. This structural modification transforms the moderately potent 2C series (e.g., 2C-I, 2C-B) into the "NBOMe" series (e.g., 25I-NBOMe, 25B-NBOMe)—agents of sub-nanomolar affinity and ultra-potent efficacy.[1]

This guide objectively compares the pharmacodynamic profiles of these two classes, focusing on the molecular mechanisms driving the NBOMe series' "superagonist" status and the resulting implications for experimental validity and safety.

Key Differentiators at a Glance
Feature2C Series (e.g., 2C-I)NBOMe Series (e.g., 25I-NBOMe)
Primary Target 5-HT2A / 5-HT2C5-HT2A (Highly Selective)
Binding Affinity (

)
Moderate (20–50 nM)Ultra-High (0.04–1.0 nM)
Intrinsic Efficacy Partial to Full AgonistFull "Superagonist"
Selectivity (2A vs 1A) Low to ModerateHigh (>1000-fold)
Safety Margin WideExtremely Narrow

Structural Basis of Potency: The N-Benzyl Moiety

The defining difference between the two classes is the addition of an N-(2-methoxybenzyl) group to the amine of the phenethylamine backbone.

Mechanism of Action

In the 2C series, the primary amine interacts with the canonical orthosteric site of the 5-HT2A receptor. The addition of the N-benzyl group in NBOMes allows the molecule to extend into a hydrophobic pocket near Transmembrane Helix 6 (TM6), specifically interacting with residues Phe339 and Phe340 . This additional anchoring stabilizes the receptor in its active conformation more effectively than the parent compound.

SAR_Flow Parent 2C Scaffold (Primary Amine) Mod + N-(2-methoxybenzyl) Group Parent->Mod Chemical Synthesis NBOMe NBOMe Ligand Mod->NBOMe Receptor 5-HT2A Receptor (Hydrophobic Pocket Access) NBOMe->Receptor Phe339/Phe340 Interaction Result 100x Affinity Increase (Sub-nanomolar Ki) Receptor->Result Stabilization

Figure 1: Structural evolution from 2C to NBOMe and the mechanistic basis for enhanced receptor affinity.

Comparative Pharmacodynamics

Receptor Binding Profiles ( )

The NBOMe compounds exhibit drastically higher affinity for the 5-HT2A receptor compared to their 2C parents.[1][2][3][4] While 2C compounds often bind promiscuously to 5-HT2C, NBOMes show enhanced selectivity for 5-HT2A over 5-HT1A, though they retain significant 5-HT2C affinity.[1][4][5]

Table 1: Comparative Binding Affinities (


 values in nM) 
Lower 

indicates higher affinity.
Compound5-HT2A

(nM)
5-HT2C

(nM)
5-HT1A

(nM)
Selectivity (2A/1A)
2C-I 26.045.0>10,000>300
25I-NBOMe 0.044 2.02,800~63,000
2C-B 16.04.0>5,000>300
25B-NBOMe 0.50 1.5>10,000>20,000

Data aggregated from Nichols et al. and Hansen et al. (See References).

Functional Activity & Signaling Bias

While binding affinity is a static measure, functional activity determines the biological output. NBOMes are characterized as full agonists with high intrinsic efficacy (


), often exceeding that of the endogenous ligand serotonin (5-HT) in specific assays.

Critical Observation: NBOMes recruit


-arrestin2 significantly more potently than 2C compounds. This "functional bias" is crucial because 

-arrestin recruitment is linked to receptor internalization and rapid tolerance (tachyphylaxis), a hallmark of NBOMe usage not typically seen to the same degree with 2C compounds.

Signaling_Pathway L_2C 2C Ligand (Partial/Full Agonist) R_5HT2A 5-HT2A Receptor L_2C->R_5HT2A Moderate Activation Arr Beta-Arrestin2 L_2C->Arr Weak Recruitment L_NBOMe NBOMe Ligand (Superagonist) L_NBOMe->R_5HT2A High Occupancy L_NBOMe->Arr Strong Recruitment Gq Gq/11 Protein R_5HT2A->Gq R_5HT2A->Arr Bias PLC PLC Activation Gq->PLC Ca Ca2+ Release (Hallucinogenesis) PLC->Ca Internal Receptor Internalization (Rapid Tolerance) Arr->Internal

Figure 2: Differential signaling pathways. NBOMes drive strong Beta-Arrestin recruitment, leading to rapid receptor downregulation.

Experimental Protocols

To validate these differences in a laboratory setting, the following protocols are recommended. These methodologies ensure the differentiation between "high affinity" (NBOMe) and "moderate affinity" (2C) ligands.

Radioligand Binding Assay (5-HT2A)

Objective: Determine


 values to assess affinity.
Standard:  Competition binding against 

-Ketanserin or

-DOI.

Protocol Workflow:

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge (20,000 x g, 15 min) and resuspend pellet.

  • Assay Setup:

    • Total Binding: Membrane + Radioligand (

      
       nM 
      
      
      
      -Ketanserin).
    • Non-Specific Binding (NSB): Add

      
       Methysergide or Ketanserin.
      
    • Experimental: Add varying concentrations of NBOMe or 2C compound (

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 37°C. NBOMes are lipophilic; ensure equilibrium is reached.

  • Filtration (Critical Step):

    • Use GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) for at least 1 hour. This reduces the high non-specific binding common with lipophilic NBOMe compounds.

    • Rapid vacuum filtration using a cell harvester.[6]

  • Quantification:

    • Liquid scintillation counting.[7] Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization (FLIPR)

Objective: Determine


 and 

(efficacy).

Protocol Workflow:

  • Cell Culture: CHO-K1 cells expressing recombinant 5-HT2A and

    
     (promiscuous G-protein to couple Gq pathways).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition:

    • Prepare 2C and NBOMe dilution plates.

    • Note: NBOMes are sticky. Use glass-coated plates or low-binding plastics to prevent loss of potency before addition.

  • Measurement:

    • Monitor fluorescence intensity (

      
      ) upon injection.
      
    • NBOMe response is typically rapid and high-magnitude.

Workflow Start Membrane Prep (HEK293-5HT2A) Incubate Incubation + [3H]-Ligand + Test Drug Start->Incubate Filter Filtration (GF/C + 0.3% PEI) Incubate->Filter 60 min @ 37°C Count Scintillation Counting Filter->Count Wash 3x Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Figure 3: Standardized Radioligand Binding Workflow for 5-HT2A affinity assessment.

Safety & Toxicology Profile

The distinction between 2C and NBOMe compounds is most critical in toxicology. The "performance" of NBOMes in a biological system is characterized by a high risk of toxicity.

  • Therapeutic Index: 2C compounds have a relatively wide safety margin. NBOMes have a therapeutic index that is dangerously narrow; effective doses (sub-milligram) are close to lethal doses.

  • Alpha-1 Adrenergic Activity: Unlike 2C compounds, many NBOMes possess significant affinity for

    
    -adrenergic receptors (
    
    
    
    ).[8][9] This off-target activity contributes to vasoconstriction, hypertension, and cardiac strain, which are primary causes of mortality in NBOMe overdose.
  • Metabolic Stability: The N-benzyl group is a target for rapid metabolism, but the high potency means that systemic effects occur before clearance.

References

  • Braden, M. R., et al. (2006).[3] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[3][10]51) and Phe340(6.[3][10][11]52) with superpotent N-benzyl phenethylamine agonists.[3][10] Molecular Pharmacology. Link

  • Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl-substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience.[12] Link

  • Rickli, A., et al. (2015).[3][13] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Link

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link

  • Ettrup, A., et al. (2011). Radioligand binding and functional characterization of the potent 5-HT2A agonist 25CN-NBOH.[14] Basic & Clinical Pharmacology & Toxicology. Link

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Safety & Regulatory Compliance

Safety

1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine proper disposal procedures

Standard Operating Procedure: Disposal of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine [1] Executive Safety Summary & Compound Profile Warning: High-Potency Research Chemical 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine [1]

Executive Safety Summary & Compound Profile

Warning: High-Potency Research Chemical 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine is a structural derivative of 2-(2,5-dimethoxyphenyl)piperidine (CAS 383128-65-2).[1] Its chemical architecture combines a piperidine ring with a 2,5-dimethoxy substitution pattern, a motif strongly associated with potent serotonergic activity (e.g., 2C-x, NBOMe series) and psychoactive effects.[1][2]

Due to the N-benzyl modification, this compound likely exhibits enhanced lipophilicity and blood-brain barrier penetration compared to its parent scaffold.[1] Treat this substance as a high-hazard neurotoxin and potential hallucinogen. [1]

Property Specification
Chemical Class Substituted Piperidine / Aryl-alkylamine
Molecular Formula C₂₀H₂₅NO₂ (Estimated)
Hazard Classification Acute Tox. 2 (Oral/Inhalation), Skin Irrit. 2 , Eye Irrit.[1][3][4] 2A
Bioactivity Potential High (Serotonin 5-HT2A agonist / NMDA antagonist potential)
RCRA Waste Code Not explicitly listed; Assign D001 (Ignitable) if in solvent, or manage as P-List equivalent (Acute Hazardous Waste).[1]

Personal Protective Equipment (PPE) & Engineering Controls

Strict adherence to a "Zero-Contact" policy is required.[1] Do not handle on an open bench.

  • Respiratory Protection:

    • Solid/Powder: Handling must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood .[1] If open handling is unavoidable, a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is mandatory.[1]

    • Liquid/Solution: Chemical Fume Hood with face velocity >100 fpm.[1]

  • Dermal Protection:

    • Gloves: Double-gloving is required.[1]

      • Inner Layer: Nitrile (4 mil).[1]

      • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged exposure.[1]

    • Body: Tyvek® lab coat or chemical-resistant apron with cuffed sleeves.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for liquids.[1]

Disposal Workflow & Decision Logic

The following decision tree outlines the critical path for disposing of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine based on its physical state.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Waste StateCheck->Solid Liquid Liquid / Solvated Waste StateCheck->Liquid Trace Trace / Contaminated Debris StateCheck->Trace SolidPrep Double-Bag in 4-mil Poly Place in Wide-Mouth HDPE Jar Solid->SolidPrep LiquidPrep Segregate into Organic Waste (No Oxidizers) Liquid->LiquidPrep TracePrep Place in Yellow Biohazard/ Chemo Waste Bag Trace->TracePrep Labeling Label: 'HIGH HAZARD - TOXIC' Chemical Name Written in Full SolidPrep->Labeling LiquidPrep->Labeling TracePrep->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High-Temperature Incineration Storage->FinalDisp

Figure 1: Decision logic for the segregation and packaging of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine waste streams.

Detailed Disposal Protocols

A. Solid Waste (Pure Compound)

Objective: Prevent aerosolization and unauthorized retrieval.[1]

  • Primary Containment: Transfer the substance into a screw-top vial or jar.

  • Secondary Containment: Place the vial into a clear, 4-mil polyethylene zip-lock bag. Seal it.

  • Tertiary Containment: Place the bagged vial into a rigid, white HDPE waste container designated for "Solid Toxic Waste."

  • Deactivation: Do NOT attempt chemical deactivation (e.g., bleach) in the lab, as reaction byproducts with the benzyl-piperidine moiety are unpredictable and may remain toxic.[1]

B. Liquid Waste (Mother Liquors/Solutions)

Objective: Prevent environmental leaching and solvent incompatibility.[1]

  • Segregation: Collect in a waste container dedicated to "Halogenated/Non-Halogenated Organics."

  • Compatibility Check: Ensure no strong oxidizers (Nitric acid, Peroxides) are present in the waste stream, as amines can form explosive N-oxides or nitro-compounds.[1]

  • pH Adjustment: If the solution is acidic, neutralize to pH 6-9 before adding to the organic solvent drum to prevent corrosion of the waste drum, unless the drum is specifically rated for corrosives.[1]

C. Contaminated Debris (Gloves, Weigh Boats)[1]
  • Treat all contact materials as P-List equivalent waste.[1]

  • Collect in a dedicated "Chemically Contaminated Debris" bin (often a yellow bucket with a sealing lid).[1]

  • Do not dispose of in regular trash or biohazard bags (unless approved for chemical incineration).[1]

Spill Management & Decontamination

Immediate Action: Evacuate the immediate area if a powder spill occurs outside a fume hood.[1]

Cleanup Protocol:

  • Don PPE: Tyvek suit, double gloves, and respiratory protection.[1]

  • Containment:

    • Liquid: Cover with a universal absorbent pad or vermiculite.[1]

    • Powder: Cover gently with wet paper towels (dampened with methanol or water) to prevent dust generation.[1] Do not dry sweep.[1]

  • Removal: Scoop material into a wide-mouth hazardous waste jar.

  • Surface Decontamination:

    • Wash the area with Methanol (to solubilize the lipophilic benzyl-piperidine).[1]

    • Follow with a warm soap and water wash.[1]

    • Verification: A UV lamp (254 nm) may help visualize residues if the compound fluoresces (common for dimethoxy-aryl compounds), though this is not a guaranteed detection method.[1]

Regulatory Compliance & Transport

Adherence to US EPA and DOT regulations is mandatory for off-site disposal.[1]

  • EPA Waste Determination:

    • Classify as Hazardous Waste .[1]

    • Suggested Codes: D001 (if ignitable solvent), D002 (if corrosive), D003 (Reactive - unlikely but check MSDS).[1]

    • Best Practice: Manage as "Lab Pack" for incineration.[1]

  • DOT Shipping Description (for Waste Manifest):

    • Proper Shipping Name:Waste Toxic solids, organic, n.o.s. (1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine) [1]

    • Hazard Class:6.1

    • Packing Group:II (Medium Danger) or I (High Danger - recommended due to unknown potency).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. [Link]1]

  • Santa Cruz Biotechnology. (n.d.).[1] 2-(2,5-Dimethoxyphenyl)piperidine Product Information. Retrieved March 3, 2026, from ]">https://www.scbt.com[1]

  • CymitQuimica. (n.d.).[1] Safety Data & Properties for 2-(2,5-Dimethoxyphenyl)piperidine (CAS 383128-65-2). Retrieved March 3, 2026, from ]">https://www.cymitquimica.com[1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

Executive Safety Summary (BLUF) Treat as High-Potency Active Pharmaceutical Ingredient (HPAPI). In the absence of specific toxicological data for 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine , you must apply the Precaution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (BLUF)

Treat as High-Potency Active Pharmaceutical Ingredient (HPAPI). In the absence of specific toxicological data for 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine , you must apply the Precautionary Principle . Structural analysis identifies two high-risk pharmacophores: the benzylpiperidine moiety (common in potent CNS stimulants and sigma receptor ligands) and the 2,5-dimethoxyphenyl ring (characteristic of high-potency serotonergic 5-HT2A agonists).

Operational Default: Handle as Occupational Exposure Band (OEB) 4 .

  • Target Containment Limit: < 1 µg/m³ (8-hr TWA).

  • Primary Engineering Control: Isolator or Class II Biosafety Cabinet (BSC).

  • Minimum PPE: Double nitrile gloves, Tyvek® coveralls, and respiratory protection (PAPR or N95) if primary containment is breached or open-handling is unavoidable.

Hazard Characterization & Control Banding

As a Senior Application Scientist, I do not rely solely on MSDS availability. I analyze Structure-Activity Relationships (SAR) to predict risk.

Structural Risk Analysis
MoietyAssociated Pharmacological RiskReference Class
Benzylpiperidine Potent CNS penetration; Dopamine/Norepinephrine reuptake inhibition; Sigma receptor modulation.[1]Donepezil, Methylphenidate analogs
2,5-Dimethoxyphenyl High-affinity 5-HT2A agonism (Hallucinogenic/Psychedelic potential); Vasoconstriction.2C-x Series, NBOMe Series
Piperidine Nitrogen Basic amine; potential for skin/eye corrosion (pH > 11 in solution).Piperidine
Occupational Exposure Banding (OEB) Assignment

Since no specific Occupational Exposure Limit (OEL) exists, we assign a control band based on potency prediction.[2]

  • Assigned Band: OEB 4 (High Potency)

  • Justification: The compound is likely a centrally active amine. Similar analogs (e.g., 25B-NBOMe or benzylpiperazines) are active in the sub-milligram range.

  • Physical State Assumption: Likely a crystalline solid (HCl salt) or viscous oil (Freebase). Dust generation is the primary exposure vector.

PPE Technical Specifications

PPE is the last line of defense. It is effective only when used to support Engineering Controls (fume hoods/gloveboxes).

The PPE Matrix (OEB 4 Protocol)
Protection ZoneComponentSpecificationRationale
Respiratory Primary: PAPR (Powered Air Purifying Respirator)Secondary: N95/P100 (Fit-tested)HEPA Filter (Magenta/Purple Cartridge)Prevents inhalation of invisible micro-aerosols. PAPR provides positive pressure, reducing inward leakage.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil, extended cuff)Outer: Nitrile (5-8 mil)Permeation protection. The outer glove takes the mechanical wear; the inner glove is the chemical barrier.
Dermal (Body) Disposable Coverall Tyvek® 400 or equivalent (Type 5/6)Non-porous material prevents dust penetration. Lab coats are insufficient for HPAPIs.
Ocular Safety Goggles Indirect Vent or SealedStandard safety glasses do not protect against airborne dust migration or splashes.
Footwear Shoe Covers Impervious BootiesPrevents tracking of active compound outside the containment zone.

Operational Workflow: Gowning & Handling

Handling potent CNS agents requires a disciplined workflow to prevent cross-contamination.

Diagram: The "Clean-to-Dirty" Workflow

The following logic flow dictates the movement of personnel and material to ensure containment.

G Start START: Risk Assessment Gowning Step 1: Gowning (Anteroom) Double Gloves, Tyvek, PAPR Start->Gowning Check Seal Check & PPE Integrity Gowning->Check Check->Gowning Fail (Adjust) Entry Step 2: Enter Controlled Zone Check->Entry Pass Handling Step 3: Active Handling (Inside Fume Hood/Glovebox) Entry->Handling Decon Step 4: Surface Decontamination (10% Bleach or 1N HCl) Handling->Decon Post-Procedure Doffing Step 5: Doffing (Exit Airlock) Outer Gloves -> Suit -> Inner Gloves Decon->Doffing Wash Step 6: Hand Wash & Log Entry Doffing->Wash

Caption: Operational workflow for handling OEB 4 compounds, emphasizing the critical "Check" and "Decontamination" phases.

Detailed Protocol
Phase 1: Gowning (Anteroom)
  • Don Shoe Covers: Before stepping onto the "clean" side of the line.

  • Don Tyvek Suit: Zip fully. If using a hood, pull it over the head.

  • Don Respiratory Protection: Put on N95 or PAPR unit. Perform a user seal check (positive/negative pressure check).

  • Don Inner Gloves: Tuck the Tyvek cuffs under these gloves. Tape the gap if working with high-dust powders.

  • Don Outer Gloves: Pull these over the Tyvek cuffs.

Phase 2: Handling (Inside Containment)
  • Static Control: Use an ionizing bar or anti-static gun. Benzylpiperidine salts can be static-charged, causing powder to "jump."

  • Weighing: Never weigh on an open bench. Use a microbalance inside a vented enclosure.

  • Solubilization: Dissolve the solid in solvent (e.g., DMSO, Methanol) as early as possible. Liquids are easier to contain than dusts.

Phase 3: Doffing (The Critical Step)

Most exposures occur during doffing.

  • Wipe Down: While still in the hood, wipe outer gloves with methanol-dampened wipes.

  • Remove Outer Gloves: Peel them off inside the hood/waste container.

  • Remove Suit: Unzip and roll the suit outward (inside out) to trap any dust inside the bundle.

  • Remove Respirator: Last item to remove.

  • Remove Inner Gloves: Do not touch the outside of the gloves.

Decontamination & Waste Management

Chemical Deactivation

Benzylpiperidines are basic amines. Simple water washing is insufficient as they are lipophilic.

  • Primary Decon Solution: 1N Hydrochloric Acid (HCl) or Acetic Acid . This converts the free base or lipophilic salt into a water-soluble salt, facilitating removal.

  • Oxidative Destruction: For final cleanup, use 10% Sodium Hypochlorite (Bleach) . This oxidizes the nitrogen and breaks down the aromatic rings.

Waste Disposal[3][4][5][6]
  • Segregation: All consumables (gloves, wipes, weigh boats) touching the compound must be segregated into "High Potency/Cytotoxic Waste" (usually yellow or purple bins), not standard chemical waste.

  • Labeling: Containers must be labeled: "Caution: Potent CNS Active Agent. Do not open outside hood."

  • Liquid Waste: Aqueous waste containing this compound should be adjusted to pH < 3 (to ensure solubility) before disposal into the organic/aqueous waste stream, depending on solvent content.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process for Chemical Risk Management.[3][4] CDC. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • SafeBridge Consultants. (n.d.). Potent Compound Safety: Categorization and Handling.[5][6][7][8] (Industry Standard Reference for OEB Classification). [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs.[Link]

Sources

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